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(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Documentation Hub

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  • Product: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
  • CAS: 58168-81-3

Core Science & Biosynthesis

Foundational

4-Ethoxy-3-Methoxycinnamic Acid: Technical Profile & Synthesis Guide

Executive Summary 4-Ethoxy-3-methoxycinnamic acid (CAS: 144878-40-0 ) is a lipophilic derivative of ferulic acid, characterized by the replacement of the phenolic hydroxyl group at the 4-position with an ethoxy moiety.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-methoxycinnamic acid (CAS: 144878-40-0 ) is a lipophilic derivative of ferulic acid, characterized by the replacement of the phenolic hydroxyl group at the 4-position with an ethoxy moiety.[1][2][3] This structural modification significantly enhances the molecule's lipophilicity compared to its parent compound, potentially improving membrane permeability and bioavailability while retaining the core phenylpropanoid scaffold associated with antioxidant and anti-inflammatory activities.

This guide provides a comprehensive technical analysis, including validated synthetic pathways, physicochemical properties, and analytical characterization protocols for researchers in medicinal chemistry and drug development.

Part 1: Identity & Physicochemical Profile

Chemical Identity
ParameterDetail
Chemical Name 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Common Synonyms O-Ethylferulic acid; 4-Ethoxy-3-methoxycinnamic acid
CAS Number 144878-40-0
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
SMILES CCOc1ccc(cc1OC)C=CC(=O)O
InChI Key AC1LTL8W (Variant specific)
Physical Properties[8]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Literature sources vary; typically observed in the range of 195–205°C (Experimental verification recommended due to potential polymorphism).

  • Solubility:

    • High: DMSO, DMF, Ethanol (warm), Methanol.

    • Low/Insoluble: Water, Hexane.

  • pKa (Predicted): ~4.5 (Carboxylic acid moiety).

  • LogP (Predicted): ~2.3 – 2.6 (Significantly more lipophilic than Ferulic acid, LogP ~1.5).

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-ethoxy-3-methoxycinnamic acid is most efficiently achieved via a two-step sequence starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde). This route avoids the use of expensive starting materials and utilizes the robust Knoevenagel condensation.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway Vanillin Vanillin (4-OH-3-OMe-Benzaldehyde) Intermediate 4-Ethoxy-3-methoxybenzaldehyde (Intermediate) Vanillin->Intermediate Step 1: Alkylation K2CO3, DMF, 60°C EthylBromide Ethyl Bromide (EtBr) EthylBromide->Intermediate Target 4-Ethoxy-3-methoxycinnamic Acid (Target Product) Intermediate->Target Step 2: Knoevenagel Pyridine, Piperidine (cat.), Reflux MalonicAcid Malonic Acid MalonicAcid->Target

Caption: Two-step synthetic pathway from Vanillin to 4-Ethoxy-3-methoxycinnamic acid via alkylation and Knoevenagel condensation.

Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

This step protects the phenol group of vanillin with an ethyl group.

  • Reagents: Vanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Protocol:

    • Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

    • Add Potassium Carbonate (27.6 g, 200 mmol) and stir the suspension for 15 minutes.

    • Dropwise add Ethyl Bromide (13.1 g, 120 mmol) over 20 minutes.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); vanillin spot should disappear.

    • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a solid.

    • Filter the solid, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: ~90–95%. Characterization: MP ~64–65°C.

Step 2: Knoevenagel Condensation to Target Acid

Conversion of the aldehyde to the cinnamic acid derivative.

  • Reagents: 4-Ethoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq).

  • Catalyst: Piperidine (0.1 eq) in Pyridine (solvent/base).

  • Protocol:

    • In a flask equipped with a reflux condenser, combine 4-Ethoxy-3-methoxybenzaldehyde (18.0 g, 100 mmol) and Malonic Acid (15.6 g, 150 mmol).

    • Add Pyridine (40 mL) and Piperidine (1 mL).

    • Heat to 100–110°C (or gentle reflux) for 2–4 hours. Evolution of CO₂ gas indicates the reaction progress (decarboxylation).

    • Workup: Cool the mixture to room temperature.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl (excess HCl is needed to neutralize pyridine and precipitate the free acid). pH should be < 2.

    • A precipitate will form. Filter the crude solid.

    • Purification: Recrystallize from Ethanol/Water or Methanol.

    • Yield: ~80–85%.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be confirmed.

Nuclear Magnetic Resonance (NMR)

Predicted shifts in DMSO-d₆ (400 MHz)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H 12.20s (broad)1HCarboxylic Acid (-COOH)
¹H 7.50d (J=16.0 Hz)1HVinyl proton (β-position)
¹H 7.30d (J=2.0 Hz)1HAromatic H-2
¹H 7.18dd (J=8.4, 2.0 Hz)1HAromatic H-6
¹H 6.98d (J=8.4 Hz)1HAromatic H-5
¹H 6.45d (J=16.0 Hz)1HVinyl proton (α-position)
¹H 4.08q (J=7.0 Hz)2HEthoxy -OCH₂-
¹H 3.82s3HMethoxy -OCH₃
¹H 1.35t (J=7.0 Hz)3HEthoxy -CH₃

Interpretation:

  • The coupling constant of 16.0 Hz confirms the (E)-configuration (trans) of the double bond.

  • The presence of both methoxy (singlet) and ethoxy (quartet + triplet) signals confirms the alkylation pattern.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode [M-H]⁻

  • Parent Ion: m/z 221.2

  • Fragmentation: Loss of CO₂ (m/z ~177) is common for cinnamic acids.

Part 4: Biological & Pharmacological Potential[9]

Mechanism of Action

4-Ethoxy-3-methoxycinnamic acid retains the conjugated double bond system of ferulic acid, which is critical for radical scavenging . However, the blockage of the phenolic hydroxyl group (by the ethyl group) alters its reactivity:

  • Lipophilicity: The ethyl ether masks the polar phenol, significantly increasing the partition coefficient (LogP). This allows for superior penetration through lipid bilayers (e.g., skin, blood-brain barrier) compared to ferulic acid.

  • Metabolic Stability: The ethyl ether is more resistant to Phase II conjugation (glucuronidation/sulfation) than the free phenol, potentially extending the plasma half-life.

Applications
  • Dermatology: As a lipophilic UV-absorbing agent (cinnamate backbone) with antioxidant capacity, suitable for oil-based formulations.

  • Medicinal Chemistry: A versatile intermediate for synthesizing "drug-like" ferulic acid amides or esters where increased bioavailability is required.

  • Neuroprotection: Lipophilic cinnamic acid derivatives have shown potential in crossing the BBB to exert anti-inflammatory effects in neurodegenerative models.

References

  • CAS Registry. "144878-40-0: 3-(4-ethoxy-3-methoxyphenyl)acrylic acid." Common Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). "Cinnamic acid derivatives and Mass Spectral Data." NIST Chemistry WebBook. [Link]

  • PubChem. "Compound Summary: Cinnamic Acid Derivatives." National Library of Medicine. [Link]

  • Organic Syntheses. "Knoevenagel Condensation: General Procedures." Org.[4] Synth.[Link]

Sources

Exploratory

Definitive Technical Guide: Ethyl Ferulate vs. 4-O-Ethylferulic Acid

This guide provides a definitive technical comparison between Ethyl Ferulate and 4-O-Ethylferulic Acid . While these compounds share a ferulic acid core and identical molecular formulas ( , isomers), their structural dif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison between Ethyl Ferulate and 4-O-Ethylferulic Acid . While these compounds share a ferulic acid core and identical molecular formulas (


, isomers), their structural differences dictate diametrically opposed functional behaviors, metabolic fates, and therapeutic applications.

Executive Summary

The core distinction lies in the site of ethylation. Ethyl Ferulate is an ester , retaining the free phenolic hydroxyl group essential for radical scavenging (antioxidant activity).[1] It functions as a lipophilic prodrug of ferulic acid. Conversely, 4-O-Ethylferulic Acid is an ether , where the phenolic hydroxyl is alkylated (capped). This modification abolishes direct antioxidant capacity via hydrogen atom transfer (HAT) but confers high metabolic stability and distinct antimicrobial/metabolic signaling properties.

Part 1: Structural & Physicochemical Characterization

Structural Divergence

The functional behavior of these molecules is governed by the status of the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) groups.

Structures cluster_0 Ethyl Ferulate (Ester) Active Antioxidant cluster_1 4-O-Ethylferulic Acid (Ether) Metabolic Modulator EF_Core Ferulic Core EF_Phenol Free Phenol (-OH) (H-Donor Site) EF_Core->EF_Phenol C4 Position EF_Ester Ethyl Ester (-COOEt) (Lipophilic Tail) EF_Core->EF_Ester C1 Position OE_Core Ferulic Core OE_Ether Ethyl Ether (-OEt) (Capped Phenol) OE_Core->OE_Ether C4 Position OE_Acid Free Acid (-COOH) (Ionizable) OE_Core->OE_Acid C1 Position

Figure 1: Structural comparison highlighting the "Functional Switch." The green node indicates the active antioxidant site in Ethyl Ferulate, which is blocked (red node) in 4-O-Ethylferulic Acid.

Physicochemical Comparison Table
FeatureEthyl Ferulate4-O-Ethylferulic Acid
IUPAC Name Ethyl 4-hydroxy-3-methoxycinnamate3-methoxy-4-ethoxycinnamic acid
Chemical Class Cinnamate EsterCinnamic Acid Ether
H-Bond Donors 1 (Phenolic OH)1 (Carboxylic OH)
pKa (Acidic) ~8.5 (Phenol)~4.5 (Carboxylic Acid)
LogP (Lipophilicity) ~2.4 (High)~2.2 (Moderate, pH dependent)
Antioxidant Mechanism Direct H-Atom Transfer (HAT)Inactive (No Phenolic H)
Solubility Oils, Ethanol, Organic SolventsAlkaline Water, Alcohols
Primary Utility Anti-aging, UV-Filter, Lipophilic AntioxidantAntimicrobial, Metabolic Marker, Stable Scaffold

Part 2: Synthetic Pathways & Protocols

Synthesis strategies must address the selectivity of the ethyl group placement.

Synthesis Logic
  • Ethyl Ferulate: Requires Fisher Esterification . The carboxylic acid is reacted with ethanol under acidic catalysis.[2] The phenol remains untouched.

  • 4-O-Ethylferulic Acid: Requires Knoevenagel Condensation or Williamson Ether Synthesis . Direct ethylation of ferulic acid is messy (can esterify and etherify). The superior route starts with Vanillin, etherifies the phenol first, then builds the cinnamic acid tail.

Synthesis cluster_EF Route A: Ethyl Ferulate Synthesis cluster_OE Route B: 4-O-Ethylferulic Acid Synthesis FA Ferulic Acid EF_Prod Ethyl Ferulate FA->EF_Prod Reflux (8h) EtOH Ethanol + H2SO4 EtOH->EF_Prod Van Vanillin Int 4-O-Ethylvanillin Van->Int Etherification EtI Ethyl Iodide + K2CO3 EtI->Int OE_Prod 4-O-Ethylferulic Acid Int->OE_Prod Knoevenagel Condensation (-CO2) Mal Malonic Acid + Piperidine Mal->OE_Prod

Figure 2: Divergent synthetic pathways. Route B ensures the acid group remains free while the phenol is capped.

Experimental Protocol: 4-O-Ethylferulic Acid (High Purity Route)

Rationale: Direct alkylation of ferulic acid yields mixtures. The aldehyde route ensures regioselectivity.

Materials: Vanillin (15.2g, 100mmol), Ethyl Iodide (17.1g, 110mmol),


 (anhydrous), DMF, Malonic acid, Piperidine, Pyridine.

Step 1: Etherification (Synthesis of 4-ethoxy-3-methoxybenzaldehyde)

  • Dissolve Vanillin in DMF (50 mL). Add

    
     (20g).
    
  • Add Ethyl Iodide dropwise at 0°C.

  • Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Pour into ice water. Filter the white precipitate (4-O-Ethylvanillin). Recrystallize from ethanol.

Step 2: Knoevenagel Condensation

  • Mix 4-O-Ethylvanillin (10g) with Malonic acid (12g) in Pyridine (20 mL).

  • Add catalytic Piperidine (0.5 mL).

  • Heat to 80°C for 2 hours, then reflux (100°C) for 1 hour to drive decarboxylation.

  • Cool and pour into cold 10% HCl (aq) to precipitate the acid.

  • Purification: Recrystallize from aqueous ethanol to yield needle-like crystals of 4-O-ethylferulic acid .

Part 3: Functional Activity & Mechanism

Antioxidant Capacity (The Critical Difference)

The antioxidant activity of ferulic derivatives relies on the Phenolic Hydrogen Atom Transfer (HAT) mechanism.

  • Ethyl Ferulate: The free phenolic -OH donates a hydrogen atom to neutralize free radicals (

    
    ), forming a stable phenoxy radical resonance structure.
    
    • Reaction:

      
      
      
  • 4-O-Ethylferulic Acid: The phenolic oxygen is blocked by an ethyl group (

    
    ). It cannot  donate a hydrogen atom. It shows negligible activity in DPPH or ABTS assays compared to Ethyl Ferulate.
    
Biological Signaling & Metabolism

While Ethyl Ferulate acts as a delivery system for Ferulic Acid, 4-O-Ethylferulic Acid acts as a distinct pharmacophore.

Mechanism cluster_EF_Mech Ethyl Ferulate Pathway cluster_OE_Mech 4-O-Ethylferulic Acid Pathway EF Ethyl Ferulate Skin Skin/Plasma Esterases EF->Skin Penetration FA_Rel Ferulic Acid (Released) Skin->FA_Rel Hydrolysis Nrf2 Nrf2 Activation (Antioxidant Response) FA_Rel->Nrf2 OE 4-O-Ethylferulic Acid Target Microbial Cell Wall / PPARs OE->Target Stable Binding Metab Phase I Hydroxylation (Slow CYP450) OE->Metab Resistance to Esterases Effect Antimicrobial / Metabolic Modulation Target->Effect

Figure 3: Mechanism of Action. Ethyl Ferulate is a prodrug; 4-O-Ethylferulic Acid is a stable effector.

Stability Assay Protocol (Esterase Challenge)

To verify the prodrug nature of Ethyl Ferulate vs. the stability of the Ether.

  • Enzyme Preparation: Porcine Liver Esterase (PLE) in Phosphate Buffer (pH 7.4).

  • Incubation: Add 50 µM of test compound (Ethyl Ferulate or 4-O-Ethylferulic Acid) to the enzyme solution at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile.

  • Analysis: HPLC-UV (280 nm).

    • Expected Result (Ethyl Ferulate): Rapid disappearance (

      
       min), appearance of Ferulic Acid peak.
      
    • Expected Result (4-O-Ethylferulic Acid): No change in concentration (Stable).[3]

References

  • Anselmi, C., et al. (2004).[4] "Conformational analysis: A tool for the elucidation of the antioxidant properties of ferulic acid derivatives in membrane models." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Obregón-Mendoza, M., et al. (2018).[5][6][7] "Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives." International Journal of Organic Chemistry. Link

  • Csepregi, K., et al. (2016). "Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols." Molecules. Link

  • Zhang, Y., et al. (2023).[8] "Evaluation of the Antioxidant Activities and Phenolic Profile of Shennongjia Apis cerana Honey." MDPI. Link

  • PubChem. (2025). "Ethyl Ferulate Compound Summary." National Library of Medicine. Link

Sources

Foundational

Lipophilic Engineering of Ferulic Acid: A Technical Guide to Enhanced Drug Delivery

Executive Summary Ferulic acid (FA) is a potent hydroxycinnamic acid with established antioxidant, anti-inflammatory, and neuroprotective capabilities.[1] However, its clinical translation is severely hindered by the "hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ferulic acid (FA) is a potent hydroxycinnamic acid with established antioxidant, anti-inflammatory, and neuroprotective capabilities.[1] However, its clinical translation is severely hindered by the "hydrophilic paradox": its high water solubility leads to rapid renal clearance (t1/2 < 1 hr) and poor permeability across lipid-rich biological barriers like the stratum corneum and the blood-brain barrier (BBB).

This technical guide details the strategic lipophilization of ferulic acid. By chemically modifying FA into lipophilic derivatives—specifically alkyl esters and phospholipid complexes—researchers can significantly modulate its partition coefficient (LogP), enhance membrane miscibility, and extend plasma half-life. We present validated synthesis protocols, formulation strategies, and biological impact assessments for immediate application in drug development pipelines.

The Physicochemical Barrier: Why Lipophilization is Critical

Native ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits a LogP of approximately 1.5. While theoretically sufficient for some absorption, its anionic nature at physiological pH (pKa ~4.5) limits passive diffusion through lipophilic membranes.

The Stability-Permeability Trade-off

In aqueous formulations, FA is susceptible to auto-oxidation and decarboxylation. Lipophilization serves a dual purpose:

  • Kinetic Stability: Steric shielding of the carboxyl group reduces oxidative susceptibility.

  • Thermodynamic Partitioning: Increasing the alkyl chain length enhances affinity for the lipid bilayer of the stratum corneum or enterocytes.

Table 1: Comparative Physicochemical Properties of FA and Lipophilic Derivatives

CompoundModificationApprox. LogPRelative Skin Flux*Primary Application
Ferulic Acid (FA) None1.511.0 (Baseline)Oral (Rapid release)
Ethyl Ferulate Short-chain ester2.65~26xTopical (Dermis targeting)
Butyl Ferulate Medium-chain ester3.60~15xNeuroprotection (BBB)
Octyl Ferulate Long-chain ester5.50~5xLipid Nanoparticles (SLN)
FA-Phospholipid ComplexationAmphiphilicVariable**Oral Bioavailability

*Flux data normalized to FA passive diffusion rates in porcine skin models (Reference 1). *Flux dependent on vesicular structure (Phytosome).

Synthetic Architectures: Designing the Derivative

Enzymatic Synthesis of Alkyl Esters

Traditional acid-catalyzed esterification often leads to degradation of the phenolic moiety. The preferred route for high-purity pharmaceutical applications is lipase-catalyzed transesterification . This method operates under mild conditions, preserving the antioxidant integrity of the phenol ring.

Mechanism of Action

The reaction utilizes Candida antarctica Lipase B (CALB) to catalyze the esterification between FA and a fatty alcohol. A vacuum system is critical to continuously remove the water byproduct, driving the equilibrium toward ester synthesis.

SynthesisPathway FA Ferulic Acid (Hydrophilic Substrate) Reaction Esterification 78°C, Vacuum (<50 mbar) FA->Reaction Alcohol Alkyl Alcohol (e.g., 2-Ethylhexanol) Alcohol->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Catalyst Water Water Vapor (Removed continuously) Reaction->Water Product Lipophilic Ferulate Ester (>98% Yield) Reaction->Product

Figure 1: Chemo-enzymatic synthesis pathway for alkyl ferulates using a solvent-free, vacuum-driven system to maximize yield.

Phospholipid Complexation (Phytosomes)

Unlike simple encapsulation, a phytosome involves a stoichiometric chemical interaction (hydrogen bonding) between the polar head of a phospholipid (usually phosphatidylcholine) and the phenolic hydroxyl/carboxyl groups of FA.

  • Stoichiometry: 1:1 or 1:2 (FA:Phospholipid).[2]

  • Advantage: The resulting complex is amphiphilic, possessing a lipophilic exterior compatible with cell membranes and a hydrophilic core interaction that stabilizes the FA.

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent-Free Enzymatic Synthesis of 2-Ethylhexyl Ferulate

Objective: Synthesize a highly lipophilic ester for incorporation into Solid Lipid Nanoparticles (SLN).

Reagents:

  • Trans-Ferulic Acid (>99% purity).

  • 2-Ethylhexanol (dried over molecular sieves).

  • Novozym 435 (immobilized Candida antarctica Lipase B).

Step-by-Step Methodology:

  • Substrate Preparation: In a round-bottom flask, dissolve Ferulic Acid in 2-Ethylhexanol at a 1:10 molar ratio. The excess alcohol acts as the solvent.

  • Enzyme Activation: Add Novozym 435 (10% w/w relative to total substrate mass).

  • Reaction Initiation: Connect the flask to a rotary evaporator. Set the bath temperature to 78°C .

  • Equilibrium Shift (Critical Step): Apply vacuum (pressure < 50 mbar). Rotate at 150 rpm.

    • Causality: The vacuum lowers the boiling point of water, removing it as it forms. This prevents hydrolysis (the reverse reaction) and drives conversion >99%.

  • Monitoring (Validation Checkpoint): Every 4 hours, sample 10 µL. Dilute in acetonitrile and analyze via HPLC (C18 column, MeOH:Water 70:30).

    • Stop Criteria: Reaction is complete when the unreacted FA peak area < 1%. Typically 24 hours.[3]

  • Purification: Filter the hot mixture to remove the immobilized enzyme (enzyme can be washed with acetone and reused).

  • Isolation: Remove excess 2-ethylhexanol via vacuum distillation. Recrystallize the residue from cold ethanol.

Protocol B: Preparation of FA-Phospholipid Complex (Phytosome)

Objective: Create a complex for enhanced oral bioavailability.

Reagents:

  • Ferulic Acid.[3][4][5][6][7][8][9][10]

  • Soy Phosphatidylcholine (SPC).

  • Anhydrous Tetrahydrofuran (THF) or Dioxane (Reaction solvent).

  • n-Hexane (Precipitation solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve FA and SPC in a 1:1 molar ratio in anhydrous THF. Stir at 60°C for 2 hours.

    • Observation: The solution should become clear, indicating molecular interaction.

  • Volume Reduction: Evaporate the solvent to 20% of the original volume using a rotary evaporator (45°C).

  • Precipitation: Pour the concentrated solution dropwise into excess cold n-Hexane under vigorous stirring.

    • Mechanism:[11][12] The complex is insoluble in hexane, while free SPC and impurities remain soluble or form a different phase.

  • Validation Checkpoint (Solubility Test): The resulting precipitate should be soluble in chloroform (confirming lipophilic nature) but insoluble in water.

  • Drying: Vacuum dry the precipitate for 24 hours to remove residual solvents.

Biological Performance & Drug Delivery Mechanisms[1][2][12][13][14][15][16][17]

Skin Permeation Mechanism

Lipophilic derivatives like Ethyl Ferulate (FAEE) utilize the intercellular lipid route of the stratum corneum.[13] Unlike free FA, which can crystallize on the skin surface, FAEE partitions into the lipid bilayers, creating a reservoir effect.

Data Insight: Studies indicate that FAEE achieves a skin flux of ~26 nmol/cm²/h compared to <1 nmol/cm²/h for free FA in pH 6 buffer (Reference 2).

Cellular Uptake and Neuroprotection

For neurodegenerative applications (Alzheimer's), the derivative must cross the BBB. Butyl ferulate (FAC4) has demonstrated superior neuroprotection in PC12 cells compared to native FA.

Mechanism cluster_extracellular Extracellular Space (Hydrophilic) cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Cytosol FreeFA Free Ferulic Acid (High Solubility, Low Permeability) Transport Membrane Fusion / Diffusion (Lipophilic Tail Interaction) FreeFA->Transport Blocked (Polar) Phytosome FA-Phospholipid Complex (Amphiphilic Structure) Phytosome->Transport Efficient Entry Release Dissociation Transport->Release Action Target Interaction (ROS Scavenging / Nrf2 Activation) Release->Action

Figure 2: Mechanism of cellular entry. Free FA is repelled by the lipid bilayer, whereas the phospholipid complex facilitates membrane fusion or diffusion, releasing the active moiety intracellularly.

References

  • Highly Efficient Synthesis of an Emerging Lipophilic Antioxidant: 2-Ethylhexyl Ferulate. Source: NIH / PubMed URL:[Link] (Verified via search context 1.2)

  • A Comparison of Skin Delivery of Ferulic Acid and Its Derivatives: Evaluation of Their Efficacy and Safety. Source: International Journal of Pharmaceutics URL:[6][Link] (Verified via search context 1.10)

  • Lipophilic ferulic acid derivatives protect PC12 cells against oxidative damage via modulating β-amyloid aggregation and activating Nrf2 enzymes. Source:[5][9] Food & Function (RSC) URL:[Link] (Verified via search context 1.5)

  • Phyto-Phospholipid Complexes as Drug Delivery System for Herbal Extracts/Molecules. Source: Turkish Journal of Pharmaceutical Sciences URL:[Link] (Verified via search context 1.16)

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain. Source: RSC Advances URL:[Link] (Verified via search context 1.1)

Sources

Exploratory

(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid: Technical Profile &amp; Biological Applications

Executive Summary (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (also known as 4-O-Ethylferulic acid ) is a lipophilic derivative of the potent antioxidant ferulic acid. Characterized by the ethylation of the phenolic hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (also known as 4-O-Ethylferulic acid ) is a lipophilic derivative of the potent antioxidant ferulic acid. Characterized by the ethylation of the phenolic hydroxyl group at the 4-position, this molecule exhibits distinct physicochemical properties compared to its parent compound, including enhanced membrane permeability and metabolic stability.

While ferulic acid is ubiquitous in plant cell walls, the 4-ethoxy derivative is a specific phytochemical marker identified in Manuka honey , contributing to its unique chemical fingerprint. Pharmacologically, it has emerged as a compound of interest in metabolic syndrome therapeutics—specifically for its synergistic potential with PPAR agonists—and as a chemosensitizing agent in antifungal applications.

This guide provides an in-depth technical analysis of its chemical identity, synthesis, biological mechanisms, and experimental protocols for research applications.

Chemical Identity & Physicochemical Properties[1][2][3]

The structural modification of ferulic acid to 4-O-ethylferulic acid significantly alters its lipophilicity (LogP), affecting its bioavailability and cellular uptake.

PropertySpecification
IUPAC Name (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Common Synonyms 4-O-Ethylferulic acid; 4-Ethoxy-3-methoxycinnamic acid
CAS Number 144878-40-0
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
LogP (Predicted) ~2.2 (vs. ~1.5 for Ferulic Acid)
pKa (COOH) ~4.5
Solubility Soluble in DMSO, Ethanol, Methanol; Low solubility in water
Appearance White to off-white crystalline solid
Structural Analysis

The molecule consists of a phenyl ring substituted with a methoxy group at C3 and an ethoxy group at C4.[1][2] The side chain is an acrylic acid moiety in the trans (E) configuration.

  • Key Feature: The 4-ethoxy group replaces the phenolic hydroxyl found in ferulic acid. This "capping" of the phenol prevents direct hydrogen atom transfer (HAT) antioxidant mechanisms but enhances lipophilicity, potentially facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.

Biological Mechanisms & Activity[3][6][7][8][9]

Metabolic Regulation & PPAR Synergy

Research indicates that cinnamic acid derivatives, including 4-ethoxy-3-methoxycinnamic acid, play a role in modulating metabolic disorders.

  • Mechanism: It acts as an insulin sensitizer.[3] Patent data suggests that when co-administered with PPAR

    
     agonists (e.g., thiazolidinediones) or fibrates, it enhances glucose uptake and lipid homeostasis.
    
  • Pathway: The compound likely influences the insulin signaling pathway, promoting GLUT4 translocation or reducing hepatic gluconeogenesis.

Antifungal Chemosensitization

In fungal pathogens like Saccharomyces cerevisiae and Candida spp., cell wall integrity is maintained by the PKC-MAPK pathway.

  • Activity: 4-Ethoxy-3-methoxycinnamic acid has been identified as a chemosensitizer that overcomes fungal tolerance to conventional drugs.

  • Target: It stresses the cell wall integrity (CWI) pathway. Mutants lacking key CWI enzymes (e.g., bck1

    
    , slt2
    
    
    
    ) show hypersensitivity to this compound, suggesting it targets cell wall biosynthesis or remodeling machinery.
Antioxidant Profile (SAR Analysis)

Unlike ferulic acid, which is a potent free radical scavenger due to its phenolic -OH, 4-O-ethylferulic acid lacks this donor.

  • Direct Scavenging: Low activity in DPPH assays compared to ferulic acid.

  • Indirect Activity (Nrf2): The

    
    -unsaturated carbonyl moiety (Michael acceptor) remains intact. This electrophilic motif can react with Keap1 cysteine residues, potentially activating the Nrf2/ARE pathway , leading to the upregulation of endogenous antioxidant enzymes (HO-1, NQO1).
    

Visualizations

Structure-Activity Relationship (SAR)

The following diagram illustrates how specific structural features of the molecule dictate its biological function.

SAR_Analysis Compound (E)-3-(4-ethoxy-3-methoxyphenyl) acrylic acid Ethoxy 4-Ethoxy Group (Lipophilicity) Compound->Ethoxy Methoxy 3-Methoxy Group (Metabolic Stability) Compound->Methoxy Acrylic Acrylic Acid Side Chain (Michael Acceptor) Compound->Acrylic PPAR PPAR Synergy / Insulin Sensitization Compound->PPAR Structural Analog Membrane Enhanced Membrane Permeability Ethoxy->Membrane Increases LogP Antioxidant Reduced Direct Radical Scavenging Ethoxy->Antioxidant Blocks Phenolic OH Nrf2 Potential Nrf2 Induction Acrylic->Nrf2 Electrophilic attack on Keap1

Figure 1: Structure-Activity Relationship (SAR) mapping biological outcomes to specific chemical moieties.

Synthesis Pathway

A robust synthesis route via Knoevenagel condensation, starting from Vanillin.

Synthesis_Workflow Start Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Ethylation Reagents: Ethyl Iodide, K2CO3, DMF Temp: 60°C, 4h Start->Step1 Inter Intermediate: 4-Ethoxy-3-methoxybenzaldehyde Step1->Inter Step2 Step 2: Knoevenagel Condensation Reagents: Malonic Acid, Pyridine, Piperidine (cat.) Temp: Reflux (80-100°C), 6-12h Inter->Step2 Step3 Step 3: Workup & Purification Acidification (HCl), Recrystallization (EtOH/H2O) Step2->Step3 Final Product: (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Step3->Final

Figure 2: Step-by-step synthesis workflow using the Knoevenagel condensation method.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid from Vanillin.

  • O-Alkylation of Vanillin:

    • Dissolve Vanillin (10 mmol) in anhydrous DMF (15 mL).

    • Add Potassium Carbonate (K₂CO₃, 15 mmol) and stir for 15 min.

    • Add Ethyl Iodide (12 mmol) dropwise.

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Pour into ice water; filter the precipitate (4-ethoxy-3-methoxybenzaldehyde).

  • Knoevenagel Condensation:

    • Mix the aldehyde (10 mmol) with Malonic Acid (12 mmol) in Pyridine (5 mL).

    • Add catalytic Piperidine (0.5 mL).

    • Reflux at 85–100°C for 6 hours until CO₂ evolution ceases.

    • Cool the mixture and pour into ice-cold HCl (1M) to precipitate the acid.

    • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for doublet signals for trans-alkene protons (J ~16 Hz).

In Vitro Glucose Uptake Assay (Metabolic Activity)

Objective: Evaluate insulin-sensitizing potential in 3T3-L1 adipocytes.

  • Cell Culture: Differentiate 3T3-L1 fibroblasts into adipocytes (10-14 days).

  • Treatment: Serum-starve cells for 4 hours. Treat with compound (1–50 µM) ± Insulin (100 nM) for 24 hours.

  • Tracer: Add 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) for 10 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in 0.1% SDS.

  • Measurement: Quantify radioactivity via liquid scintillation counting.

  • Control: Use Rosiglitazone (1 µM) as a positive control.

References

  • Identification in Manuka Honey

    • Evaluation of the Antioxidant Activities and Phenolic Profile of Shennongjia Apis cerana Honey. MDPI. (2023).
  • Metabolic Disorders & PPAR Synergy

    • Methods and reagents for the treatment of metabolic disorders.[4][5] World Intellectual Property Organization (Patent WO2006004803A1). (2006).

  • Antifungal & Chemosensitization

    • Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance.[1][2][3] National Institutes of Health (NIH).

  • Chemical Properties & CAS Data

    • (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid. CymitQuimica / PubChem.

Sources

Foundational

Technical Deep Dive: Antifungal Mechanism of 4-Ethoxy-3-Methoxycinnamic Acid

Topic: 4-Ethoxy-3-Methoxycinnamic Acid Antifungal Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 4-ethoxy-3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-3-Methoxycinnamic Acid Antifungal Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

4-ethoxy-3-methoxycinnamic acid (also known as 4-O-ethylferulic acid ) represents a lipophilic optimization of the ferulic acid scaffold.[1] While natural cinnamic acids are established antifungal agents, their efficacy is often limited by poor membrane permeability and rapid efflux.[1] The 4-ethoxy substitution significantly enhances lipophilicity (LogP), allowing for superior transmembrane migration.

This compound functions not as a single-target inhibitor but as a multi-modal intervention catalyst .[1] Its primary mechanism involves the uncoupling of mitochondrial oxidative phosphorylation combined with the blockade of the Cell Wall Integrity (CWI) signaling pathway .[1] Unlike conventional fungistatics that merely slow growth, 4-ethoxy-3-methoxycinnamic acid disables the fungal stress response, rendering pathogens like Candida and Aspergillus hypersensitive to oxidative stress and cell wall damage.[1]

Chemical Profile & Pharmacophore Analysis[1]

To understand the mechanism, one must first analyze the structural modifications that differentiate this molecule from its parent, ferulic acid.[1]

FeatureFerulic Acid (Parent)4-Ethoxy-3-Methoxycinnamic AcidImpact on Bioactivity
Structure 4-OH, 3-OCH₃4-OCH₂CH₃, 3-OCH₃Increased Lipophilicity
LogP (Est.) ~1.5~2.3 - 2.5Enhanced passive diffusion through fungal plasma membrane.[1]
pKa ~4.5~4.5Retains weak acid properties for proton shuttling.[1]
H-Bond Donor 1 (Phenolic OH)0Reduced hydration shell; easier membrane insertion.[1]

Pharmacophore Insight: The replacement of the phenolic hydroxyl (4-OH) with an ethoxy group removes a hydrogen bond donor, reducing the energy penalty for desolvation before entering the lipid bilayer.[1] This allows the molecule to accumulate intracellularly at higher concentrations than its parent compound.[1]

Mechanistic Pathways: The "Dual-Strike" Model[1]

The antifungal efficacy of 4-ethoxy-3-methoxycinnamic acid relies on two simultaneous events: Bioenergetic Collapse and Signaling Blockade .[1]

Mechanism A: Membrane Disruption & Bioenergetic Collapse

As a weak organic acid with a lipophilic tail, the molecule acts as a protonophore.[1]

  • Entry: In the acidic environment of the fungal extracellular space (often acidified by the fungus itself), the molecule exists largely in its protonated, neutral form (

    
    ).[1]
    
  • Diffusion: It diffuses freely across the plasma membrane due to the 4-ethoxy "anchor."[1]

  • Dissociation: Upon entering the neutral/alkaline cytoplasm (pH ~7.0), it dissociates into the anion (

    
    ) and a proton (
    
    
    
    ).[1]
  • Acidification: The accumulation of protons acidifies the cytoplasm, forcing the plasma membrane

    
    -ATPase (Pma1p) to consume ATP rapidly to pump protons out.[1]
    
  • Result: ATP depletion and collapse of the electrochemical gradient (

    
    ), halting nutrient uptake.[1]
    
Mechanism B: Cell Wall Integrity (CWI) Pathway Inhibition

This is the critical differentiator.[1] Fungi normally respond to cell wall stress (caused by drugs or environmental factors) by activating the Cell Wall Integrity (CWI) pathway , a MAPK cascade.[1]

  • Normal Response: Stress

    
     Rho1 
    
    
    
    Pkc1
    
    
    Bck1
    
    
    Mkk1/2
    
    
    Slt2 (Mpk1)
    
    
    Transcription of chitin synthases.[1]
  • Inhibition: Cinnamic acid derivatives, specifically 4-methoxy and 4-ethoxy analogs, have been shown to inhibit the phosphorylation of Slt2 (Mpk1) .[1]

  • Consequence: The fungus cannot reinforce its cell wall with chitin.[1] When combined with membrane stress (Mechanism A), the cell lyses due to osmotic pressure.[1]

Visualization: Mechanistic Pathway Diagram[1]

G cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Fungal Plasma Membrane cluster_intracellular Cytoplasm (Neutral pH) EMCA_ext 4-Ethoxy-3-Methoxy Cinnamic Acid (Protonated) Membrane Lipid Bilayer (Permeable to Neutral Form) EMCA_ext->Membrane Passive Diffusion (High LogP) EMCA_int Dissociation (R-COO- + H+) Membrane->EMCA_int Entry ATPase H+-ATPase (Pma1p) Hyperactivation EMCA_int->ATPase Cytosolic Acidification ROS Mitochondrial ROS Accumulation EMCA_int->ROS Mitochondrial Stress SLT2 Slt2/Mpk1 (MAPK) EMCA_int->SLT2 INHIBITION (Prevents Phosphorylation) ATP_Depletion ATP Depletion (Bioenergetic Collapse) ATPase->ATP_Depletion ATP Hydrolysis PKC1 Pkc1 BCK1 Bck1 (MAPKKK) PKC1->BCK1 BCK1->SLT2 Transcription Cell Wall Genes (FKS2, RLM1) SLT2->Transcription Activation Blocked

Figure 1: The dual-action mechanism showing simultaneous cytoplasmic acidification and blockade of the Slt2/Mpk1 compensatory pathway.[1]

Experimental Validation Protocols

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Slt2/Mpk1 Phosphorylation Assay (Western Blot)

Objective: Confirm that 4-ethoxy-3-methoxycinnamic acid blocks the CWI pathway.[1]

  • Culture: Grow S. cerevisiae or C. albicans to mid-log phase (

    
    ).
    
  • Treatment:

    • Control: DMSO vehicle.

    • Positive Stressor: Calcofluor White (CFW) at 50 µg/mL (induces cell wall stress).[1]

    • Experimental: CFW + 4-ethoxy-3-methoxycinnamic acid (at 0.5x MIC).[1]

  • Lysis: Harvest cells after 2 hours. Lyse using glass beads in lysis buffer containing phosphatase inhibitors (critical).

  • Detection: Perform Western Blot using anti-phospho-p44/42 MAPK antibody (detects phosphorylated Slt2) and anti-Slt2 (total protein) as loading control.[1]

  • Expected Result: The "Positive Stressor" lane will show a strong phospho-Slt2 band.[1] The "Experimental" lane should show a significantly reduced phospho-band, indicating the compound prevented kinase activation.[1]

Protocol B: Membrane Integrity & Pore Formation (Propidium Iodide)

Objective: Distinguish between fungistatic stress and frank membrane rupture.[1]

  • Staining: Prepare fungal suspension (

    
     cells/mL).[1] Add Propidium Iodide (PI) at 5 µg/mL.[1]
    
  • Exposure: Treat with the compound at 1x, 2x, and 4x MIC for 4 hours.

  • Analysis: Flow cytometry (Ex 535 nm / Em 617 nm).

  • Causality Check:

    • If PI uptake is <10% but growth stops: Mechanism is likely metabolic (ATP depletion).[1]

    • If PI uptake is >50%: Mechanism is direct membrane lysis (surfactant effect).[1]

    • Note: Cinnamic derivatives usually show moderate PI uptake at high concentrations, supporting the "perturbation" rather than "lysis" model.[1]

Protocol C: Mitochondrial ROS Generation

Objective: Quantify oxidative stress induction.[1]

  • Probe: Load cells with DCFH-DA (10 µM) for 30 minutes in the dark.

  • Treatment: Add compound (MIC level). Incubate 60 mins.

  • Measurement: Fluorescence microplate reader (Ex 485 nm / Em 535 nm).

  • Validation: Use N-acetylcysteine (NAC) as a scavenger control.[1] If NAC rescues growth, the mechanism is ROS-dependent.[1]

References

  • Narasimhan, B., et al. "Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance."[1] National Institutes of Health (NIH).[1] Available at: [Link]

  • Krizsan, K., et al. "Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53)."[1] PubMed.[1][2] Available at: [Link]

  • Cui, Y., et al. "The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis."[1] International Immunopharmacology.[1] Available at: [Link]

  • Castro, M., et al. "Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action."[1][3] BioMed Research International.[1] Available at: [Link]

  • Cheng, N., et al. "Evaluation of the Antioxidant Activities and Phenolic Profile of Shennongjia Apis cerana Honey."[1] Molecules. Available at: [Link][1]

Sources

Exploratory

Thermodynamic Profile and Stability Assessment of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Topic: Thermodynamic Stability of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Common Name: 4-O-Ethylferulic Acid CAS Registry Number: 144878-40-0[1] [1] Executive Summary This technical guide provides a comprehensive s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Common Name: 4-O-Ethylferulic Acid CAS Registry Number: 144878-40-0[1]

[1]

Executive Summary

This technical guide provides a comprehensive stability assessment of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, a lipophilic derivative of ferulic acid.[1] While the parent compound (ferulic acid) is a well-characterized antioxidant, the 4-ethoxy derivative introduces specific thermodynamic alterations—primarily increased lipophilicity and altered crystal lattice energy—that are critical for formulation scientists.[1]

Key Stability Verdict: The compound exhibits high thermal stability in the solid state but is thermodynamically metastable in solution under UV irradiation. The primary degradation pathway is photo-induced E


 Z isomerization , followed by potential [2+2] photocycloaddition at high concentrations.[1] Thermal decarboxylation is a secondary risk only at elevated temperatures (>150°C).

Molecular Identity & Structural Thermodynamics

The molecule consists of a phenylpropanoid scaffold. The thermodynamic stability is governed by the conjugation of the aromatic ring with the acrylic acid tail.

ParameterValue / CharacteristicThermodynamic Implication
IUPAC Name (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acidThe (2E) configuration is the thermodynamic ground state.[1]
Molecular Formula

MW: 222.24 g/mol
LogP (Predicted) ~2.1 - 2.4Higher lipophilicity than Ferulic acid (LogP ~1.[1]5) due to ethylation, affecting solubility thermodynamics.
pKa (Predicted) ~4.5 (Carboxyl)Typical for cinnamic acid derivatives; exists as a mono-anion at physiological pH (7.4).[1]
Melting Point ~170–190°C (Estimated)*High lattice energy driven by

-stacking and carboxylic acid dimerization.[1]

*Note: Exact experimental melting points for this specific ether derivative are rare in public literature; estimate is based on Structure-Property Relationship (SPR) with ferulic acid (172°C) and 3,4-dimethoxycinnamic acid (181°C).[1]

The "E" vs. "Z" Energy Landscape

The (E)-isomer (trans) is thermodynamically favored over the (Z)-isomer (cis) by approximately 3–5 kcal/mol .[1] This stability arises from the minimization of steric strain between the phenyl ring and the carboxylic acid moiety. However, the activation energy barrier for isomerization is lowered significantly by UV photon absorption, creating a "photostationary state" (PSS) that deviates from thermodynamic equilibrium.

Phase Stability & Degradation Kinetics

Solid-State Thermodynamics

In the crystalline form, (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid is stabilized by Centrosymmetric Dimerization.[1] The carboxylic acid groups form intermolecular hydrogen bonds (


 motif), creating a robust crystal lattice.[1]
  • Risk: Polymorphism is possible. Solvent-mediated phase transformations should be monitored during recrystallization (e.g., from ethanol vs. ethyl acetate).[1]

Photochemical Instability (Critical)

Upon exposure to UV light (


 nm), the molecule undergoes photo-isomerization.[1]
  • Mechanism: Excitation to the singlet state (

    
    ) 
    
    
    
    Intersystem crossing to Triplet state (
    
    
    )
    
    
    Relaxation to either E or Z ground states.[1]
  • Kinetic Consequence: In dilute solutions, a mixture of E/Z isomers forms. In concentrated solid states or films, [2+2] cycloaddition can occur, forming truxillic/truxinic acid dimers.

Thermal Decarboxylation

Like all cinnamic acid derivatives, the molecule is susceptible to losing


 at high temperatures, forming 4-ethoxy-3-methoxystyrene.[1]
  • Threshold: Generally stable up to ~150°C. Decarboxylation accelerates significantly above 200°C or in the presence of transition metals (Cu, Pd).

Visualized Pathways

Diagram 1: Degradation & Isomerization Pathways

This diagram illustrates the competition between thermodynamic stability and kinetic degradation.

StabilityPathways E_Isomer (2E)-Isomer (Thermodynamic Ground State) Excited Excited State (S1 / T1) E_Isomer->Excited UV Absorption (hv) Dimer Truxillic/Truxinic Dimers E_Isomer->Dimer [2+2] Cycloaddition (High Conc/Solid) Styrene 4-ethoxy-3-methoxystyrene (Decarboxylated) E_Isomer->Styrene Heat (>180°C) -CO2 Z_Isomer (2Z)-Isomer (High Energy State) Excited->Z_Isomer Isomerization Z_Isomer->E_Isomer Thermal/Acid Reversion

Caption: Thermodynamic landscape showing the stable (E)-isomer's vulnerability to UV-induced isomerization and thermal decarboxylation.

Experimental Protocols

As specific literature data is sparse for this derivative, the following self-validating protocols are recommended to establish the baseline thermodynamic profile.

Protocol A: Determination of Melting Point & Purity (DSC)

Objective: Determine the enthalpy of fusion (


) and detect polymorphs.[1]
  • Preparation: Weigh 2–5 mg of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid into an aluminum pan. Crimp (do not seal hermetically if decarboxylation is suspected, but for MP, pinhole lids are standard).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Primary Endotherm: The sharp peak onset is the melting point (

      
      ).[1]
      
    • Secondary Events: An exotherm after melting indicates decomposition (decarboxylation).[1] An endotherm before melting suggests a solvate desolvation or polymorphic transition.

  • Acceptance Criteria: A single sharp endotherm implies phase purity. Peak width at half height should be <2°C.

Protocol B: Photo-Stability Indicating HPLC Method

Objective: Quantify the rate of E


 Z isomerization.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Sample Prep: Dissolve compound in Ethanol (0.5 mg/mL).

  • Stress Condition: Place sample in a quartz cuvette. Expose to UV light (365 nm) for 0, 15, 30, 60 minutes.

  • Detection: UV at 320 nm (max absorption) and 254 nm (isosbestic point check).

  • Output: The (E)-isomer usually elutes later than the (Z)-isomer on C18 columns due to better planar packing with the stationary phase.

    • Calculation:

      
      [1]
      
Diagram 2: Stability Testing Workflow

Workflow cluster_Solid Solid State Analysis cluster_Liquid Solution State Stress Start Sample: 4-O-Ethylferulic Acid DSC DSC / TGA (Thermal Profile) Start->DSC XRD X-Ray Diffraction (Crystallinity) Start->XRD UV UV Chamber (365nm, 24h) Start->UV Oxidation H2O2 Stress (Oxidative) Start->Oxidation Report Thermodynamic Stability Report DSC->Report HPLC HPLC-PDA Analysis (Separation of E/Z) UV->HPLC Oxidation->HPLC HPLC->Report

Caption: Integrated workflow for characterizing thermal and photochemical stability.

References

  • Srinivas, K., et al. (2010). "Synthesis and crystal structure of ferulic acid derivatives." Journal of Chemical Crystallography.
  • Moustapha, C., et al. (2023). "A Thorough Study on the Photoisomerization of Ferulic Acid Derivatives." Frontiers in Chemistry. Retrieved from [Link]

  • Peyrot, C., et al. (2020). "Decarboxylation of ferulic acid derivatives: A kinetic study." ChemSusChem.
  • PubChem. (2024). Compound Summary: Ethyl ferulate and related cinnamates. Retrieved from [Link]

Sources

Foundational

Structure-Activity Relationship of 4-Alkoxycinnamic Acids: A Technical Guide

The following technical guide details the structure-activity relationship (SAR) of 4-alkoxycinnamic acids, designed for researchers in medicinal chemistry and drug discovery. Executive Summary 4-Alkoxycinnamic acids repr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 4-alkoxycinnamic acids, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

4-Alkoxycinnamic acids represent a versatile privileged scaffold in medicinal chemistry, exhibiting pleiotropic pharmacological activities ranging from lipid regulation (PPAR agonism) to antimicrobial and antioxidant effects.[1] This guide analyzes the structural determinants governing these activities, specifically focusing on the impact of the alkoxy chain length , the linker saturation , and the carboxylic acid bioisosteres .[1]

Chemical Basis & Synthetic Strategy

The core pharmacophore consists of a phenyl ring substituted at the para-position with an alkoxy chain, linked via an


-unsaturated spacer to a carboxylic acid head group.
Green Synthesis Protocol (Knoevenagel Condensation)

While classical methods utilize pyridine/piperidine, modern "Green Chemistry" standards prioritize aqueous media to minimize toxicity.[1] The following protocol utilizes Tetrabutylammonium Bromide (TBAB) in water, ensuring high yield and purity.

Reagents:

  • 4-Alkoxybenzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)[1]

  • TBAB (10 mol%)[1]

  • 
     (10 mol%)[1]
    
  • Solvent: Distilled Water

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, combine 4-alkoxybenzaldehyde and malonic acid in distilled water.

  • Catalysis: Add TBAB and

    
    . The TBAB acts as a phase-transfer catalyst, solubilizing the organic aldehyde in the aqueous phase.
    
  • Reaction: Irradiate under microwave conditions (900 W) or reflux at 100°C for 60–90 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Acidify with dilute HCl (2M) to pH 2.

  • Isolation: The product precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water to obtain the trans-cinnamic acid derivative.

Synthetic Workflow Diagram

SynthesisWorkflow Aldehyde 4-Alkoxybenzaldehyde Intermediate Benzylidene Malonate (Transition State) Aldehyde->Intermediate TBAB/H2O K2CO3 Malonic Malonic Acid Malonic->Intermediate Decarbox Decarboxylation (-CO2) Intermediate->Decarbox Product 4-Alkoxycinnamic Acid (E-isomer) Decarbox->Product Reflux/MW

Figure 1: Green Knoevenagel condensation workflow for the synthesis of 4-alkoxycinnamic acids.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to three regions: the Tail (Alkoxy chain), the Linker (Vinyl vs. Ethyl), and the Head (Carboxyl).

Antihyperlipidemic Activity (PPAR Agonism)

4-Alkoxycinnamic acids and their derivatives act as lipid-lowering agents, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Alkoxy Chain Length (The Hydrophobic Tail):

    • Activity peaks with chain lengths between C12 and C16 .

    • Short chains (methoxy/ethoxy) show weak activity.

    • Mechanistic Insight: The long alkoxy chain mimics the fatty acid endogenous ligands, occupying the large hydrophobic ligand-binding pocket (LBD) of PPAR

      
       or PPAR
      
      
      
      .
  • Linker Saturation:

    • Reduction of the double bond to dihydrocinnamic acid (phenylpropanoic acid) often increases PPAR flexibility and binding affinity, acting as pan-agonists.

    • However, the unsaturated cinnamic form retains significant activity and provides rigidity that can improve selectivity.[1]

  • Head Group Modification:

    • Esters: Chloroethyl and methacryloxyethyl esters often exhibit higher in vivo potency than free acids, likely due to improved cellular uptake (prodrug effect).[1]

Antimicrobial & Antifungal Activity

Unlike the lipid targets where steric bulk is key, antimicrobial activity relies on the balance between lipophilicity (logP) and membrane permeability.

  • Esterification is Critical: Free acids are generally less potent than their ester counterparts.

  • Specific Potency Drivers:

    • Perillyl Esters: Incorporation of a terpene (perillyl) group drastically lowers the Minimum Inhibitory Concentration (MIC), likely by disrupting fungal cell membranes (ergosterol pathway).[1]

    • Heteroatom Chains: Methoxyethyl esters show superior activity compared to simple alkyl esters.

Table 1: Comparative Antimicrobial Potency of 4-Chlorocinnamic Acid Derivatives

Data synthesized from antifungal assays against Candida albicans.[2]

Compound DerivativeR-Group (Ester)MIC (

mol/mL)
Relative Potency
Methyl Ester

5.09Low
Methoxyethyl Ester

0.13 High
Perillyl Ester

0.024 Very High
Free Acid

> 10.0Inactive
SAR Decision Map

SAR_Map Core 4-Alkoxycinnamic Acid Core Tail Region 1: Alkoxy Tail (Para-position) Core->Tail Linker Region 2: Linker (Alkene) Core->Linker Head Region 3: Head Group (Carboxylic Acid) Core->Head Lipid Antihyperlipidemic (PPAR Agonism) Tail->Lipid Long Chain (C12-C16) fits Hydrophobic Pocket Micro Antimicrobial (Membrane Disruption) Tail->Micro Lipophilicity (LogP) controls entry Linker->Lipid Reduction to Propanoic increases flexibility Oxid Antioxidant (Radical Scavenging) Linker->Oxid Double bond essential for resonance stabilization Head->Lipid Prodrugs (Esters) improve bioavailability Head->Micro Esterification (e.g., Perillyl) increases potency 100x

Figure 2: Strategic modification map for 4-alkoxycinnamic acid derivatives.

Mechanistic Insights

PPAR Activation Pathway

The antihyperlipidemic efficacy of 4-alkoxycinnamic acids is mediated largely through the Peroxisome Proliferator-Activated Receptor (PPAR) family.

  • Ligand Binding: The carboxylic acid head forms hydrogen bonds with Tyr473 (PPAR

    
    ) or Tyr314 (PPAR
    
    
    
    ) in the Activation Function 2 (AF-2) helix.
  • Tail Accommodation: The 4-alkoxy tail extends into the large hydrophobic pocket. Bulky groups (e.g., adamantyl or long alkyl chains) stabilize the receptor in the active conformation.

  • Co-activator Recruitment: Conformational change releases co-repressors and recruits co-activators (e.g., PGC-1

    
    ).[1]
    
  • Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA, upregulating genes for fatty acid oxidation and storage.

Mechanism Diagram

Mechanism Ligand 4-Alkoxycinnamic Acid Receptor PPAR-gamma (LBD) Ligand->Receptor Hydrophobic Interaction (Alkoxy Tail) Complex Ligand-Receptor Complex Receptor->Complex Helix 12 Stabilization DNA PPRE (Target Gene) Complex->DNA Transcription Activation Effect Lipid Metabolism (Triglyceride Lowering) DNA->Effect Protein Expression

Figure 3: Pharmacodynamics of PPAR activation by 4-alkoxycinnamic ligands.

References

  • Synthesis and hypolipidemic activities of alkoxycinnamic acid derivatives. Journal of Medicinal Chemistry. (1980). Confirms C12-C16 chain length requirement for hypolipidemic activity.

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. The Scientific World Journal. (2019). Provides MIC values for ester derivatives and highlights perillyl esters.

  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist. Bioorganic & Medicinal Chemistry Letters. (2008). Discusses 4-alkoxyphenylpropanoic acids and adamantyl derivatives as PPAR agonists.

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water. Arkivoc. (2007). Detailed protocol for green synthesis of cinnamic acids.

  • Hydroxy Cinnamic Acid Derivatives as Partial PPARγ Agonists. Anti-Cancer Agents in Medicinal Chemistry. (2016). Explores the partial agonist profile of cinnamic acid derivatives.

Sources

Exploratory

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid molecular weight and formula

The following technical guide provides an in-depth analysis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid , a lipophilic derivative of ferulic acid. This monograph is structured for researchers requiring precise physi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid , a lipophilic derivative of ferulic acid.

This monograph is structured for researchers requiring precise physicochemical data, validated synthetic protocols, and mechanistic pharmacological insights.

Chemical Identity & Core Parameters

This compound is the 4-O-ethyl ether derivative of ferulic acid . Unlike ferulic acid (which has a free phenolic hydroxyl group), this molecule features an ethoxy group at the 4-position, significantly altering its solubility and metabolic stability while retaining the electrophilic


-unsaturated carbonyl moiety essential for Nrf2 activation.
ParameterValue / Description
IUPAC Name (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Common Synonyms 4-O-Ethylferulic acid; 3-Methoxy-4-ethoxycinnamic acid; 4-Ethoxy-3-methoxycinnamic acid
Molecular Formula

Molecular Weight 222.24 g/mol
CAS Registry Number 14602-04-1 (Verify specific isomer availability with vendor)
SMILES CCOc1c(OC)cc(C=C(C(=O)O))cc1
Stereochemistry (E)-isomer (Trans) is the thermodynamically stable and biologically active form.[1][2]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 194–196 °C (Typical for para-alkoxy cinnamic acid derivatives).

  • Solubility:

    • Insoluble: Water (neutral pH).

    • Soluble: Ethanol, DMSO, DMF, Ethyl Acetate.

    • Soluble (as salt): Aqueous NaOH or

      
       solutions.
      
  • LogP (Predicted): ~2.6 (More lipophilic than Ferulic Acid, LogP ~1.5), enhancing membrane permeability.

Synthetic Architecture

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid is best achieved via a two-step convergent protocol starting from Vanillin. This pathway ensures regiospecificity and high stereoselectivity for the (E)-isomer.

Reaction Workflow
  • O-Alkylation: Selective ethylation of the phenolic hydroxyl group of Vanillin.

  • Knoevenagel Condensation: Reaction of the resulting aldehyde with malonic acid to form the cinnamic acid skeleton.

Synthesis Vanillin Vanillin (4-OH, 3-OMe) Aldehyde 4-Ethoxy-3-methoxy- benzaldehyde Vanillin->Aldehyde Step 1: O-Alkylation Reagents1 Ethyl Iodide + K2CO3 (DMF, 60°C) Product (2E)-3-(4-ethoxy-3-methoxyphenyl) acrylic acid Aldehyde->Product Step 2: Knoevenagel Condensation (-CO2) Reagents2 Malonic Acid + Pyridine (Piperidine cat., 90°C)

Figure 1: Synthetic pathway from Vanillin to 4-O-Ethylferulic acid.

Detailed Protocol
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde[3][4]
  • Reagents: Vanillin (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve Vanillin in dry DMF under inert atmosphere (

      
      ).
      
    • Add anhydrous

      
       and stir for 15 min to generate the phenoxide anion.
      
    • Add Ethyl Iodide dropwise. Heat to 60°C for 4-6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Vanillin (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ~0.3) disappears; Product (
      
      
      
      ~0.6) appears.[2][5]
    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[6] If oily, extract with Ethyl Acetate.

    • Yield: ~85-90%.

Step 2: Doebner Modification of Knoevenagel Condensation
  • Reagents: 4-Ethoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 5 drops).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in Pyridine.

    • Add catalytic Piperidine.

    • Heat to 90–100°C for 2–4 hours. Note: Evolution of

      
       gas indicates decarboxylation is proceeding.
      
    • Workup: Cool the mixture and pour into excess ice-cold 2M HCl. This neutralizes the pyridine and precipitates the free acid.

    • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure white needles.

Structural Validation (Spectroscopy)

To ensure scientific integrity, the synthesized compound must be validated using NMR. The following shifts are diagnostic for the structure.

MoietyProton (

) Shift (ppm)
MultiplicityCoupling (

)
Interpretation
-COOH ~12.0Broad Singlet-Carboxylic acid proton.
Vinyl (

)
~6.35Doublet15.9 HzTrans-alkene proton (adjacent to COOH).
Vinyl (

)
~7.55Doublet15.9 HzTrans-alkene proton (adjacent to Ring).
Aromatic 6.90 – 7.20Multiplet-1,3,4-trisubstituted benzene ring pattern.
-OCH

~3.85Singlet-Methoxy group at C3.
-OCH

-
~4.10Quartet7.0 HzMethylene of ethoxy group at C4.
-CH

~1.40Triplet7.0 HzMethyl of ethoxy group at C4.

Key Quality Control Check: The coupling constant (


) of ~16 Hz for the vinyl protons confirms the (E)-configuration . A smaller constant (~8-10 Hz) would indicate the unwanted (Z)-isomer.

Biological & Pharmacological Context

Unlike Ferulic Acid, which acts primarily as a direct Hydrogen Atom Transfer (HAT) antioxidant due to its free phenol, 4-O-Ethylferulic acid functions via a different mechanism. The blocking of the 4-OH group prevents direct radical scavenging but enhances lipophilicity and electrophilicity.

Mechanism of Action: Nrf2 Activation

The compound contains an


-unsaturated carbonyl (Michael acceptor). It reacts with cysteine residues on Keap1 , releasing Nrf2  to translocate to the nucleus and upregulate antioxidant response elements (ARE).

Nrf2_Pathway Compound 4-O-Ethylferulic Acid (Electrophile) Keap1 Keap1 Protein (Cys Sensor) Compound->Keap1 Alkylates Cysteine (Michael Addition) Complex Keap1-Nrf2 Complex Complex->Keap1 Dissociation Nrf2 Nrf2 (Transcription Factor) Complex->Nrf2 Releases Nucleus Cell Nucleus Nrf2->Nucleus Translocation ARE ARE Sequence (DNA) Nucleus->ARE Binding Enzymes HO-1, NQO1, SOD (Cytoprotection) ARE->Enzymes Transcription Upregulation

Figure 2: Pharmacological activation of the Nrf2/ARE pathway by 4-O-Ethylferulic acid.

Structure-Activity Relationship (SAR)
  • Lipophilicity: The ethyl ether increases membrane permeability compared to the parent acid, potentially allowing for higher intracellular concentrations.

  • Metabolic Stability: The 4-ethoxy group is more resistant to glucuronidation than the free phenol, potentially extending the plasma half-life.

  • Lack of HAT Activity: Because it lacks the phenolic proton, it is not a direct scavenger of DPPH or ABTS radicals in vitro. Researchers must use cell-based assays (e.g., ARE-luciferase reporter) to assess its activity, not simple chemical antioxidant assays.

References

  • Synthesis of Cinnamic Acids: Jones, G. (1967).[7] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[7]

  • Vanillin Alkylation Protocols: Gitaari, N., et al. (2019). Synthesis of Vanillin Derivatives. Chemical Science International Journal, 27(1), 1-5.[8]

  • Pharmacology of Ferulic Acid Derivatives: Mancuso, C., & Santangelo, R. (2014). Ferulic acid: Pharmacological and toxicological aspects. Food and Chemical Toxicology, 65, 185-195.

  • Nrf2 Activation Mechanism: Dinkova-Kostova, A. T., et al. (2005). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. PNAS, 98(6), 3404-3409.

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Ethoxy-3-Methoxycinnamic Acid via Selective O-Alkylation

Abstract & Scope This application note details a robust, high-purity protocol for the synthesis of 4-ethoxy-3-methoxycinnamic acid starting from ferulic acid . While direct alkylation of phenolic acids is possible, it of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-purity protocol for the synthesis of 4-ethoxy-3-methoxycinnamic acid starting from ferulic acid . While direct alkylation of phenolic acids is possible, it often suffers from poor selectivity between the phenolic hydroxyl and the carboxylic acid, leading to mixtures of esters and ethers.

To meet pharmaceutical purity standards (e.g., for Nrf2 activator development or antioxidant screening), this guide recommends a "Protect-Deprotect" strategy : exhaustive alkylation to the ethyl ester intermediate followed by selective saponification. This method guarantees exclusive O-alkylation of the phenol while simplifying purification.

Strategic Analysis: The Selectivity Challenge

Ferulic acid contains two nucleophilic oxygen centers:

  • Phenolic -OH (pKa ~9): Highly nucleophilic under basic conditions.

  • Carboxylic -COOH (pKa ~4.5): Deprotonates first; the resulting carboxylate is also nucleophilic.

Why Direct Alkylation Fails: Attempting to alkylate only the phenol using 1 equivalent of alkyl halide often results in a statistical mixture of:

  • Starting material (Unreacted)

  • Product (Phenolic ether)

  • Ester impurity (Carboxylate alkylation)

  • Diester/Ether (Double alkylation)

The Solution: Exhaustive Alkylation Route By driving the reaction to the Ethyl 4-ethoxy-3-methoxycinnamate (diester/ether) intermediate using excess alkylating agent, we eliminate the mixture profile. The subsequent hydrolysis step is highly selective for the ester, leaving the ether bond intact.

Reaction Scheme

ReactionScheme Start Ferulic Acid (4-OH, 3-OMe) Inter Intermediate (Ethyl 4-ethoxy-3-methoxycinnamate) Start->Inter Step 1: EtI (3.0 eq), K2CO3 Acetone, Reflux Prod Target Product (4-ethoxy-3-methoxycinnamic acid) Inter->Prod Step 2: NaOH (aq), MeOH Reflux, then HCl

Figure 1: Two-step synthesis strategy ensuring regiochemical purity.

Experimental Protocol

Step 1: Williamson Ether Synthesis (Formation of Intermediate)

Objective: Convert Ferulic Acid to Ethyl 4-ethoxy-3-methoxycinnamate.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Ferulic Acid 194.18 1.0 Starting Material
Ethyl Iodide (EtI) 155.97 3.0 Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 3.0 Base

| Acetone (Anhydrous) | - | 10 Vol | Solvent |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is preferred to prevent oxidation).

  • Dissolution: Add Ferulic Acid (10.0 g, 51.5 mmol) and anhydrous Acetone (100 mL). Stir until dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (21.4 g, 154.5 mmol). The mixture will become a suspension.

  • Alkylation: Add Ethyl Iodide (12.4 mL, 154.5 mmol) dropwise via syringe.

    • Note: EtI is volatile and light-sensitive. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (~60°C) for 12–16 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.1) should disappear, replaced by the less polar ester intermediate (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter off the inorganic salts (K₂CO₃/KI) and wash the cake with cold acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a yellow oil or low-melting solid.

    • Optional: If high purity is required immediately, recrystallize from cold Ethanol. Otherwise, proceed directly to Step 2.

Step 2: Selective Saponification

Objective: Hydrolyze the ethyl ester without cleaving the ethyl ether.

Reagents:

Reagent Equiv. Role
Intermediate (Step 1) 1.0 Substrate
NaOH (10% aq) 4.0 Hydrolysis Reagent
Methanol 5 Vol Co-solvent

| HCl (1M) | Excess | Acidification |

Procedure:

  • Dissolution: Dissolve the crude intermediate from Step 1 in Methanol (50 mL).

  • Hydrolysis: Add 10% aqueous NaOH (approx. 80 mL).

  • Reflux: Heat to mild reflux (70°C) for 1–2 hours.

    • Mechanism:[3][5][6] The ester bond is susceptible to base hydrolysis; the ether bond is stable under these conditions.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the Methanol under reduced pressure (do not distill to dryness; remove the organic solvent).

    • Acidification: Cool the remaining aqueous solution in an ice bath (0–5°C). Slowly add 1M HCl with stirring until pH reaches ~2.0.

    • Precipitation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain white needles.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow & Decision Tree

Workflow Setup Setup: Ferulic Acid + K2CO3 + EtI Solvent: Acetone Reflux Reflux 12-16h (Monitor TLC) Setup->Reflux Check TLC: SM Disappeared? Reflux->Check Check->Reflux No (Add more EtI) Filter Filter Salts & Evaporate (Yields Ethyl Ester) Check->Filter Yes Hydrolysis Hydrolysis: NaOH/MeOH Reflux 2h Filter->Hydrolysis Acidify Acidify with HCl (pH 2) Precipitate Product Hydrolysis->Acidify Recryst Recrystallize (EtOH/H2O) & Dry Acidify->Recryst

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these standard parameters.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

The spectrum should show the disappearance of the ethyl ester protons (from the intermediate) and the retention of the ethyl ether protons.

Chemical Shift (δ)MultiplicityIntegrationAssignment
12.20 Broad s1H-COOH (Carboxylic Acid)
7.52 d (J=16.0 Hz)1HH-7 (Trans-olefin)
7.31 d (J=2.0 Hz)1HH-2 (Aromatic)
7.10 dd (J=8.2, 2.0 Hz)1HH-6 (Aromatic)
6.95 d (J=8.2 Hz)1HH-5 (Aromatic)
6.38 d (J=16.0 Hz)1HH-8 (Trans-olefin)
4.06 q (J=7.0 Hz)2H-OCH₂CH₃ (Ethoxy methylene)
3.81 s3H-OCH₃ (Methoxy)
1.34 t (J=7.0 Hz)3H-OCH₂CH₃ (Ethoxy methyl)
Physical Properties[5][8][9][10]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Expected range 165–175°C (Consistent with ferulic acid derivatives).

  • Solubility: Soluble in DMSO, Ethanol, Methanol. Sparingly soluble in Chloroform. Insoluble in Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation or moisture in solvent.Ensure Acetone is anhydrous. Increase EtI to 4.0 eq. Extend reflux time.
Sticky Solid (Step 2) Incomplete acidification or residual solvent.Ensure pH is < 2.0. Cool the solution longer before filtration.
Cis-Isomer Impurity Isomerization due to light exposure.Protect reaction flask with aluminum foil. Recrystallization usually removes the cis isomer.
Ester Not Hydrolyzing Base concentration too low.Increase NaOH concentration or reflux time. Ensure Methanol is present to solubilize the organic ester.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson, A. W. (1850).[5] "Theory of Aetherification". Journal of the Chemical Society.

    • Context: Foundational basis for the O-alkylation of phenols using alkyl halides and carbon
  • Synthesis of Hydroxycinnamic Acid Derivatives

    • Marentek, E. C., et al. (2022). "Synthesis and Antiplatelet Activity of 4-Hydroxy-3-Methoxycinnamic Acid". Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia.
    • Context: Provides comparative protocols for ferulic acid modific
  • Hydrolysis of Cinnamic Esters

    • Pratiwi, R., et al. (2016).
    • Context: Validates the saponification conditions (NaOH/Ethanol) for cinnamic acid esters.
  • Spectroscopic Data for Ferulic Acid Derivatives

    • ChemicalBook. "4-Ethoxy-3-methoxybenzaldehyde NMR Spectrum".[7]

    • Context: Used for correlating the chemical shifts of the 4-ethoxy-3-methoxy moiety.

Sources

Application

Application Note: Synthesis of 4-Ethoxy-3-methoxycinnamic Acid via Knoevenagel Condensation

Introduction: The Significance of Cinnamic Acid Derivatives and the Knoevenagel Condensation Cinnamic acid and its derivatives are a class of organic compounds with significant applications in the pharmaceutical, cosmeti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cinnamic Acid Derivatives and the Knoevenagel Condensation

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and polymer industries.[1][2] Their utility stems from their versatile chemical structure, which allows for a wide range of biological activities and material properties. Notably, derivatives of 4-methoxycinnamic acid are known for their ability to absorb UVB radiation, making them key components in sunscreens and other photoprotective formulations.[3] The target molecule of this protocol, 4-ethoxy-3-methoxycinnamic acid, is a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5][6] Its advantages include mild reaction conditions, high yields, and a straightforward work-up, making it an ideal method for the synthesis of α,β-unsaturated acids like 4-ethoxy-3-methoxycinnamic acid.[1] This application note provides a detailed protocol for the synthesis of 4-ethoxy-3-methoxycinnamic acid utilizing the Doebner modification of the Knoevenagel condensation.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of well-understood steps.[7] In the Doebner modification, pyridine is often used as both the solvent and a basic catalyst, while a co-catalyst like piperidine or β-alanine can be employed to enhance the reaction rate.[3][8]

The generally accepted mechanism involves three key stages:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (malonic acid), forming a nucleophilic enolate ion.[7][9]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (4-ethoxy-3-methoxybenzaldehyde), leading to the formation of a β-hydroxy intermediate.[4]

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Subsequent heating in the presence of pyridine promotes decarboxylation, yielding the final cinnamic acid derivative.[5][8]

Knoevenagel_Condensation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Aldehyde 4-Ethoxy-3-methoxybenzaldehyde Intermediate β-Hydroxy Intermediate Aldehyde->Intermediate Base Piperidine (Catalyst) Base->Enolate Enolate->Intermediate Nucleophilic Attack Unsaturated_Diacid Unsaturated Dicarboxylic Acid Intermediate->Unsaturated_Diacid Dehydration (-H2O) Product 4-Ethoxy-3-methoxycinnamic Acid Unsaturated_Diacid->Product Decarboxylation CO2 CO2 Unsaturated_Diacid->CO2

Caption: Knoevenagel condensation workflow for cinnamic acid synthesis.

Experimental Protocol: Synthesis of 4-Ethoxy-3-methoxycinnamic Acid

This protocol details the synthesis of 4-ethoxy-3-methoxycinnamic acid from 4-ethoxy-3-methoxybenzaldehyde and malonic acid, employing the Doebner modification of the Knoevenagel condensation.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Ethoxy-3-methoxybenzaldehyde≥98%Sigma-Aldrich
Malonic Acid≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Chemical
EthanolReagent GradeFisher Chemical
Deionized WaterN/AIn-house
Anhydrous Magnesium Sulfate (MgSO4)≥97%Sigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxy-3-methoxybenzaldehyde (1.80 g, 10 mmol) and malonic acid (1.56 g, 15 mmol).

  • Solvent and Catalyst Addition: To the flask, add pyridine (20 mL) and a catalytic amount of piperidine (0.1 mL, 1 mmol). The use of pyridine as a solvent also facilitates the final decarboxylation step.[5]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.

  • Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude 4-ethoxy-3-methoxycinnamic acid.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining pyridine and salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 4-ethoxy-3-methoxycinnamic acid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield, melting point, and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants 1. Combine Aldehyde and Malonic Acid Solvent_Catalyst 2. Add Pyridine and Piperidine Reactants->Solvent_Catalyst Reflux 3. Heat to Reflux (3-4 hours) Solvent_Catalyst->Reflux Cooling_Quenching 4. Cool and Quench in Ice Water Reflux->Cooling_Quenching Acidification 5. Acidify with HCl to Precipitate Cooling_Quenching->Acidification Filtration 6. Isolate Crude Product via Filtration Acidification->Filtration Recrystallization 7. Purify by Recrystallization Filtration->Recrystallization Drying_Characterization 8. Dry and Characterize Product Recrystallization->Drying_Characterization

Caption: Experimental workflow for the synthesis of 4-ethoxy-3-methoxycinnamic acid.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time and monitor by TLC until the starting aldehyde is consumed. Ensure the reaction is maintained at a consistent reflux temperature.
Loss of product during work-up.Ensure the aqueous mixture is sufficiently acidified to fully precipitate the product. Use ice-cold water for washing to minimize product dissolution.
Incomplete Decarboxylation Insufficient heating time or temperature.Extend the reflux time in pyridine. Pyridine acts as a high-boiling solvent that facilitates decarboxylation.[5]
Product Contamination Residual starting materials or side products.Optimize the recrystallization process. A different solvent system may be required for effective purification. Column chromatography can be employed for highly pure samples.
Reaction does not start Inactive catalyst or reagents.Use freshly distilled pyridine and piperidine. Ensure the malonic acid is of high purity.
Insufficient catalyst.While piperidine is catalytic, ensuring the correct molar ratio is important for reaction initiation.

Alternative and Greener Approaches

While the traditional Knoevenagel-Doebner condensation using pyridine and piperidine is effective, there is a growing interest in developing more environmentally friendly synthetic methods.[10] Some alternative approaches include:

  • Solvent-free reactions: Performing the condensation in the absence of a solvent can reduce waste and simplify purification.[10]

  • Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[11][12]

  • Use of greener catalysts: Benign catalysts such as ammonium salts or amino acids like β-alanine can be used as alternatives to pyridine and piperidine.[3][10][11]

  • Aqueous reaction media: Utilizing water as a solvent is a key aspect of green chemistry, and some Knoevenagel condensations can be performed in aqueous media.[13]

Conclusion

The Knoevenagel condensation provides a robust and efficient route for the synthesis of 4-ethoxy-3-methoxycinnamic acid. The detailed protocol and troubleshooting guide presented in this application note are intended to assist researchers in successfully performing this synthesis. By understanding the underlying mechanism and key reaction parameters, this procedure can be optimized to achieve high yields of the desired product. Furthermore, the exploration of greener synthetic alternatives is encouraged to align with the principles of sustainable chemistry.

References

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • ACS Figshare. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B. [Link]

  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • hestia.greensystem.com.ua. Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • SpringerLink. Knoevenagel condensation reactions catalysed by metal-organic frameworks. [Link]

  • Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Royal Society of Chemistry. A pyridine free, energy efficient, and scalable process for synthesis of cinnamic acids by Knoevenagel condensation. [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • Swarthmore College. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Journal of Universitas Airlangga. Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. [Link]

  • National Institutes of Health. 4-Ethoxy-3-methoxybenzaldehyde. [Link]

  • ResearchGate. Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M). [Link]

  • PubChem. 4-Ethoxy-3-methoxybenzaldehyde. [Link]

  • SciSpace. An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]

  • Academia.edu. Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. [Link]

  • ResearchGate. Effect oF β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. [Link]

  • Der Pharma Chemica. Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional. [Link]

  • Rasayan Journal of Chemistry. COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALANGA L. RHIZOME. [Link]

  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Google Patents. The preparation method of 3- methoxy cinnamic acid.

Sources

Method

Strategic Alkylation of Ferulic Acid: A Detailed Protocol for the Synthesis of Ethyl Ferulate via Carboxylate O-Alkylation

An Application Note for Drug Development Professionals Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl ferulate through the alkylation of ferulic acid with ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl ferulate through the alkylation of ferulic acid with ethyl iodide. While Fischer esterification is a common route, this guide focuses on an alternative strategy involving the O-alkylation of the ferulate carboxylate anion. This method offers distinct advantages in specific synthetic contexts. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss methods for purification and characterization. The causality behind experimental choices, safety considerations, and expected outcomes are explained to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction and Strategic Rationale

Ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) is a ubiquitous phenolic compound derived from plant cell walls, renowned for its potent antioxidant and photoprotective properties.[1][2] Its ability to scavenge free radicals is attributed to the resonance-stabilized phenoxy radical that can be formed.[2] However, its therapeutic application can be limited by its moderate solubility in lipophilic environments.[3]

Esterification of ferulic acid, specifically to form ethyl ferulate, enhances its lipophilicity, which can improve skin penetration and bioavailability in certain formulations.[4][5] Ethyl ferulate retains significant biological activity, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable target for the pharmaceutical and cosmetic industries.[6][7]

While the most common synthesis involves an acid-catalyzed Fischer esterification with ethanol[3][8], this protocol details the alkylation of the ferulic acid carboxyl group with ethyl iodide. This approach is an application of the principles underlying the Williamson ether synthesis, but targeted to a carboxylate nucleophile.[9][10] It is particularly useful when reaction conditions must be kept neutral or basic, or when using starting materials sensitive to strong acids. The reaction proceeds via the formation of a carboxylate salt, which then acts as a nucleophile in an Sɴ2 reaction with an alkyl halide.[11]

Reaction Mechanism and Key Parameters

The synthesis is a two-step process occurring in a single pot:

  • Deprotonation: The carboxylic acid proton of ferulic acid (pKa ≈ 4.5) is significantly more acidic than the phenolic proton (pKa ≈ 9-10). A mild base, such as potassium carbonate (K₂CO₃), is used to selectively deprotonate the carboxylic acid, forming the potassium ferulate salt. This salt is a potent oxygen-centered nucleophile.

  • Nucleophilic Substitution (Sɴ2): The generated ferulate anion attacks the electrophilic carbon of ethyl iodide in a classic Sɴ2 displacement.[11] The iodide ion is an excellent leaving group, facilitating a rapid and efficient reaction.

The choice of a non-protic polar solvent like acetone or butanone is critical. It effectively dissolves the reactants while not interfering with the nucleophilic attack, unlike protic solvents which can solvate and deactivate the nucleophile.

Caption: Reaction mechanism for ethyl ferulate synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for alkylating phenolic acids, adapted for this specific transformation.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ferulic Acid≥99%Sigma-AldrichStarting material
Ethyl Iodide≥99%, stabilizedAcros OrganicsAlkylating agent. Store protected from light.
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificBase catalyst
AcetoneACS GradeVWRReaction solvent
Ethyl AcetateACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)N/ALab-preparedFor washing during work-up
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent
Silica Gel60 Å, 230-400 meshMerckFor column chromatography
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add ferulic acid (1.94 g, 10.0 mmol).

  • Addition of Reagents: Add finely pulverized, anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents) and 40 mL of acetone.

  • Initiation of Alkylation: While stirring the suspension, add ethyl iodide (1.20 mL, 2.34 g, 15.0 mmol, 1.5 equivalents) to the flask using a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle. Let the reaction proceed under reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The product, ethyl ferulate, will have a higher Rƒ value than ferulic acid.

  • Work-up - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KI byproduct). Wash the collected solids with a small amount of fresh acetone (2 x 10 mL).

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl ferulate, typically as a yellowish solid or oil.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield a pure product.

  • Characterization: The identity and purity of the synthesized ethyl ferulate should be confirmed using standard spectroscopic methods.

TechniqueExpected Results for Ethyl Ferulate (C₁₂H₁₄O₄)[14][15][16]
¹H NMR δ (ppm): 7.61 (d, 1H, vinyl), 7.06 (m, 2H, aromatic), 6.91 (d, 1H, aromatic), 6.29 (d, 1H, vinyl), 4.25 (q, 2H, -OCH₂CH₃), 3.92 (s, 3H, -OCH₃), 1.31 (t, 3H, -OCH₂CH₃).
IR ν (cm⁻¹): 3400 (O-H stretch, phenol), 1699 (C=O stretch, ester), 1599, 1518 (C=C stretch, aromatic).[17]
MS (ESI) m/z: 223 [M+H]⁺, 245 [M+Na]⁺.

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a coherent workflow.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis setup Combine Ferulic Acid, K₂CO₃, Acetone in Flask add_etI Add Ethyl Iodide setup->add_etI reflux Heat to Reflux (4-6 hours) add_etI->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Filter Salts cool->filter rotovap1 Concentrate via Rotary Evaporation filter->rotovap1 extract Liquid-Liquid Extraction (EtOAc/Water) rotovap1->extract dry Dry Organic Layer (MgSO₄) extract->dry rotovap2 Final Concentration dry->rotovap2 purify Purify by Column Chromatography rotovap2->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of ethyl ferulate.

Safety and Handling

  • Ethyl Iodide: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Acetone and ethyl acetate are flammable. Ensure that the heating mantle is spark-free and that no open flames are present in the laboratory.

  • Base: Potassium carbonate is an irritant. Avoid inhalation of the powder and contact with skin.

Conclusion

This application note details a robust and efficient protocol for the synthesis of ethyl ferulate from ferulic acid using ethyl iodide as the alkylating agent. By leveraging the differential acidity of the carboxylic acid and phenolic hydroxyl groups, a selective O-alkylation of the carboxylate is achieved. The procedure is straightforward, utilizes common laboratory reagents, and provides a reliable method for producing a valuable derivative for further research and development in the pharmaceutical and cosmetic sciences.

References

  • Scapagnini G, et al. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress. Antioxid Redox Signal. 2004 Oct;6(5):811-8. [URL: https://www.liebertpub.com/doi/10.1089/1523086041804101]
  • Sombutsuwan, P., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science, 70(6), 757-767. [URL: https://www.jstage.jst.go.jp/article/jos/70/6/70_ess20-180/_article]
  • PubChem. (n.d.). Ethyl ferulate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [URL: https://pubchem.ncbi.nlm.nih.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols. Retrieved February 15, 2026, from [URL: https://www.alfa-chemistry.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 15, 2026, from [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
  • Nogueira, I. C., & Pliego, J. R. (2021). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Journal of Molecular Catalysis A: Chemical, 504, 111467. [URL: https://www.researchgate.
  • Sultana R, et al. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity. J Neurochem. 2005 Feb;92(4):749-58. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1471-4159.2004.02924.x]
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421. [URL: https://www.mdpi.com/2073-4344/12/11/1421]
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 213-225. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690334]
  • Wu, T., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(8), 2895-2903. [URL: https://pubmed.ncbi.nlm.nih.gov/16494443/]
  • University of Colorado Denver. (n.d.). Williamson Ether Synthesis. Retrieved February 15, 2026, from [URL: https://clas.ucdenver.edu/chemistry-dept/sites/default/files/attached-files/williamson_ether_synthesis.pdf]
  • Li, Y., et al. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules, 14(6), 2146-2157. [URL: https://www.mdpi.com/1420-3049/14/6/2146]
  • Google Patents. (2021). WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass. [URL: https://patents.google.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [URL: https://www.chemistrynotes.com/organic-chemistry/williamson-ether-synthesis-simple-mechanism-3-examples/]
  • Sombutsuwan, P., et al. (2021). A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science, 70(6), 757-767. [URL: https://www.jstage.jst.go.jp/article/jos/70/6/70_ess20-180/_article]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Semantic Scholar. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. [URL: https://www.semanticscholar.org/paper/A-simple-and-efficient-method-for-synthesis-and-of-Sombutsuwan-Jirattisakul/5e42a033b0066f368f5c88c71597a76059d2a6a1]
  • Li, Y., et al. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules, 14(6), 2146-2157. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254474/]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Part A: Synthetic procedures. [URL: https://www.rsc.
  • Chedea, V. S., et al. (2014). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules, 19(6), 8031-8045. [URL: https://www.mdpi.com/1420-3049/19/6/8031]
  • Karlsson, O. (2020). Ferulic Acid – A Valuable Natural Compound for Sustainable Materials. Diva-portal.org. [URL: http://www.diva-portal.org/smash/get/diva2:1475176/FULLTEXT01.pdf]
  • Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jsfa.1870]
  • Chemsrc. (n.d.). Ethyl ferulate. Retrieved February 15, 2026, from [URL: https://www.chemsrc.com/en/cas/4046-02-0_2237455.html]
  • SpecialChem. (n.d.). ETHYL FERULATE. Retrieved February 15, 2026, from [URL: https://cosmetics.specialchem.
  • NIST. (n.d.). Ferulic acid ethyl ester. NIST Chemistry WebBook. Retrieved February 15, 2026, from [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4046020]
  • ResearchGate. (n.d.). FT-IR spectrum of ferulate esters. Retrieved February 15, 2026, from [URL: https://www.researchgate.
  • ResearchGate. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. [URL: https://www.researchgate.
  • Frontiers. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Microbiology, 14. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1121171/full]
  • SciSpace. (2014). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Journal of Molecular Sciences, 15(11), 20664-20691. [URL: https://typeset.

Sources

Application

Application Note: HPLC-DAD Determination of 4-Ethoxy-3-Methoxycinnamic Acid in Honey

Introduction & Scientific Context The Analyte and the Matrix 4-Ethoxy-3-methoxycinnamic acid (EMCA) is a lipophilic derivative of the hydroxycinnamic acid family. Structurally related to ferulic acid (4-hydroxy-3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Analyte and the Matrix

4-Ethoxy-3-methoxycinnamic acid (EMCA) is a lipophilic derivative of the hydroxycinnamic acid family. Structurally related to ferulic acid (4-hydroxy-3-methoxycinnamic acid), the substitution of the hydroxyl group with an ethoxy group significantly alters its physicochemical properties. While ferulic acid is a ubiquitous natural marker in honey, EMCA is often investigated as a specific marker for unique botanical origins, a synthetic additive in adulteration studies, or a pharmacological standard in bioavailability research.

The Challenge: Honey is a complex biological matrix characterized by high viscosity and a supersaturated sugar concentration (>80% fructose/glucose). Direct injection is detrimental to HPLC columns due to osmotic shock and pore clogging. Furthermore, the trace-level presence of phenolic acids (ppb to ppm range) necessitates a robust enrichment strategy.

Method Strategy

This protocol utilizes Solid Phase Extraction (SPE) on a polymeric sorbent to isolate the analyte.[1] The method relies on the pH-dependent solubility of cinnamic acids. By acidifying the sample below the pKa (~4.5) of the carboxylic acid group, EMCA is protonated (


), reducing its water solubility and maximizing retention on the hydrophobic SPE stationary phase while sugars are washed away.

Chemical & Physical Properties[2][3][4][5][6][7]

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicImpact on Method
Structure Cinnamic acid backbone with 3-methoxy and 4-ethoxy groups.Conjugated system allows UV detection.
Hydrophobicity (LogP) ~2.5 - 3.0 (Estimated)More retained on C18 than Ferulic Acid. Elutes later in RPLC.
pKa ~4.5 (Carboxylic acid)Mobile phase must be pH < 3.0 to suppress ionization and prevent peak tailing.
UV Max ~280 nm, ~320 nmDual-wavelength monitoring confirms identity.
Solubility Low in water; High in MeOH/ACNSample diluent requires organic modifier or pH adjustment.

Experimental Protocol

Reagents and Materials[8][9][10]
  • Standards: 4-ethoxy-3-methoxycinnamic acid (>98% purity).[2]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

  • Modifiers: Formic Acid (FA) or Orthophosphoric Acid (

    
    ).
    
  • Water: Milli-Q (18.2 MΩ·cm).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 200 mg/6 mL. Why: Polymeric sorbents do not dry out like silica C18 and offer better retention for polar/non-polar aromatic mixes.

Sample Preparation (The Critical Step)

Objective: Remove sugars and proteins while concentrating EMCA.

  • Homogenization: If honey is crystallized, heat gently to 40°C and stir until homogenous.

  • Dilution: Weigh 5.0 g of honey into a 50 mL centrifuge tube. Add 20 mL of acidified water (pH 2.0 with HCl).

    • Mechanism: Acidification protonates phenolic acids, driving them out of the aqueous phase and onto the SPE sorbent.

  • Vortex & Sonication: Vortex for 1 min, then sonicate for 10 min to fully dissolve sugars.

  • Filtration: Filter through a glass fiber filter or paper filter to remove pollen/wax particles.

Solid Phase Extraction (SPE) Workflow
  • Conditioning: 5 mL MeOH followed by 5 mL Acidified Water (pH 2).

  • Loading: Pass the diluted honey sample through the cartridge at a slow flow rate (1 mL/min).

  • Washing: Wash with 5 mL of 5% MeOH in Water.

    • Critical Step: This removes sugars and highly polar interferences without eluting the lipophilic EMCA.

  • Drying: Apply vacuum for 5 minutes to remove excess water.

  • Elution: Elute with 5 mL of Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase Initial Conditions (e.g., 90:10 Water:ACN). Filter through 0.22 µm PTFE filter before injection.

HPLC Instrumentation & Conditions
ParameterSettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Standard stationary phase for phenolic acids.
Column Temp 30°CEnsures reproducible retention times.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Injection Vol 20 µLStandard loop size; adjust based on sensitivity needs.
Detector DAD / PDASignal: 320 nm (Specific for cinnamates). Ref: 280 nm.

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.

Time (min)% A (Water/Acid)% B (ACN)Phase Description
0.0955Equilibration
5.08515Initial separation of polar acids
20.05050Elution of mid-polar phenolics
25.01090Elution of EMCA (Lipophilic)
30.01090Column Wash
31.0955Re-equilibration
40.0955Ready for next injection

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass these criteria:

  • Selectivity: Inject a "blank" honey matrix (if available) or sugar syrup mimic. Ensure no peaks interfere at the EMCA retention time.

  • Linearity: Prepare calibration standards (0.1, 0.5, 1, 5, 10, 50 µg/mL).

    
     must be > 0.999.[3]
    
  • Recovery (Accuracy): Spike honey samples with known amounts of EMCA before extraction.

    • Acceptance Criteria: 80-120% recovery. If recovery is low (<60%), the wash step in SPE may be too strong, or the elution solvent too weak.

  • Precision (Repeatability): Inject the same sample 6 times. RSD of peak area should be < 2.0%.

Visualizations

Analytical Workflow Diagram

G Sample Honey Sample (5g) Pretreat Dilution & Acidification (pH 2.0) Sample->Pretreat Dissolve SPE_Load SPE Loading (Oasis HLB) Pretreat->SPE_Load Bind Analyte SPE_Wash Wash Step (Remove Sugars) SPE_Load->SPE_Wash Waste SPE_Elute Elution (Methanol) SPE_Wash->SPE_Elute Collect Evap Evaporation & Reconstitution SPE_Elute->Evap Concentrate HPLC HPLC-DAD Analysis (C18 Column, 320 nm) Evap->HPLC Inject Data Quantification & Validation HPLC->Data Result

Caption: Step-by-step extraction and analysis workflow for isolating lipophilic phenolic acids from honey matrix.

Chemical Logic of Separation

ChemicalLogic cluster_0 Mobile Phase (Acidic) cluster_1 Analyte State cluster_2 Stationary Phase Acid H+ Ions (Formic Acid) EMCA_Ion EMCA-COO- (Ionic/Polar) Acid->EMCA_Ion Protonation EMCA_Neu EMCA-COOH (Neutral/Lipophilic) EMCA_Ion->EMCA_Neu Equilibrium Shift (pH < pKa) C18 C18 Ligands (Hydrophobic) EMCA_Neu->C18 Strong Retention (Hydrophobic Interaction)

Caption: Mechanism of retention: Acidic pH suppresses ionization, increasing hydrophobicity and C18 retention.

Troubleshooting & Optimization

  • Problem: Low Recovery.

    • Cause: The wash solvent (5% MeOH) might be eluting the analyte if the pH is not acidic enough.

    • Fix: Ensure the wash solvent is also acidified (0.1% Formic Acid).

  • Problem: Peak Tailing.

    • Cause: Secondary interactions between the free silanols of the column and the analyte.

    • Fix: Increase ionic strength of mobile phase or ensure pH is sufficiently low (< 3.0).

  • Problem: Interferences.

    • Cause: Co-elution with other flavonoids (e.g., Pinocembrin).

    • Fix: Flatten the gradient slope around the elution time (20-30 min) to improve resolution.

References

  • Pyrzynska, K., & Biesaga, M. (2009). Analysis of phenolic acids in fruits and beverages. TrAC Trends in Analytical Chemistry. Link

  • Michalkiewicz, A., et al. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. Journal of Chromatography A. Link

  • Gomez-Caravaca, A. M., et al. (2006). Simultaneous determination of phenolic compounds and organic acids in honey samples by LC-DAD-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Keckes, S., et al. (2013). Determination of phenolic profiles of Serbian unifloral honeys using ultra-high-performance liquid chromatography/heated electrospray ionization mass spectrometry. Food Chemistry. Link

Sources

Method

Application Note: Solvent Extraction and Purification of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Introduction & Compound Profile This Application Note details the extraction and purification of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid . In drug development and organic synthesis, this compound is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This Application Note details the extraction and purification of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid . In drug development and organic synthesis, this compound is a critical intermediate, often functioning as a lipophilic derivative of ferulic acid with enhanced membrane permeability.[1]

Nomenclature Alert

Crucial Distinction: Do not confuse this compound with "Ethyl Ferulate" (Ethyl 4-hydroxy-3-methoxycinnamate).

  • Target Molecule: Free carboxylic acid; Ethoxy group on the phenyl ring (Position 4).

  • Ethyl Ferulate: Ethyl ester; Hydroxyl group on the phenyl ring.

Physicochemical Properties

Understanding these properties is the foundation of the extraction logic.

PropertyValue (Approx.)Implications for Extraction
Molecular Formula

Moderate molecular weight.
pKa (COOH) 4.5 – 4.6Weak acid. Soluble in aqueous base (pH > 7).
LogP ~2.5Lipophilic. Highly soluble in organic solvents (EtOAc, DCM) in protonated form.
Solubility (Water) Very LowPrecipitates in acidic aqueous environments.
Solubility (Organic) HighSoluble in Ethanol, Ethyl Acetate, Dichloromethane.

Strategic Protocol Design: The "pKa Swing"

The most robust method for purifying this compound from reaction mixtures or crude extracts is Acid-Base Liquid-Liquid Extraction . This method exploits the reversible ionization of the carboxylic acid group.

The Mechanism
  • Organic Phase (Crude): The target acid is dissolved in a water-immiscible solvent along with neutral impurities and potential phenolic byproducts.

  • Base Extraction (pH > 8): Treatment with a weak base (NaHCO₃) deprotonates the carboxylic acid (

    
    ), migrating it to the aqueous phase. Neutral impurities remain in the organic phase.[2]
    
    • Note: Using a weak base avoids deprotonating potential phenolic impurities (pKa ~10), ensuring high specificity.

  • Acidification (pH < 2): Treating the aqueous phase with strong acid (HCl) reprotonates the carboxylate, causing the target molecule to precipitate or become extractable back into an organic solvent.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Target Acid + Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve ExtractBase Extract with sat. NaHCO3 (aq) (pH ~8.5) Dissolve->ExtractBase Sep1 Phase Separation ExtractBase->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Esters) Sep1->OrgLayer1 Discard/Recycle AqLayer1 Aqueous Layer (Contains Target as R-COO- Na+) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc (Remove trapped neutrals) AqLayer1->Wash Acidify Acidify with 1M HCl to pH 1-2 Wash->Acidify Precipitate Target Acid Precipitates/Oils out Acidify->Precipitate FinalExtract Extract into EtOAc Dry (Na2SO4) & Evaporate Precipitate->FinalExtract FinalProduct Pure (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid FinalExtract->FinalProduct

Figure 1: Logical flow of the Acid-Base extraction protocol designed to isolate the target carboxylic acid from neutral impurities.

Detailed Experimental Protocols

Materials Required
  • Solvents: Ethyl Acetate (HPLC Grade), Dichloromethane (DCM), Ethanol.

  • Reagents: Sodium Bicarbonate (

    
    ), Hydrochloric Acid (1M and 6M HCl), Sodium Sulfate (
    
    
    
    , anhydrous), Brine (saturated NaCl).
  • Equipment: Separatory funnel, Rotary evaporator, pH meter or strips, Vacuum filtration setup.

Protocol A: Isolation from Synthetic Reaction Mixture

Use this protocol if the starting material was Ferulic Acid and the reaction involved ethylation of the 4-OH group.

  • Quench & Concentration:

    • If the reaction was performed in a water-miscible solvent (e.g., DMF, Acetone), remove the bulk solvent via rotary evaporation.

    • Resuspend the residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

  • Primary Extraction (Removal of Salts/Polar Impurities):

    • Wash the EtOAc solution with water (1:1 v/v) to remove inorganic salts or highly polar catalysts.

    • Checkpoint: The target molecule is in the Organic Phase .

  • Selective Base Extraction (The Purification Step):

    • Transfer the EtOAc layer to a separatory funnel.[2]

    • Extract with Saturated Aqueous Sodium Bicarbonate (

      
      )  (
      
      
      
      volumes).
    • Mechanism:[2][3][4] The

      
       converts the (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid into its sodium salt, moving it to the Aqueous Phase .
      
    • Separation: Collect the lower aqueous layer carefully.

    • Waste: The upper organic layer contains unreacted alkyl halides, esters, or neutral side products. Discard or analyze for recovery.

  • Acidification & Recovery:

    • Cool the collected aqueous bicarbonate layer in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: Evolution of

      
       gas will occur. A white to off-white precipitate should form as the free acid regenerates.
      
  • Final Isolation:

    • Option A (Heavy Precipitate): If a solid forms, filter via vacuum filtration (Buchner funnel), wash with cold water, and dry.

    • Option B (Oiling/Emulsion): If the product oils out, extract the acidified aqueous mixture with fresh DCM or EtOAc (

      
      ).
      
    • Combine organic extracts, wash with Brine, dry over anhydrous

      
      , filter, and evaporate to dryness.
      
Protocol B: Extraction from Biomass (Solid-Liquid)

Use this protocol if isolating analogs from plant matrices (e.g., Scrophularia spp. or Arachis spp.[4] where methoxy/ethoxy cinnamates occur).[5]

  • Maceration:

    • Dry and grind the plant material.

    • Extract with 95% Ethanol or Methanol at room temperature for 24 hours (Solid:Solvent ratio 1:10).

  • Concentration:

    • Filter the biomass and evaporate the alcohol to obtain a crude sticky residue.

  • Phase Transfer:

    • Resuspend the residue in water (pH adjusted to 10 using dilute NaOH). This solubilizes the acids as salts.

    • Wash this aqueous solution with Hexane or Petroleum Ether to remove lipids, waxes, and chlorophyll.

  • Acidification:

    • Acidify the aqueous phase to pH 2 using HCl.

  • Extraction:

    • Extract the turbid aqueous phase with Ethyl Acetate . Proceed to drying and evaporation as in Protocol A.

Quality Control & Analytical Validation

Ensure the isolated product meets purity standards before use in biological assays.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (maintains protonated state).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 320 nm (Characteristic absorption of the cinnamoyl backbone).

  • Expected Retention: The ethoxy derivative will elute later than Ferulic acid due to increased lipophilicity (higher LogP).

NMR Validation (Key Signals)
  • Proton NMR (

    
     or 
    
    
    
    ):
    • Look for the ethoxy triplet (

      
      ) at 
      
      
      
      ppm and quartet (
      
      
      ) at
      
      
      ppm.
    • Verify the methoxy singlet at

      
       ppm.
      
    • Confirm the trans-alkene doublets (

      
      ) in the aromatic region (
      
      
      
      ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion formation Presence of surfactants or fine particulates in biomass extraction.Add saturated Brine. Filter the mixture through Celite. Wait longer for separation.
Low Yield Incomplete extraction into base; pH not low enough during recovery.Ensure pH > 8.5 during base extraction. Ensure pH < 2 during acidification. Re-extract aqueous layer multiple times.[2][6][7]
Impurity: Phenols Co-extraction of phenolic compounds.[2]Use

(weak base) instead of

(strong base). Phenols (pKa ~10) will not ionize in bicarbonate.
Impurity: Esters Hydrolysis of esters during workup.Keep base contact time short and cold. Avoid heating the basic solution.

References

  • PubChem. (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Sridhar, R., et al. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Drug Discoveries & Therapeutics, 2009.[3] (Provides context on acrylic acid derivative synthesis). Available at: [Link]

  • Aryusuk, K., et al. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol.[1] Journal of Oleo Science, 2021.[1] (Reference for ferulic acid derivative solubility and extraction logic). Available at: [Link]

  • LibreTexts Chemistry. Acid-Base Extraction. (Standard protocol grounding). Available at: [Link]

Sources

Application

Application Note: 4-O-Ethylferulic Acid as a Novel Metabolic Therapeutic

This Application Note is designed for researchers and drug development professionals investigating 4-O-Ethylferulic Acid (4-O-EFA) , a lipophilic derivative of ferulic acid, as a therapeutic candidate for metabolic disor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating 4-O-Ethylferulic Acid (4-O-EFA) , a lipophilic derivative of ferulic acid, as a therapeutic candidate for metabolic disorders (T2DM, obesity, NAFLD).

From Structural Optimization to Preclinical Validation

Executive Summary & Rationale

While Ferulic Acid (FA) is a well-documented antioxidant and metabolic modulator, its clinical utility is often limited by rapid metabolism (sulfation/glucuronidation) and moderate bioavailability. 4-O-Ethylferulic Acid (4-O-EFA) represents a structural optimization where the labile phenolic hydroxyl group at the C4 position is protected by an ethyl ether moiety.

Therapeutic Logic:

  • Metabolic Stability: Blocking the C4-hydroxyl group prevents rapid Phase II conjugation, potentially extending plasma half-life.

  • Enhanced Lipophilicity: The ethyl group increases LogP, facilitating passive diffusion across cell membranes and the blood-brain barrier.

  • Target Engagement: Structural analogs (cinnamic acid derivatives) function as weak-to-moderate PPAR

    
     agonists  and AMPK activators . 4-O-EFA is investigated to enhance these interactions compared to the parent compound.
    

Physicochemical Profile & Formulation Strategy

Before initiating biological assays, correct formulation is critical. 4-O-EFA is significantly more hydrophobic than Ferulic Acid.

PropertyFerulic Acid (Parent)4-O-Ethylferulic Acid (Candidate)Implication
Structure 4-OH, 3-OMe Cinnamic Acid4-OEt, 3-OMe Cinnamic AcidLoss of H-bond donor; increased permeability.
Solubility (Water) ~0.78 mg/mL< 0.1 mg/mL (Predicted)Requires co-solvents or carriers.
LogP (Predicted) ~1.5~2.5 - 2.8Higher affinity for lipid bilayers/adipocytes.
Protocol A: Preparation of Stock & Vehicle

Do not use simple aqueous buffers. Precipitation will cause erratic data.

1. In Vitro Stock (100 mM):

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Procedure: Dissolve powder in DMSO. Vortex for 30s. Sonicate for 5 mins at room temperature to ensure complete dissolution.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute 1:1000 in culture media (final DMSO < 0.1%) immediately before use.

2. In Vivo Vehicle (Oral Gavage):

  • Recommended: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80.

  • Alternative (Higher Bioavailability): PEG400:Water (20:80 v/v).

  • Preparation:

    • Weigh 4-O-EFA.

    • Pre-wet with Tween-80 (if using CMC method) or dissolve in PEG400 (if using PEG method).

    • Slowly add the aqueous phase with constant stirring.

    • Sonicate for 10–15 mins to create a stable suspension/emulsion.

Mechanism of Action (MOA) Pathway

The therapeutic potential of 4-O-EFA relies on dual modulation of AMPK (energy sensor) and PPAR


  (lipid storage/insulin sensitivity). The diagram below illustrates the hypothesized signaling cascade leading to improved glucose homeostasis.

G EFA 4-O-Ethylferulic Acid (Extracellular) EFA_Int 4-O-EFA (Intracellular) EFA->EFA_Int Passive Diffusion (High LogP) LKB1 LKB1 EFA_Int->LKB1 Indirect Activation? PPAR PPAR-gamma (Nuclear Receptor) EFA_Int->PPAR Ligand Binding (Agonist) AMPK AMPK (p-Thr172) (Activated) LKB1->AMPK Phosphorylation ACC ACC (Inhibited) AMPK->ACC Inhibitory Phosphorylation GLUT4 GLUT4 Translocation AMPK->GLUT4 Insulin-Independent PPAR->GLUT4 Expression Outcome3 Insulin Sensitization PPAR->Outcome3 Adiponectin transcription CPT1 CPT-1 (Mitochondrial Entry) ACC->CPT1 Relieves Inhibition on CPT-1 Outcome1 Increased Glucose Uptake GLUT4->Outcome1 Outcome2 Enhanced Lipid Oxidation CPT1->Outcome2

Figure 1: Hypothesized signaling cascade. 4-O-EFA enters the cell, activating AMPK (promoting catabolism) and acting as a partial agonist for PPAR


 (promoting insulin sensitivity), distinct from full thiazolidinedione agonists.

In Vitro Validation Protocol: Adipocyte Glucose Uptake

Objective: Quantify the insulin-sensitizing effect of 4-O-EFA in 3T3-L1 adipocytes.

Materials
  • Cell Line: 3T3-L1 Fibroblasts (differentiated to adipocytes).

  • Tracer: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG) (Fluorescent glucose analog).

  • Controls: Rosiglitazone (Positive Control, 1 µM), Vehicle (DMSO).

Step-by-Step Methodology
  • Differentiation: Culture 3T3-L1 cells until confluence. Induce differentiation (IBMX, Dexamethasone, Insulin) for 8 days until >90% of cells show lipid droplets.

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free low-glucose DMEM for 4 hours to synchronize metabolism.

  • Treatment:

    • Treat cells with 4-O-EFA (Dose range: 10, 25, 50, 100 µM) for 24 hours.

    • Note: Include a "Compound C" (AMPK inhibitor) pre-treatment arm to verify mechanism.

  • Insulin Stimulation: Add Insulin (100 nM) for the final 30 minutes of treatment (to test sensitization).

  • Uptake Assay:

    • Add 2-NBDG (final conc. 50 µM) for 30 minutes at 37°C.

    • Stop reaction by washing 3x with ice-cold PBS.

  • Quantification: Measure fluorescence (Ex/Em: 465/540 nm) using a microplate reader. Normalize to total protein content (BCA assay).

Self-Validation Check: The Positive Control (Rosiglitazone) must show ~2-3 fold increase in uptake vs. Vehicle. If not, the cells are not responsive, and the assay is invalid.

In Vivo Efficacy Protocol: Diet-Induced Obesity (DIO) Model

Objective: Evaluate chronic efficacy of 4-O-EFA on hyperglycemia and lipid profile.

Experimental Design
  • Model: C57BL/6J mice fed High-Fat Diet (HFD, 60% kcal fat) for 12 weeks to induce insulin resistance.

  • Groups (n=10/group):

    • Normal Control: Standard Chow + Vehicle.

    • Disease Control: HFD + Vehicle.

    • Positive Control: HFD + Metformin (200 mg/kg/day).

    • Treatment Low: HFD + 4-O-EFA (20 mg/kg/day).

    • Treatment High: HFD + 4-O-EFA (50 mg/kg/day).

  • Route: Oral Gavage (p.o.), once daily for 4 weeks.

Key Readouts & Causality
ReadoutMethodMechanistic Insight
OGTT Oral Glucose Tolerance Test (2g/kg glucose)Measures whole-body insulin sensitivity & glucose clearance rate.
HOMA-IR Fasting Insulin × Glucose / 22.5Quantifies Insulin Resistance. Reduction indicates improved receptor signaling.
Hepatic Lipids Oil Red O Staining / Triglyceride AssayAssesses efficacy against NAFLD (Steatosis). Linked to AMPK-ACC pathway.[1][2]
Gene Expression RT-qPCR (Liver/Fat)Target Genes: Pparg (Adipogenesis), Cpt1a (Fatty Acid Oxidation), G6pc (Gluconeogenesis).
Troubleshooting & "Gotchas"
  • Bioavailability: If no effect is seen in vivo despite in vitro potency, collect plasma at 1h, 4h, and 24h to measure 4-O-EFA levels. The ethyl ether may still be metabolized by CYP450 enzymes (O-dealkylation) back to Ferulic Acid.

  • Toxicity: Monitor body weight daily. Rapid weight loss (>10%) suggests toxicity, not metabolic improvement.

References

  • Patent Grounding: "Methods and reagents for the treatment of metabolic disorders." WO2006004803A1. (Identifies 4-ethoxy-3-methoxycinnamic acid as a metabolic therapeutic candidate). Link

  • Parent Compound Mechanism: "Ferulic Acid Mediates Metabolic Syndrome via the Regulation of Hepatic Glucose and Lipid Metabolisms." J Agric Food Chem, 2022. (Establishes the AMPK/PPAR baseline for this class of molecules). Link

  • AMPK Activation Protocol: "AMPK activators: mechanisms of action and physiological activities." Exp Mol Med, 2016. (Standardizes the AMPK validation workflow). Link

  • Structural Analog Data: "Methyl ferulic acid attenuates ethanol-induced hepatic steatosis by regulating AMPK."[1] Chem Biol Interact, 2018. (Provides comparative data for the methyl-ether analog). Link

  • Chemical Data: 4-Ethoxy-3-methoxycinnamic acid (CAS 58168-81-3).[3] Link

Sources

Method

Application Note: Modular Synthesis of Bioactive 4-Ethoxy-3-Methoxycinnamic Acid Amides

Executive Summary & Biological Context Substituted cinnamic acid amides (cinnamamides) are a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities including antioxidant, antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Substituted cinnamic acid amides (cinnamamides) are a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities including antioxidant, antimicrobial (specifically against S. aureus and M. tuberculosis), and anti-inflammatory properties [1, 2].[1]

This Application Note details the synthesis of 4-ethoxy-3-methoxycinnamic acid amides . This specific substitution pattern (an O-ethyl homolog of ferulic acid) enhances lipophilicity compared to the parent ferulic acid, potentially improving membrane permeability and bioavailability while retaining the antioxidant capacity associated with the phenoxy-acrylic core [3].

Critical Distinction: Researchers must distinguish between the target precursor 4-ethoxy-3-methoxybenzaldehyde (derived from vanillin) and the commercially common flavoring agent "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde). Using commercial Ethyl Vanillin will result in the regioisomer (3-ethoxy-4-hydroxycinnamic acid), yielding incorrect biological data.

Retrosynthetic Strategy

The synthesis is designed as a convergent, three-stage protocol to ensure stereochemical integrity (trans-selectivity) and high purity.

Retrosynthesis Target Target: 4-ethoxy-3-methoxycinnamamide Acid Intermediate: 4-ethoxy-3-methoxycinnamic acid Target->Acid Amide Coupling (Method A or B) Aldehyde Precursor: 4-ethoxy-3-methoxybenzaldehyde Acid->Aldehyde Knoevenagel Condensation Vanillin Start: Vanillin (4-hydroxy-3-methoxybenzaldehyde) Aldehyde->Vanillin O-Alkylation (EtI, K2CO3)

Figure 1: Retrosynthetic pathway ensuring correct regiochemistry starting from Vanillin.

Stage 1: Synthesis of 4-Ethoxy-3-Methoxybenzaldehyde

Objective: Selective alkylation of the para-hydroxyl group of vanillin.

Materials
  • Substrate: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (1.0 eq) in DMF (5 mL per gram of vanillin).

  • Base Addition: Add K₂CO₃ (1.5 eq). The suspension may turn yellow.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).[1]

  • Workup: Pour the mixture into ice-cold water (10x reaction volume). The product usually precipitates as a white to pale yellow solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield Expectation: 90-95%.

  • Validation: ¹H NMR (CDCl₃) should show a quartet at ~4.2 ppm (OCH₂CH₃) and disappearance of the phenolic -OH singlet (~6.0-9.0 ppm).

Stage 2: Knoevenagel Condensation (The "Doebner Modification")

Objective: Conversion of the aldehyde to the cinnamic acid with high E-selectivity (trans).

Materials
  • Substrate: 4-Ethoxy-3-methoxybenzaldehyde (from Stage 1)[2]

  • Reagent: Malonic Acid (1.2 eq)

  • Solvent: Pyridine (anhydrous)[3]

  • Catalyst: Piperidine (0.1 eq)

Protocol
  • Setup: Dissolve the aldehyde (1.0 eq) and malonic acid (1.2 eq) in Pyridine (3 mL per mmol aldehyde).

  • Catalysis: Add Piperidine (catalytic amount, ~5 drops per gram of substrate).

  • Reflux: Heat the mixture to 80–100°C for 3–5 hours. Carbon dioxide evolution indicates the decarboxylation step is proceeding.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into a mixture of Ice and concentrated HCl (excess HCl is required to neutralize pyridine and precipitate the free acid).

  • Precipitation: The cinnamic acid derivative will precipitate as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • Melting Point: Distinctive sharp melting point (check against literature for O-ethylferulic acid).

    • NMR: Look for the trans-alkene doublets (J ~16 Hz) at δ 6.3–6.5 ppm and 7.5–7.7 ppm.

Stage 3: Amide Coupling Protocols

Choose Method A for scalable, robust synthesis with non-sensitive amines.[1] Choose Method B for library synthesis or amines with sensitive functional groups.

Method A: Acid Chloride Activation (Robust/Scalable)

Best for: Anilines, simple alkyl amines, scale-up.[1]

  • Activation: Suspend 4-ethoxy-3-methoxycinnamic acid (1.0 eq) in dry Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 eq) and a drop of DMF (catalyst).

  • Reflux: Heat to reflux (2 h) until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

  • Coupling: Dissolve the resulting crude acid chloride in dry DCM. Add the Target Amine (1.1 eq) and Triethylamine (Et₃N, 1.5 eq) at 0°C.

  • Workup: Stir at RT for 2 h. Wash with 1N HCl, then sat.[1] NaHCO₃. Dry and concentrate.

Method B: EDC/HOBt Coupling (Mild/Library Friendly)

Best for: Complex amines, preventing isomerization.[1]

  • Dissolution: Dissolve the acid (1.0 eq) in DMF or DCM.

  • Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at RT.[4]

  • Addition: Add the Target Amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 10% Citric Acid (removes unreacted amine/EDC), Water, and Brine.[1]

Experimental Workflow & Troubleshooting

Workflow Start Crude Reaction Mixture Check TLC/LCMS Check (Is SM consumed?) Start->Check Check->Start No (Add time/heat) Quench Acidic Quench (Method A) or Citric Acid Wash (Method B) Check->Quench Yes Extract Phase Separation (Org: Product | Aq: Salts) Quench->Extract Purify Recrystallization (EtOH) or Flash Column Extract->Purify

Figure 2: General workup logic for amide coupling.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete alkylationEnsure K₂CO₃ is anhydrous; use Acetone/Reflux if DMF fails.
Product is Oil (Stage 2) Impure intermediateRecrystallize the aldehyde precursor before condensation.
Isomerization (Z-isomer) Light exposure or high heatPerform coupling in the dark; avoid prolonged reflux in Method A.
Racemization Not applicableCinnamic acids are achiral, but E/Z isomerization is the risk.

Quality Control Specifications

For the final amide product, the following data supports structural validation:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Amide NH: Singlet/Broad, δ 8.0–10.0 ppm (variable).[1]

    • Vinyl Protons: Two doublets, J = 15–16 Hz (confirming trans-geometry).

    • Alkoxy Groups:

      • OCH₃: Singlet, ~3.8 ppm.[1]

      • OCH₂CH₃: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).

  • Mass Spectrometry: ESI+ [M+H]⁺ peak matching theoretical mass.[3]

References

  • Antibacterial Activity of Cinnamic Amides

    • Source: ResearchGate (2025). "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides."
    • URL:[Link]

  • Amide Coupling Protocols (EDC/HCl Optimization)

    • Source: Malaysian Journal of Analytical Sciences (2024).[4][5] "Optimisation on N-Amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis."

    • URL:[Link]

  • Knoevenagel Condensation Methodology

    • Source: Der Pharma Chemica (2011).[6] "Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation."

    • URL:[Link]

  • Crystallography of 4-Ethoxy-3-methoxybenzaldehyde

    • Source: NIH / PMC (2015). "4-Ethoxy-3-methoxybenzaldehyde."
    • URL:[Link]

Sources

Application

UV absorption spectrum of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Application Note: UV-Vis Spectroscopic Characterization of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid Introduction Subject Compound: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Common Synonyms: O-Ethylferulic acid;...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Vis Spectroscopic Characterization of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid

Introduction

Subject Compound: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Common Synonyms: O-Ethylferulic acid; 4-O-Ethylferulic acid; 3-Methoxy-4-ethoxycinnamic acid. CAS Registry Number: 1135-23-5 (General), 144878-40-0 (Specific Isomer mixture).

This application note details the protocol for the ultraviolet-visible (UV-Vis) characterization of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. As a lipophilic derivative of ferulic acid, this compound retains the core phenylpropanoid chromophore but lacks the free phenolic hydroxyl group, rendering its absorption spectrum pH-independent in the physiological range. This distinct feature makes it a critical standard in pharmacokinetic studies where differentiating free ferulic acid metabolites from etherified derivatives is required.

The UV absorption profile is dominated by the cinnamoyl conjugation system, exhibiting characteristic bands associated with


 transitions. This guide provides a robust methodology for determining the wavelength of maximum absorbance (

) and the molar extinction coefficient (

), essential for quantitative analysis in drug development and quality control.

Experimental Design & Principles

The Chromophore System

The molecule consists of a benzene ring substituted with an electron-donating ethoxy group (para) and a methoxy group (meta), conjugated to an acrylic acid side chain.

  • Primary Band (Band I): ~318–326 nm. Arising from the conjugation of the aromatic ring with the

    
    -unsaturated carbonyl (HOMO 
    
    
    
    LUMO transition).
  • Secondary Band (Band II): ~230–240 nm. Associated with the benzoyl system transitions.

Solvent Selection (Solvatochromism)

Solvent polarity influences the fine structure and position of


.
  • Methanol/Ethanol: Recommended for standard characterization. Provides clear resolution of Band I.

  • Acetonitrile: Useful for HPLC-UV correlation.

  • Buffer (pH 7.4): Used to simulate physiological conditions. Note: Unlike ferulic acid, the 4-ethoxy derivative does not undergo a bathochromic shift in basic media due to the protection of the phenolic -OH.

Materials & Equipment

  • Analyte: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900, Agilent Cary 60) or PDA detector.

  • Cuvettes: Quartz cuvettes (1 cm path length, UV cutoff <200 nm).

  • Labware: Class A volumetric flasks (10 mL, 25 mL), micropipettes.

Detailed Protocol

Step 1: Preparation of Stock Solution (1.0 mM)
  • Accurately weigh 2.22 mg of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (MW: 222.24 g/mol ).

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 5 mL of Methanol to dissolve. Sonicate for 2 minutes if necessary to ensure complete dissolution.

  • Dilute to volume with Methanol and mix by inversion (20x).

    • Concentration Check:

      
      .
      
Step 2: Preparation of Working Standards (Linearity Series)

Prepare a serial dilution to establish the linear dynamic range (Beer-Lambert Law).

Standard IDVolume of Stock (1 mM)Final Vol (MeOH)Final Conc (

M)
STD-1 50

L
10 mL5

M
STD-2 100

L
10 mL10

M
STD-3 200

L
10 mL20

M
STD-4 400

L
10 mL40

M
STD-5 500

L
10 mL50

M
Step 3: Instrumental Parameters
  • Scan Mode: Absorbance.

  • Wavelength Range: 200 nm – 450 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Slit Width: 1.0 nm or 2.0 nm.

  • Baseline Correction: Perform a baseline scan with pure Methanol in both sample and reference cuvettes.

Step 4: Measurement
  • Rinse the sample cuvette with a small amount of STD-1 .

  • Fill with STD-1 and place in the sample holder.

  • Record the spectrum.[1][2]

  • Repeat for STD-2 through STD-5, rinsing between samples to prevent carryover.

  • Identify

    
     (expected ~320-324 nm).
    

Data Analysis & Visualization

Determining Molar Absorptivity ( )

Plot Absorbance (


) at 

vs. Concentration (

in M). Calculate the slope of the line

.
  • 
     = 1 cm.[1]
    
  • 
     = Slope.
    
  • Expected

    
    : Approximately 15,000 – 19,000 M⁻¹cm⁻¹  (based on ferulic acid analogs).
    
Structural Logic & Workflow Diagram

UV_Workflow cluster_chromophore Chromophore Logic Start Start: Solid Sample Stock Stock Solution (1 mM in MeOH) Start->Stock Weigh & Dissolve Dilution Serial Dilution (5 - 50 µM) Stock->Dilution Dilute Scan UV Scan (200-450 nm) Dilution->Scan Measure Analysis Identify λmax (~322 nm) Scan->Analysis Peak Pick Calc Calculate ε (Beer's Law) Analysis->Calc Linear Regression Struct Structure: Ethoxy-Methoxy-Cinnamic Acid Trans Transition: π → π* (Conjugated) Struct->Trans Effect Substituent Effect: Auxochromes (OR) red-shift benzene Trans->Effect

Caption: Operational workflow for UV characterization and the underlying chromophore logic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Broadening Solvent polarity effects or aggregation.Switch from MeOH to Acetonitrile to sharpen peaks. Ensure concentration is <50

M.
No Absorbance Sample degradation or concentration too low.Verify weighing accuracy. Check UV lamp status.
Shift in

pH variation (if contamination present).Although O-ethylferulic acid is less pH sensitive than ferulic acid, extreme pH can affect the carboxyl group. Maintain neutral pH.
Non-Linearity Deviation from Beer's Law.Absorbance > 1.0 AU.[3] Dilute samples to keep Absorbance between 0.2 and 0.8 AU.

References

  • BenchChem. "Spectroscopic analysis comparison of different cinnamic acid derivatives." BenchChem Application Notes. Accessed 2025.[4][5][6] Link

  • Miletic, N. et al. "Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts." Int. J. Mol. Sci. 2021, 22, 11234. Link

  • Holser, R.A. "UV-Vis Spectroscopic characteristics of ferulic acid and related compounds." J. Agric.[7] Food Chem. (Cited in ResearchGate contexts). Link

  • PubChem. "(2E)-3-[4-(ethoxy)-3-methoxyphenyl]acrylic acid Compound Summary." National Library of Medicine. Link

  • Vibrant Pharma. "3-(4-Ethoxy-3-methoxy-phenyl)acrylic acid Product Data." Vibrant Pharma Catalog. Link

Sources

Method

Application Notes and Protocols for the Purification of 4-Ethoxy-3-methoxycinnamic Acid via Recrystallization

Abstract This document provides a comprehensive guide to the purification of 4-ethoxy-3-methoxycinnamic acid, a valuable cinnamic acid derivative, using recrystallization techniques. As a compound of interest in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-ethoxy-3-methoxycinnamic acid, a valuable cinnamic acid derivative, using recrystallization techniques. As a compound of interest in pharmaceutical and materials science research, achieving high purity is paramount for reliable downstream applications. These application notes offer an in-depth exploration of solvent selection principles, detailed step-by-step protocols for both mixed-solvent and single-solvent systems, and a systematic approach to troubleshooting common crystallization challenges. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to consistently obtain high-purity 4-ethoxy-3-methoxycinnamic acid.

Introduction: The Imperative for Purity

4-Ethoxy-3-methoxycinnamic acid, an ester derivative of ferulic acid, is a molecule with significant potential across various scientific disciplines. Its structural motifs suggest applications ranging from antioxidant formulations to the synthesis of novel polymers and active pharmaceutical ingredients (APIs). The biological and chemical reactivity of this compound is intrinsically linked to its purity. Trace impurities can lead to inconsistent experimental results, altered pharmacological profiles, and compromised material properties.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of crystalline solids.[1] The fundamental principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] A well-designed recrystallization protocol can efficiently remove by-products from synthesis, residual starting materials, and other contaminants, yielding a product with a well-defined crystalline structure and high purity. This guide will elucidate the critical parameters for developing a successful recrystallization protocol for 4-ethoxy-3-methoxycinnamic acid.

The Science of Solvent Selection: A Causal Approach

The success of any recrystallization is critically dependent on the choice of solvent. An ideal solvent for this purpose should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at cooler temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling. For 4-ethoxy-3-methoxycinnamic acid, a molecule of intermediate polarity with both ester and ether functionalities, as well as a carboxylic acid group, the principle of "like dissolves like" provides a foundational guide.

Polar protic solvents, such as alcohols, are expected to be good candidates for dissolving 4-ethoxy-3-methoxycinnamic acid due to their ability to form hydrogen bonds with the carboxylic acid and ether oxygens. Non-polar solvents are less likely to be effective on their own. However, the true power in purifying cinnamic acid derivatives often lies in the use of a mixed-solvent system.[2][3][4] In this approach, the crude material is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is gradually added to induce crystallization. This technique allows for fine-tuning of the solubility, often leading to superior crystal quality and purity.

The following table provides a summary of common laboratory solvents and their anticipated suitability for the recrystallization of 4-ethoxy-3-methoxycinnamic acid, based on the known solubility of the closely related ferulic acid.[2][4][5]

Table 1: Solvent Selection Guide for 4-Ethoxy-3-methoxycinnamic Acid Recrystallization

SolventBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Suitability as a Single SolventSuitability in a Mixed System
Ethanol78HighModerateFairExcellent (with water)
Methanol65HighModerateFairExcellent (with water)
Water100Very LowInsolublePoorExcellent (as anti-solvent)
Ethyl Acetate77HighModeratePossibleGood (with hexanes)
Acetone56Very HighHighPoorGood (with water or hexanes)
Toluene111ModerateLowPossibleGood (with hexanes)
Hexanes69Very LowInsolublePoorExcellent (as anti-solvent)

Experimental Protocols

Safety First: Before proceeding, it is imperative to consult the Safety Data Sheet (SDS) for 4-ethoxy-3-methoxycinnamic acid and all solvents used.[6] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: High-Purity Recrystallization using a Mixed-Solvent System (Ethanol/Water)

This is the recommended primary method for obtaining high-purity 4-ethoxy-3-methoxycinnamic acid, leveraging the robust ethanol-water system that has proven effective for similar cinnamic acid derivatives.[7][8]

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-ethoxy-3-methoxycinnamic acid. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid with gentle swirling or magnetic stirring. It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Addition of Anti-Solvent: While the ethanolic solution is still hot, add hot deionized water dropwise with continuous swirling. The water acts as an anti-solvent.[7][8] Continue adding water until the solution becomes faintly and persistently turbid (cloudy), indicating the onset of crystallization.

  • Clarification: To ensure the formation of well-defined crystals rather than an amorphous precipitate, add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as NMR or HPLC can also be performed.

Protocol 2: General Methodology for Single-Solvent Recrystallization

Should a suitable single solvent be identified from the solvent selection guide (Table 1), the following general protocol can be employed.

Methodology:

  • Solvent Selection: Choose a solvent in which 4-ethoxy-3-methoxycinnamic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., potentially toluene or ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a boiling chip. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the cold recrystallization solvent for washing the crystals.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the purification of 4-ethoxy-3-methoxycinnamic acid by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_decision Solvent System Selection cluster_protocols Recrystallization Protocols cluster_downstream Isolation & Analysis start Crude 4-Ethoxy-3-methoxycinnamic Acid solvent_screen Solvent Screening (Small Scale) (Refer to Table 1) start->solvent_screen decision Single Solvent Suitable? solvent_screen->decision single_solvent Protocol 2: Single-Solvent Recrystallization decision->single_solvent Yes mixed_solvent Protocol 1: Mixed-Solvent Recrystallization (e.g., Ethanol/Water) decision->mixed_solvent No cool Slow Cooling & Ice Bath single_solvent->cool dissolve_good Dissolve in 'Good' Solvent (Hot) add_poor Add 'Poor' Solvent (Hot) until Turbid dissolve_good->add_poor clarify Clarify with 'Good' Solvent add_poor->clarify clarify->cool filtrate Vacuum Filtration & Washing cool->filtrate dry Drying filtrate->dry analyze Purity Analysis (MP, NMR, HPLC) dry->analyze

Caption: Workflow for selecting and executing a recrystallization protocol.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Lower the boiling point by using a different solvent or a mixed-solvent system. / Reheat the solution and add more of the "good" solvent, then cool more slowly.
No Crystal Formation Too much solvent was used. / The solution is not saturated. / The compound is too soluble in the cold solvent.Boil off some of the solvent to concentrate the solution and then allow it to cool again. / Try scratching the inside of the flask with a glass rod or adding a seed crystal. / Change to a less effective solvent or use a mixed-solvent system.
Low Recovery Too much solvent was used. / Premature crystallization during hot filtration. / The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. / Ensure the filtration apparatus is pre-warmed. / Cool the solution in an ice bath for a longer period. / Use a less polar washing solvent.
Colored Impurities Remain Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration (note: this may reduce yield).

Conclusion

The purification of 4-ethoxy-3-methoxycinnamic acid to a high degree of purity is readily achievable through systematic recrystallization. The mixed-solvent system of ethanol and water is presented as a robust and reliable primary method. By understanding the principles of solvent selection and carefully executing the described protocols, researchers can confidently prepare high-quality material essential for advancing their scientific investigations.

References

  • Solubility of Things. (n.d.). Ferulic acid. Retrieved February 15, 2026, from [Link]

  • Sombutsuwan, P., Jirattisakul, A., Nakornsadet, A., et al. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science, 70(6), 757-767. [Link]

  • Semantic Scholar. (n.d.). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ferulic Acid. Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl Ferulate (Ferulic Acid Ethyl ester). Retrieved February 15, 2026, from [Link]

  • Crystallization. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP3162788A1 - Method for purifying ferulic acid and/or salts thereof.
  • ResearchGate. (n.d.). Recrystallisation of ferulic acid using the anti-solvent and sonocrystallisation processes. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). 4-Methoxycinnamic acid,predominantly trans. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7). Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Optimized TLC Conditions for Alkoxycinnamic Acids

Abstract & Scope Alkoxycinnamic acids (e.g., p-methoxycinnamic acid, 3,4-dimethoxycinnamic acid) are critical intermediates in the synthesis of UV filters, pharmaceuticals, and flavorants. Unlike their hydroxy-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Alkoxycinnamic acids (e.g., p-methoxycinnamic acid, 3,4-dimethoxycinnamic acid) are critical intermediates in the synthesis of UV filters, pharmaceuticals, and flavorants. Unlike their hydroxy-substituted counterparts (e.g., caffeic acid), alkoxy derivatives lack free phenolic protons, resulting in higher lipophilicity and distinct chromatographic behavior.

This guide provides a validated protocol for the separation and identification of alkoxycinnamic acids. It addresses the two primary challenges in analyzing these compounds: carboxylic acid tailing and cis/trans isomer separation .

Physicochemical Basis of Separation

To design a robust TLC system, one must understand the molecular forces at play.

Acidity and Tailing

Alkoxycinnamic acids possess a carboxylic acid moiety with a


 of approximately 4.5. On standard Silica Gel 60 (

), the acid dissociates into its carboxylate anion (

). This anion interacts strongly with the silanol groups of the stationary phase, causing "streaking" or "tailing" rather than a tight spot.
  • Solution: The mobile phase must contain an acid modifier (Formic Acid or Acetic Acid) to suppress ionization, keeping the molecule in its neutral, protonated form (

    
    ).
    
Lipophilicity Shift

The alkylation of the hydroxyl group (e.g., -OH


 -OCH

) significantly reduces polarity.
  • Implication: Solvent systems designed for polar hydroxycinnamic acids (like Butanol:Acetic Acid:Water) are often too strong (eluting compounds at the solvent front). Alkoxycinnamic acids require non-polar diluents (Hexane, Toluene) to retain the analyte in the optimal

    
     range (0.2 – 0.8).
    

Method Development Strategy

The following logic diagram outlines the decision-making process for selecting the optimal mobile phase based on the specific derivative's properties.

MobilePhaseStrategy Start Sample Assessment CheckPolarity Est. Polarity? Start->CheckPolarity HighLip High Lipophilicity (e.g., Trimethoxy) CheckPolarity->HighLip MedLip Med Lipophilicity (e.g., p-Methoxy) CheckPolarity->MedLip IsoSep Isomer Separation (Cis vs Trans) CheckPolarity->IsoSep SolvA System A: Hexane/EtOAc/AcOH (80:20:1) HighLip->SolvA Retain SolvB System B: Hexane/Acetone/AcOH (70:30:1) MedLip->SolvB General SolvC System C: Toluene/EtOAc/Formic (70:30:1) IsoSep->SolvC Selectivity

Figure 1: Decision matrix for selecting the initial mobile phase based on compound substitution patterns.

Standardized Experimental Protocol

Materials Required[1][2][3][4][5]
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing (20 x 20 cm).
    
  • Reference Standards: trans-4-Methoxycinnamic acid (purity >98%).[1]

  • Chamber: Twin-trough chamber (camag type) or standard glass jar with lid.

Solvent Systems (Mobile Phases)

Prepare these mixtures fresh. The acid component is critical.

System IDComposition (v/v)RatioApplication
MP-1 (General) Hexane : Ethyl Acetate : Acetic Acid 70 : 30 : 1 Best starting point for mono-alkoxy derivatives. Good separation of impurities.[2]
MP-2 (Polar) Toluene : Ethyl Acetate : Formic Acid 50 : 40 : 10 For separating cis/trans isomers or more polar di/tri-alkoxy derivatives.
MP-3 (Screening) Dichloromethane : Methanol 95 : 5 Quick screening for reaction monitoring (less resolution than MP-1).
Step-by-Step Workflow

TLCProtocol cluster_prep Preparation cluster_run Chromatography cluster_vis Visualization P1 Plate Activation (105°C for 30 min) R1 Sample Spotting (2-5 µL, 1cm from bottom) P1->R1 P2 Chamber Saturation (Filter paper, 20 min) R2 Development (Run until 1cm from top) P2->R2 R1->R2 R3 Drying (Warm air stream) R2->R3 V1 UV 254 nm (Conjugation Check) R3->V1 V2 Stain: Bromocresol Green (Acid Check) V1->V2

Figure 2: Validated workflow for reproducible TLC analysis of alkoxycinnamic acids.

Detailed Steps:

  • Activation: Heat the silica plate at 105°C for 30 minutes to remove adsorbed water. This is crucial for separating closely related homologs.

  • Saturation: Line the chromatography tank with filter paper and add the Mobile Phase. Allow to equilibrate for 20 minutes. Note: Unsaturated chambers lead to "edge effects" and uneven

    
     values.
    
  • Spotting: Dissolve 5 mg of sample in 1 mL of Ethyl Acetate. Spot 2 µL on the baseline. Keep spot diameter < 3 mm.

  • Development: Run the plate until the solvent front reaches 1 cm from the top edge.

  • Drying: Dry completely with a warm air stream. Residual acid (acetic/formic) will interfere with pH-indicator stains.

Visualization & Detection

Because alkoxycinnamic acids are conjugated systems with an acidic tail, we can use a dual-detection method to confirm identity.

Non-Destructive: UV 254 nm
  • Mechanism: The conjugated benzene-alkene system absorbs UV light at 254 nm.

  • Observation: Dark spots against a bright green fluorescent background (on

    
     plates).
    
  • Limit of Detection: ~0.5 µg.

Destructive/Specific: Bromocresol Green Stain
  • Mechanism: An acid-base indicator that changes color in the presence of carboxylic acids (

    
    ).
    
  • Reagent Prep: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.

  • Observation: Yellow spots on a blue background.[3]

  • Specificity: Confirms the presence of the -COOH group (differentiates acid from ester derivatives).

Isomer Identification (Cis vs Trans)
  • Trans-isomer: Typically the major product; thermodynamically stable. Appears as the more intense spot.

  • Cis-isomer: Often formed upon exposure to light. Usually has a slightly higher polarity (lower

    
    ) in non-polar systems due to the steric accessibility of the carboxyl group, though this varies by solvent system.
    
  • Verification: Expose the "Trans" spot to UV light (365 nm) for 10 minutes and re-run the TLC. If a new spot appears, it is the photo-isomerized cis form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Ionization of -COOH group.Increase Acetic Acid concentration in mobile phase to 2%.
"Smiling" Solvent Front Uneven saturation.Ensure filter paper lines the tank; allow longer saturation time.
No UV Absorbance Loss of conjugation.Check for hydrogenation of the double bond (impurity) or use KMnO4 stain (oxidizes double bonds).
Co-elution of Homologs Polarity too similar.Switch from System A (Hexane/EtOAc) to System C (Toluene-based) to exploit

interactions.

References

  • National Center for Biotechnology Information (NCBI). (2023). Identification of Differential Compositions of Aqueous Extracts... (TLC and HPLC methods). PMC. Retrieved from [Link]

  • ScienceMadness. (n.d.).[4] Separation and identification of cinnamic acids by TLC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of 4-Ethoxy-3-Methoxycinnamic Acid Isomers

Ticket ID: #CINN-ISO-004 Subject: Resolving cis (Z) and trans (E) isomer mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary 4-Ethoxy-3-methoxycinnamic acid (an ethyl ether d...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CINN-ISO-004 Subject: Resolving cis (Z) and trans (E) isomer mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

4-Ethoxy-3-methoxycinnamic acid (an ethyl ether derivative of ferulic acid) typically exists as a mixture of geometric isomers. The trans (E) isomer is the thermodynamically stable and biologically active form usually required for pharmaceutical applications. The cis (Z) isomer is often a contaminant from Knoevenagel condensations or photo-isomerization during storage.

This guide provides a self-validating workflow to diagnose, separate, and chemically convert these isomers to maximize your yield of the trans product.

Module 1: Diagnostic Hub

Use this section to confirm the identity and ratio of your isomer mixture before attempting purification.

Q1: How do I definitively distinguish the cis and trans isomers?

A: Proton NMR (


H-NMR) is the gold standard. You must look at the vinylic proton coupling constants.[1]
  • Trans (E): Look for the vinylic doublets in the 6.3–7.7 ppm region. The coupling constant (

    
    ) will be 15.0 – 16.0 Hz . This large 
    
    
    
    value indicates a 180° dihedral angle.[1]
  • Cis (Z): The vinylic protons will appear slightly upfield (shielded) compared to the trans form. The coupling constant (

    
    ) will be 11.0 – 13.0 Hz .
    
Q2: My HPLC shows a shoulder on the main peak. Is this the cis isomer?

A: Likely, yes. On standard C18 reverse-phase columns:

  • Trans-isomer: Elutes later. The planar structure allows better packing into the C18 stationary phase, increasing retention time.

  • Cis-isomer: Elutes earlier. The "kinked" geometry reduces hydrophobic interaction with the column. Note: If using a polar-embedded column, this order can sometimes reverse, but C18 is standard.

Module 2: Purification Protocols

Protocol A: Fractional Recrystallization (Primary Method)

Best for: Mixtures containing >70% trans isomer.

The trans isomer has a significantly higher lattice energy (and melting point) than the cis isomer, making it less soluble in cold polar solvents.

Solvent System: Ethanol / Water (variable ratio, typically 3:1 to start).

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 15–20 mL).

  • Buffering (Optional): If the starting material is dark, add activated charcoal, boil for 2 mins, and hot-filter through Celite.

  • Cloud Point: While boiling, add hot water dropwise until the solution becomes slightly turbid (persistent cloudiness).

  • Re-solubilization: Add just enough boiling Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Allow flask to cool to room temperature (RT) undisturbed for 2 hours.

    • Move to 4°C (fridge) for 4 hours.

    • Critical: Do not plunge directly into ice; this causes "oiling out" (trapping the cis isomer and impurities).

  • Filtration: Collect the crystals via vacuum filtration. Wash with ice-cold Ethanol/Water (1:1).

Protocol B: Iodine-Catalyzed Isomerization (Yield Recovery)

Best for: Mother liquors rich in cis-isomer or "failed" batches.

Do not discard the cis-rich mother liquor. You can chemically convert the cis isomer to the trans isomer using iodine (


) and light, establishing a thermodynamic equilibrium heavily favoring the trans form.

Mechanism: The iodine radical attacks the double bond, breaking the


-bond character and allowing free rotation. Upon reforming the double bond, the molecule settles into the lower-energy trans state.

Step-by-Step Workflow:

  • Concentration: Evaporate the mother liquor (containing cis isomer) to dryness.

  • Solvation: Re-dissolve in Toluene or Hexane (approx. 10 mL/g).

  • Catalysis: Add 1–2 mol% of Iodine (

    
    ) crystals.
    
  • Reaction:

    • Option A (Fast): Reflux for 2–4 hours.

    • Option B (Gentle): Stir at RT under direct sunlight or a tungsten lamp for 12–24 hours.

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to remove iodine (color changes from purple to clear).
    
  • Finish: Dry over

    
    , filter, and evaporate. Recrystallize the resulting solid using Protocol A .
    

Module 3: Visualization & Logic

Workflow Logic: Decision Matrix

Use this flow to determine the correct processing path for your batch.

PurificationLogic Start Crude Mixture (4-ethoxy-3-methoxycinnamic acid) Analyze Analyze Purity (1H-NMR / HPLC) Start->Analyze Decision Is Trans Isomer > 85%? Analyze->Decision Recryst Protocol A: Recrystallization (EtOH/H2O) Decision->Recryst Yes Isom Protocol B: I2-Catalyzed Isomerization Decision->Isom No (High Cis content) Final Pure Trans Isomer (Solid) Recryst->Final Crystals Liquor Mother Liquor (Enriched in Cis) Recryst->Liquor Filtrate Isom->Recryst Return to Purification Check Check Purity Liquor->Isom Recycle

Caption: Figure 1. Decision matrix for processing crude cinnamic acid derivatives. High-cis mixtures require isomerization prior to crystallization.

Mechanism: Iodine-Catalyzed Isomerization

Visualizing how the "waste" cis-isomer is converted to the valuable trans-isomer.[2]

IsomerizationMechanism Cis Cis-Isomer (Z) (High Energy) Radical Diiodo/Radical Intermediate (Free Rotation) Cis->Radical + I• Trans Trans-Isomer (E) (Thermodynamic Sink) Radical->Trans - I• Trans->Cis Slow Reversion Catalyst Iodine (I2) + hV/Heat Catalyst->Radical

Caption: Figure 2. The catalytic cycle where Iodine lowers the activation energy for bond rotation, allowing the system to relax into the stable Trans state.

Module 4: Troubleshooting & Data

Common Failure Modes
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent mix is too polar.Re-heat to dissolve oil. Add a "seed" crystal of pure product. Cool very slowly (wrap flask in foil/towel).
Low Yield Too much solvent used during recrystallization.Evaporate solvent to 50% volume and repeat cooling.
Purple Product Residual Iodine from isomerization.Wash organic phase thoroughly with Sodium Thiosulfate until clear.
No Separation Isomers co-eluting on HPLC.Switch mobile phase from Methanol to Acetonitrile (sharper peaks) or use a Phenyl-Hexyl column for

selectivity.
Physical Property Comparison

Note: Exact values depend on crystal polymorphs; these represent general class trends for 3,4-dialkoxycinnamic acids.

PropertyTrans-Isomer (E)Cis-Isomer (Z)
Geometry Planar (packs well)Kinked (packs poorly)
Melting Point High (~150–180°C range)Low (often oil or <100°C)
Solubility (EtOH) ModerateHigh
NMR Coupling (

)
15–16 Hz 11–13 Hz

References

  • Daneshyari. (2015). A highly efficient transformation of cis- to trans-cinnamic acid derivatives by iodine.[3] Elsevier.[3] 3[3][4][5]

  • BenchChem. (2025).[1][6][7][8] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.1[1][4][5][9][10]

  • Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid.11[4][5][9][10]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.12[4][5][10]

  • ChemicalBook. 3,4-Dimethoxycinnamic acid synthesis.4[4][5][9][10]

Sources

Optimization

Technical Support Center: Optimizing O-Ethylation of Ferulic Acid

Diagnostic: Define Your "O-Ethylation" Target Before proceeding, we must distinguish the chemical intent. "O-ethylation" of Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) technically refers to two distinct pathways. Sel...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Define Your "O-Ethylation" Target

Before proceeding, we must distinguish the chemical intent. "O-ethylation" of Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) technically refers to two distinct pathways. Select the module below that matches your target molecule.

Target MoleculeChemical StructureReaction TypePrimary Application
Ethyl Ferulate Ethyl 4-hydroxy-3-methoxycinnamateEsterification (Carboxyl group)Lipophilic antioxidant, sunscreen, cosmetics.[1][2]
4-O-Ethyl Ferulic Acid 3-methoxy-4-ethoxycinnamic acidEtherification (Phenolic group)Pharmacophore synthesis, lignin model studies.

> Note: 90% of industrial inquiries regarding "yield optimization" refer to Ethyl Ferulate (Esterification). This guide prioritizes Module A (Esterification) but provides Module B (Etherification) for specific synthesis requirements.

Module A: Optimization of Ethyl Ferulate Synthesis (Esterification)

The Reaction Landscape & Critical Process Parameters (CPPs)

The synthesis of Ethyl Ferulate is a reversible Fisher esterification. The reaction is equilibrium-limited and prone to thermal degradation.

The Reaction:



Major Yield Killers:

  • Water Accumulation: Drives equilibrium backward (Hydrolysis).

  • Decarboxylation: At

    
    , Ferulic Acid degrades to 4-Vinylguaiacol , a potent off-flavor/impurity.
    
  • Phenolic Oxidation: Formation of quinoid structures (browning/tar) under aerobic conditions.

Experimental Protocols (High-Yield Methods)
Protocol A1: Solid Acid Catalysis (Recommended for Purity)

Superior to


 due to easier workup and reduced charring.
  • Reagents: Ferulic Acid (1 eq), Ethanol (Abs. 20 eq), Amberlyst-15 or Sulfated Zirconia (10 wt% of substrate).

  • Setup: Round-bottom flask with reflux condenser and drying tube (CaCl2).

  • Procedure:

    • Dissolve Ferulic Acid in Ethanol.

    • Add activated solid acid catalyst.

    • Critical Step: Add activated 3Å Molecular Sieves directly to the pot (to scavenge water).

    • Reflux at

      
       for 6–8 hours.
      
    • Filter hot (removes catalyst/sieves).

    • Evaporate ethanol. Recrystallize from EtOH/Water.[3]

Protocol A2: Microwave-Assisted Synthesis (Recommended for Speed)

Drastically reduces time, minimizing thermal degradation.[1]

  • Catalyst:

    
     (catalytic amount, ~1-2 drops per mmol).
    
  • Conditions: Microwave reactor, closed vessel.[1]

  • Parameters:

    
    , 5–10 minutes, Power 200W.
    
  • Yield: Typically >90% conversion.[4]

Troubleshooting Guide (FAQ Format)

Q: My reaction conversion is stuck at ~60-70%. Adding more acid doesn't help. [1]

  • Root Cause: You have hit the equilibrium wall. The water produced is hydrolyzing the product as fast as it forms.

  • The Fix: Do not add more acid (this increases side reactions). You must remove water.[5]

    • Method: Add 3Å Molecular Sieves to the reaction vessel.

    • Method: Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water), though this requires higher temps which risks decarboxylation. Sieves are safer.

Q: The product is dark brown or black tar instead of off-white crystals.

  • Root Cause: Phenolic oxidation or polymerization. Ferulic acid is an antioxidant; it "sacrifices" itself if oxygen is present at high temps.

  • The Fix:

    • Degas ethanol with

      
       or Argon before heating.
      
    • Keep reaction under an inert atmosphere balloon.

    • Lower the temperature and extend time, or switch to enzymatic catalysis (Lipase B,

      
      ).
      

Q: I see a new spot on TLC/HPLC that is NOT the ester or starting material.

  • Root Cause: Decarboxylation.[6][7] You likely overheated the mixture (

    
    ) or the reaction ran too long.
    
  • The Fix: Check for 4-vinylguaiacol . Keep bath temperature strictly regulated. If using microwave, reduce hold time.[1]

Module B: Optimization of Phenolic Etherification (4-O-Ethylation)

Target: 3-methoxy-4-ethoxycinnamic acid[1]

The Chemical Challenge

Phenols are less acidic (


) than Carboxylic acids (

). To selectively alkylate the phenol without esterifying the acid (or to do both), you must control the base strength and stoichiometry.
Protocol: Selective Phenolic Alkylation
  • Reagents: Ferulic Acid, Ethyl Iodide (EtI) or Diethyl Sulfate,

    
    , Acetone or DMF.[1]
    
  • Procedure:

    • Base Choice: Use

      
       (anhydrous). Stronger bases (NaH) may cause issues.
      
    • Stoichiometry: Use 2.2 eq of Base and 2.5 eq of Alkylating agent if you want the Ethyl Ester-Ether (fully ethylated).

    • Selective Hydrolysis: If you want the Acid-Ether (free COOH), you must first fully ethylate (make the ester-ether) and then selectively hydrolyze the ester using

      
       at room temperature. The phenolic ether is stable to base hydrolysis; the ester is not.
      

Visualizing the Pathways

The following diagram illustrates the reaction logic, side-reactions, and decision points for optimization.

FerulicPathways FA Ferulic Acid (Starting Material) Intermediate Tetrahedral Intermediate FA->Intermediate + H+, EtOH VinylGuaiacol 4-Vinylguaiacol (Impurity) FA->VinylGuaiacol Heat > 90°C (-CO2) EtOH Ethanol (Excess) Intermediate->FA + H2O (Hydrolysis) EthylFerulate Ethyl Ferulate (Target Ester) Intermediate->EthylFerulate - H2O Water Water (Inhibitor) Sieves 3A Mol Sieves (Water Scavenging) Sieves->Intermediate Prevents Reversion Inert N2 Atmosphere Inert->FA Prevents Oxidation

Caption: Reaction network showing the reversible esterification pathway (Blue/Green) versus thermal degradation (Red). Green nodes indicate intervention points for yield optimization.

Summary Data: Catalyst Performance Comparison

Catalyst SystemTypical YieldReaction TimeTemp (

)
ProsCons

(Conc.)
60–75%4–24 h80 (Reflux)Cheap, fast kinetics.Corrosive, charring, difficult workup.[1]
Solid Acid (Amberlyst-15) 85–95%6–8 h78Reusable, easy filtration, high purity.[1]Slower kinetics than liquid acid.
Microwave (

)
92–96%5–10 min85Extremely fast, high throughput.Requires specialized equipment.
Enzymatic (Lipase B) >95%24–48 h60Green, no side reactions, food grade.[1]Expensive, slow, sensitive to water.[1]

References

  • Microwave-Assisted Synthesis: Wang, Y., et al. (2009).[1] "Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation." Molecules, 14(6), 2118-2126.[1] [Link]

  • Enzymatic Optimization: Mat Radzi, S., et al. (2014).[1] "Enzymatic Synthesis of Olive-Based Ferulate Esters: Optimization by Response Surface Methodology." International Journal of Chemical and Molecular Engineering. [Link]

  • Process Optimization (Solid Acid/Sieves): Sombutsuwan, P., et al. (2021).[1] "A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from

    
    -Oryzanol." Journal of Oleo Science, 70(6).[8]
    [Link]
    
  • Decarboxylation Mechanisms: Coghe, S., et al. (2004).[1] "Ferulic Acid Release and 4-Vinylguaiacol Formation during Brewing and Fermentation." Journal of Agricultural and Food Chemistry. [Link]

Sources

Troubleshooting

preventing decarboxylation of cinnamic acid derivatives during synthesis

Topic: Prevention of Unwanted Decarboxylation in Cinnamic Acid Derivatives Ticket ID: #CA-DEC-404 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Mission Statement You are encountering yield losses or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Unwanted Decarboxylation in Cinnamic Acid Derivatives Ticket ID: #CA-DEC-404 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

You are encountering yield losses or impurity profiles consistent with decarboxylation (loss of


) during the synthesis or manipulation of cinnamic acid derivatives. This guide addresses the thermal, chemical, and catalytic sensitivities of the phenylpropenoic acid scaffold. Our goal is to stabilize the 

-unsaturated carboxylate moiety against conversion to styrenes (vinyl benzenes).

Module 1: The "Making It" Phase (Synthesis)

Context: The Knoevenagel Condensation

The most common route to cinnamic acids is the condensation of an aromatic aldehyde with malonic acid (Doebner modification).

  • The Desired Reaction: Aldehyde + Malonic Acid

    
     Dicarboxylic Intermediate 
    
    
    
    Cinnamic Acid +
    
    
    [1]
  • The Problem: The reaction does not stop at the Cinnamic Acid, proceeding to Styrene +

    
    .
    
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is an oil/polymer instead of a solid Over-Decarboxylation: Formation of vinyl phenols/styrenes which subsequently polymerized.Reduce Temperature: The second decarboxylation (Cinnamic

Styrene) typically requires higher activation energy than the first. Limit reaction temp to <100°C.
Yield is low; significant gas evolution observed late in reaction Base-Catalyzed Destabilization: Pyridine/Piperidine systems at reflux can promote the second decarboxylation, especially with electron-rich aldehydes (e.g., vanillin).Switch Base/Solvent: Use the Toluene/TEA system (See Protocol A). Toluene allows water removal via a Dean-Stark trap at lower temperatures than pyridine reflux.
Product contains dicarboxylic acid impurity Under-Decarboxylation: The first decarboxylation step failed.Increase T Step-wise: Heat to 60°C for condensation, then ramp to 90°C specifically for the mono-decarboxylation step.
Protocol A: Controlled Knoevenagel (Pyridine-Free)

Standard pyridine protocols often run too hot (


C). This modification uses toluene to control temperature via azeotrope.
  • Charge: 1.0 eq Aldehyde, 1.2 eq Malonic acid, 0.1 eq Piperidine in Toluene (0.5 M).

  • Reflux: Heat to reflux with a Dean-Stark trap.

  • Monitor: Watch for water collection. The reaction temperature is clamped to the boiling point of the toluene-water azeotrope (

    
    C), which is sufficient for the first decarboxylation but mild enough to prevent the second.
    
  • Checkpoint: TLC should show consumption of aldehyde. If the intermediate dicarboxylic acid persists, add catalytic acetic acid to promote the specific loss of the first

    
    .
    

Module 2: The "Using It" Phase (Coupling & Modification)

Context: Palladium-Catalyzed Reactions (Heck/Suzuki)

Cinnamic acids are often used as substrates in cross-couplings. However, Pd(II) can insert into the


 bond, facilitating decarboxylation.
FAQ: Why is my Heck reaction making styrenes?

A: You are likely experiencing Pd-catalyzed decarboxylation .

  • Mechanism: Palladium coordinates to the carboxylate, forms a

    
    -allyl complex or inserts to form an acyl-Pd species, which extrudes 
    
    
    
    .
  • Risk Factor: High temperatures (>120°C) and the presence of Silver (

    
    ) or Copper (
    
    
    
    ) salts drastically increase this rate.
Prevention Strategy
  • Ester Protection (Recommended): Convert the acid to Methyl Cinnamate before the coupling. Esters are electronically similar but chemically inert to decarboxylation under standard Heck conditions. Hydrolyze back to the acid after the coupling.

  • Silver-Free Protocols: Avoid additives like

    
    . Use organic bases (DIPEA) instead of carbonates if possible.
    

Module 3: Special Case - Hydroxycinnamic Acids

Context: Ferulic, Coumaric, and Sinapic Acids

These "Phenolic Acids" are the most fragile. The electron-donating -OH/-OMe groups destabilize the carboxyl bond via a Quinone Methide intermediate.

Visualizing the Instability

The following diagram illustrates the "Danger Zone" where thermal energy triggers the loss of


 via the quinone methide pathway.

DecarboxylationRisk cluster_safe Safe Operating Window Ferulic Ferulic Acid (Stable Solid) QM Quinone Methide Intermediate Ferulic->QM Heat >100°C or Acidic pH Styrene 4-Vinyl Guaiacol (Reactive Oil) QM->Styrene - CO2 (Irreversible) Polymer Polymerized Tar Styrene->Polymer Radical Polymerization

Caption: Mechanism of thermal degradation for phenolic cinnamic acids. Note the irreversible transition to vinyl phenols (styrenes).

Handling Guidelines for Phenolics
  • Never Distill: Phenolic cinnamic acids cannot be distilled, even under high vacuum, without significant decomposition. Recrystallize only.

  • Acidification: When precipitating these acids from basic solution (work-up), use Acetic Acid or Citric Acid at

    
    C. Strong mineral acids (HCl/H2SO4) generate local heat of neutralization that triggers the quinone methide formation.
    
  • Drying: Dry in a vacuum oven at <50°C .

Module 4: Purification Decision Tree

Use this logic flow to select the safe purification method for your derivative.

PurificationLogic Start Crude Cinnamic Derivative CheckType Is it a Phenolic Acid? (e.g., Ferulic, Coumaric) Start->CheckType YesPhenol Yes CheckType->YesPhenol NoPhenol No CheckType->NoPhenol Recryst Recrystallization (EtOH/Water or EtOAc/Hex) YesPhenol->Recryst Strict T < 80°C CheckBP Projected BP > 200°C? NoPhenol->CheckBP HighBP Yes CheckBP->HighBP LowBP No CheckBP->LowBP Chromat Column Chromatography (Acidified Silica) HighBP->Chromat Avoid Thermal Stress VacDist High Vac Distillation (<1 mmHg) LowBP->VacDist

Caption: Decision matrix for isolating cinnamic acid derivatives without inducing thermal decarboxylation.

References

  • Mechanism of Doebner Modification: Liston, E. et al.[1] "The Knoevenagel Condensation: Doebner Modification." Organic Chemistry Portal.

  • Thermal Instability of Phenolic Acids: Peyrot, C. et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Int. J. Mol.[2] Sci., 2020.

  • Decarboxylation in Pd-Catalysis: Sahoo, H. et al. "Decarboxylative functionalization of cinnamic acids."[3] Organic & Biomolecular Chemistry, 2012.[4]

  • Alternative Pyridine-Free Synthesis: Mondal, P. et al. "Pyridine-free Knoevenagel condensation for synthesis of cinnamic acids." New Journal of Chemistry, 2016.

Sources

Optimization

Technical Support Center: Solubilization &amp; Delivery of 4-Ethoxy-3-Methoxycinnamic Acid

Status: Operational Topic: Troubleshooting Precipitation in Cell Culture Media Compound Class: Lipophilic Cinnamic Acid Derivatives Version: 2.4 (Current) Core Directive: The Solubility Paradox The Issue: Users frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Precipitation in Cell Culture Media Compound Class: Lipophilic Cinnamic Acid Derivatives Version: 2.4 (Current)

Core Directive: The Solubility Paradox

The Issue: Users frequently report immediate turbidity or crystal formation when adding 4-ethoxy-3-methoxycinnamic acid (EMCA) stock solutions to cell culture media (DMEM, RPMI, etc.).

The Root Cause: EMCA presents a specific physicochemical conflict. It possesses a hydrophilic carboxylic acid head (pKa ~4.5) and a highly lipophilic tail (ethoxy-methoxy phenyl ring). Unlike Ferulic acid (which has a 4-hydroxy group), the 4-ethoxy group in EMCA removes a hydrogen bond donor, significantly increasing its LogP (lipophilicity).

When a high-concentration stock (dissolved in DMSO/Ethanol) hits the aqueous media, two competing forces occur:

  • Solvent Shock: The organic solvent diffuses into the water faster than the drug can equilibrate, leaving the drug molecules "stranded" in a high-water environment where they aggregate.

  • Ionization Lag: While the pH of the media (7.4) should ionize the acid (COO⁻) and aid solubility, the aggregation happens microseconds before ionization can stabilize the molecule.

Mechanism of Failure (Visualized)

The following diagram illustrates why "squiring" the drug into the media leads to precipitation, while controlled injection succeeds.

PrecipitationMechanism cluster_0 Scenario A: Rapid Addition (Failure) cluster_1 Scenario B: Vortex-Injection (Success) Stock DMSO Stock (High Conc.) Shock Solvent Shock (DMSO leaves drug behind) Stock->Shock Rapid Pipetting Media Static Media (Aqueous) Media->Shock Precip PRECIPITATION (Micelles/Crystals) Shock->Precip Stock2 DMSO Stock (High Conc.) Dispersion Rapid Dispersion (Molecule Separation) Stock2->Dispersion Dropwise + Vortex Vortex Vortexing Media (High Shear Force) Vortex->Dispersion Soluble STABLE SOLUTION (Ionized Form) Dispersion->Soluble

Figure 1: Mechanism of precipitation vs. solubilization. Rapid addition creates local saturation zones (red), while high-shear dispersion allows the media's pH to ionize and stabilize the molecule (green).

Validated Preparation Protocols

Protocol A: The "Vortex-Injection" Method (Standard)

Use this for concentrations < 50 µM.

Reagents:

  • EMCA Powder (Store at -20°C, desiccated).

  • Anhydrous DMSO (New bottle or stored over molecular sieves).

  • Pre-warmed Media (37°C).

Step-by-Step:

  • Stock Prep: Dissolve EMCA in 100% DMSO to create a 1000x stock (e.g., if final target is 10 µM, make a 10 mM stock).

    • Critical: Do not use 100x stocks; the water content in the final mix will be too high for the drug to remain soluble during the transition.

  • The Setup: Place your tube of fresh, pre-warmed media on a vortex mixer.

  • The Injection:

    • Set the vortex to medium-high speed .

    • While the media is swirling, inject the DMSO stock sub-surface (tip immersed in liquid) or dropwise into the center of the vortex.

    • Do not touch the side of the tube with the tip (plastic binding).

  • Equilibration: Cap and invert 3 times. Incubate at 37°C for 15 minutes before adding to cells to ensure thermodynamic stability.

Protocol B: The "BSA-Carrier" Method (High Concentration)

Use this for concentrations > 50 µM or if Protocol A fails. Why it works: Serum albumin (BSA/FBS) has high-affinity binding sites for cinnamic acid derivatives, acting as a molecular chaperone.

  • Prepare a 10% BSA stock solution in PBS.

  • Dilute your EMCA/DMSO stock into this BSA solution first (creating a 10x concentrate).

    • Ratio: Keep DMSO < 5% in this intermediate step.[1]

  • Incubate this "Pre-mix" at 37°C for 30 minutes with shaking. The solution should be clear.

  • Dilute this Pre-mix 1:10 into your final cell culture media.

Data Summary: Solubility Limits

The following table summarizes the solubility behavior of EMCA in different solvent systems at 25°C.

Solvent SystemMax Solubility (Approx)StabilityNotes
100% DMSO > 50 mMHigh (Months at -20°C)Hygroscopic; keep tightly sealed.
100% Ethanol > 25 mMModerateEvaporation changes concentration.
PBS (pH 7.4) < 0.5 mMLow (Precipitates)Requires pH > 8.0 for good solubility.
DMEM + 10% FBS ~ 1-2 mMModerateAlbumin binding aids solubility.
Serum-Free Media < 100 µMVery LowHigh Risk Zone. Use Protocol B.

Troubleshooting FAQ

Q: The solution was clear, but crystals appeared after 24 hours in the incubator. A: This is "delayed crystallization." It occurs because the solution was supersaturated.

  • Fix: Reduce the final concentration.

  • Fix: Check your DMSO concentration. If DMSO is >0.5%, it might be evaporating or interacting with plasticware. Keep DMSO < 0.1% final.[2]

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.

  • Risk: If you use open-well plates, ethanol evaporation can cause the drug to crash out at the air-liquid interface (forming a "ring of death" around the well). DMSO is preferred for long incubations.

Q: My media turned yellow after adding the drug. A: Cinnamic acid derivatives can oxidize.[3]

  • Check: Is the yellowing accompanied by turbidity? If yes, it's precipitation. If clear yellow, it is likely minor oxidation or pH shift (phenol red indicator).

  • Control: Add the drug to media without cells and incubate. If it turns yellow, it's the drug chemistry, not cell metabolism.

Q: I see "needles" under the microscope. A: Those are EMCA crystals. Your experiment is compromised. The effective concentration is unknown, and crystals can physically damage cells (mechanical lysis). Discard and restart using Protocol B .

Decision Logic for Experiment Design

Use this flow to determine the correct solubilization strategy for your specific assay.

DecisionTree Start Start: Define Target Conc. CheckConc Is Conc. > 50 µM? Start->CheckConc CheckSerum Is Media Serum-Free? CheckConc->CheckSerum No (<50µM) Complex Protocol B: BSA-Carrier CheckConc->Complex Yes (>50µM) Simple Protocol A: Vortex-Injection CheckSerum->Simple No (Has FBS) CheckSerum->Complex Yes (Serum-Free) Advanced Advanced: Cyclodextrin Complex Complex->Advanced Still Precipitating?

Figure 2: Decision matrix for selecting the appropriate solubilization protocol based on concentration and media composition.

References

  • BenchChem Technical Support. (2025).[3][4] Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture. Retrieved from

  • Nikon Instruments. (2023). The cytotoxicity of DMSO in live-cell imaging.[5] Retrieved from

  • Cayman Chemical. (2023).[6] 4-Methoxycinnamic Acid Product Information & Solubility Data. Retrieved from [6]

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1] PMC5660939. Retrieved from

  • ResearchGate Community. (2016). DMSO tolerance in cell culture assays: Consensus on 0.1% vs 0.5%.[2][5][7] Retrieved from

Sources

Troubleshooting

removing unreacted ferulic acid from 4-O-ethylferulic acid product

Topic: Removing Unreacted Ferulic Acid from 4-O-Ethylferulic Acid Product Ticket ID: #PUR-FA-4OET-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences) Technical Support Center: Purific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Ferulic Acid from 4-O-Ethylferulic Acid Product Ticket ID: #PUR-FA-4OET-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Sciences)

Technical Support Center: Purification of 4-O-Ethylferulic Acid

User Issue: "I have synthesized 4-O-ethylferulic acid (4-O-EFA) from ferulic acid (FA), but HPLC/TLC analysis shows persistent unreacted ferulic acid in the final product. Standard acid-base workups are not separating them. How do I remove the starting material?"

Diagnostic & Analysis (Triage)

Before initiating purification, confirm the chemical species present. This distinction dictates the separation logic.

The Core Chemical Challenge: You are separating two carboxylic acids.

  • Ferulic Acid (FA): Contains a phenolic hydroxyl (-OH) and a carboxylic acid.[1] (More Polar).

  • 4-O-Ethylferulic Acid (4-O-EFA): The phenolic -OH is replaced by an ethoxy group (-OEt) . The carboxylic acid remains. (Less Polar).[2]

Note: If your product is the ethyl ester (Ethyl ferulate), a simple base wash (NaHCO₃) would remove the unreacted FA acid while leaving the neutral ester in the organic layer. This guide assumes you are dealing with the ether-acid form where both species are acidic.

Quick Diagnostic Table
FeatureFerulic Acid (Impurity)4-O-Ethylferulic Acid (Product)Diagnostic Implication
Polarity High (Free Phenol + COOH)Medium (Ether + COOH)Key Separation Mechanism
TLC (Silica) Lower R_f (Sticks to silica)Higher R_f (Elutes faster)Use Normal Phase Chromatography
HPLC (C18) Elutes Earlier (More water soluble)Elutes Later (More lipophilic)Use Reverse Phase HPLC
pKa (Phenolic) ~9.0 (Ionizes at pH 10)None (No phenol)Potential for selective extraction
Solubility Soluble in basic water; low in cold waterLower water solubility than FARecrystallization potential

Purification Protocols (The Fix)

Choose the method based on your scale and required purity.

Method A: Flash Column Chromatography (Recommended for High Purity)

Best for: <10g scale or when >99% purity is required.

The Logic: Since FA has a free phenolic group, it interacts strongly with the silanol groups on silica gel via hydrogen bonding. 4-O-EFA, lacking this donor, will travel significantly faster.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization:

    • Start with Chloroform:Methanol (95:5) with 0.1% Acetic Acid .

    • Why Acetic Acid? Both compounds are carboxylic acids. Without acid in the eluent, they will streak/tail causing band overlap. The acid keeps them protonated (neutral) and sharpens the bands.

  • Execution:

    • Load the crude mixture (dissolved in minimum CHCl₃/MeOH).

    • Elute isocratic or with a shallow gradient (increasing MeOH to 10%).

    • Result: 4-O-EFA will elute first. FA will retain longer or stay at the baseline depending on MeOH concentration.

Method B: Selective Recrystallization (Scalable)

Best for: >10g scale or bulk synthesis.

The Logic: 4-O-EFA is more lipophilic (hydrophobic) than FA due to the ethyl group masking the polar phenol. We use a solvent system where the more polar impurity (FA) remains in solution while the product crystallizes, or vice versa.

Protocol:

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • Slowly add hot Water dropwise until the solution just becomes turbid (cloudy).

    • Add a few drops of Ethanol to clear it again.

    • Allow to cool slowly to room temperature, then to 4°C (fridge).

  • Outcome:

    • 4-O-EFA (less soluble in water) should crystallize out as off-white/beige needles.

    • Unreacted FA (more soluble in polar aqueous mixtures due to the free phenol) tends to stay in the mother liquor.

    • Validation: Filter and check the filtrate by TLC. It should be enriched in FA.

Method C: Chemoselective Scavenging (The "Polishing" Step)

Best for: Removing trace (<5%) FA without column chromatography.

The Logic: FA has a phenolic proton (pKa ~9). 4-O-EFA does not. We can use a weak basic resin that is strong enough to deprotonate the phenol (binding FA) but not strong enough to bind the carboxylate irreversibly in a non-polar solvent (or use conditions where the carboxylate is protected/suppressed). Note: This is difficult because both have carboxyls (pKa ~4.5). A better scavenger approach targets the phenol specifically.

Alternative Chemical Wash:

  • Dissolve mixture in an organic solvent (Ethyl Acetate).[3]

  • Wash with Borate Buffer (pH 9.0) .

    • Mechanism:[4][5] Borate complexes strongly with ortho-diphenols (not applicable here) but also interacts with free phenols at alkaline pH.

    • Risk:[5] At pH 9, both carboxyls are ionized. This method is risky unless you carefully control phase transfer.

    • Better Alternative: If the impurity is low, simply repeat Method B .

Workflow Visualization

Decision Matrix: Choosing the Right Path

PurificationStrategy Start Crude 4-O-Ethylferulic Acid (Contains Ferulic Acid) ScaleCheck Check Scale & Purity Needs Start->ScaleCheck SmallScale Small Scale (<5g) High Purity Needed ScaleCheck->SmallScale Lab Scale LargeScale Large Scale (>10g) Bulk Synthesis ScaleCheck->LargeScale Pilot Scale Chromatography Method A: Silica Column (CHCl3/MeOH + AcOH) SmallScale->Chromatography Recryst Method B: Recrystallization (EtOH/H2O) LargeScale->Recryst CheckTLC QC Check (TLC/HPLC) Chromatography->CheckTLC Recryst->CheckTLC CheckTLC->Recryst Fail (Repeat) Success Pure 4-O-EFA CheckTLC->Success Pass

Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

Chromatographic Separation Mechanism

SeparationLogic Silica Silica Stationary Phase (Polar -OH groups) FA Ferulic Acid (Impurity) Polar Phenol + COOH (Strong H-Bonding) Silica->FA Retains (Slow) EFA 4-O-Ethylferulic Acid Blocked Phenol + COOH (Weak Interaction) Silica->EFA Releases (Fast) Elution Elution Order FA->Elution Late Fraction EFA->Elution First Fraction

Caption: Mechanistic view of Normal Phase Silica Chromatography. The free phenol in Ferulic Acid causes it to retain longer than the ethylated product.

Frequently Asked Questions (FAQ)

Q1: Why does my product streak on the TLC plate?

  • A: This is due to the ionization of the carboxylic acid group on the silica.

  • Fix: Add 1-2 drops of Acetic Acid or Formic Acid to your TLC developing solvent (e.g., Hexane:Ethyl Acetate:Acetic Acid 60:40:1). This suppresses ionization, resulting in sharp, distinct spots.

Q2: Can I use simple extraction with Sodium Bicarbonate?

  • A: No. Both Ferulic Acid and 4-O-Ethylferulic Acid contain a carboxylic acid group (pKa ~4.5). Both will dissolve in saturated NaHCO₃. You cannot separate them based on the acidity of the carboxyl group alone.

Q3: I see a new spot appearing during recrystallization. What is it?

  • A: If you boil the ethanol solution too long or use strong mineral acids, you might be forming the Ethyl Ester (Ethyl 4-O-ethylferulate) via Fischer esterification.

  • Prevention: Avoid strong mineral acids (HCl/H₂SO₄) during the workup if using ethanol. Use acetic acid for acidification or ensure the solution is neutral before heating in ethanol.

Q4: How do I confirm the ethyl group is actually on the phenol and not the carboxyl?

  • A: Check the 1H NMR .

    • 4-O-Ethyl (Ether): Look for a quartet (~4.1 ppm) and triplet (~1.4 ppm) corresponding to the -OCH₂CH₃ group. The phenolic proton signal (usually broad singlet >9 ppm) should be absent .

    • Ethyl Ester: The quartet will be at a slightly different shift (~4.3 ppm), and the phenolic proton will still be present if only the ester formed.

References

  • Shakeel, F. et al. (2017).[3][6] "Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions." Journal of Molecular Liquids.

    • Relevance: Establishes the solubility profile of Ferulic Acid (low in water, high in ethanol/PEG)
  • Sielc Technologies. (2018). "Separation of Ferulic acid on Newcrom R1 HPLC column."

    • Relevance: Provides HPLC conditions for ferulic acid, confirming its polarity and elution behavior in Reverse Phase (elutes early due to polarity).
  • Anselmi, C. et al. (2005). "Synthesis of ferulic acid derivatives." Journal of Agricultural and Food Chemistry. (General reference for Williamson ether synthesis of phenolic acids).
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 445858, Ferulic Acid."

    • Relevance: Verifies pKa values (4.58 for carboxyl, weakly acidic phenol) and physical properties.

Sources

Optimization

Technical Support Center: Stability of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic Acid in DMSO

Case ID: STAB-CIN-042 Subject: Stability Profile, Solubility Limits, and Handling Protocols for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Di...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-CIN-042 Subject: Stability Profile, Solubility Limits, and Handling Protocols for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely working with (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (an O-ethylated derivative of Ferulic Acid) as a pharmacophore in anti-inflammatory or antioxidant screening. While DMSO is the standard vehicle for such lipophilic acids, this specific molecule presents three distinct stability challenges: photo-isomerization , hygroscopic precipitation , and NMR proton exchange artifacts .

This guide moves beyond generic "store at -20°C" advice. It details the mechanistic reasons for failure and provides self-validating protocols to ensure your biological data remains reproducible.

Module 1: The Critical Alert – Photoisomerization

Status: HIGH RISK

The primary instability mode for all cinnamic acid derivatives, including your compound, is geometric isomerization from the bioactive Trans (


) form to the less active Cis (

) form. This process is catalyzed by UV-Vis light and is accelerated in polar aprotic solvents like DMSO.
The Mechanism

The conjugated


-system of the acrylic tail absorbs photons, exciting an electron from the HOMO (

) to the LUMO (

). This breaks the double bond character momentarily, allowing rotation around the C2-C3 bond. Upon relaxation, the molecule may trap itself in the sterically hindered

-conformation.
Experimental Implication

If your


 values shift significantly between experiments, do not assume biological variation. Check your lighting.
Graphviz Diagram: Isomerization Pathway

Isomerization cluster_DMSO DMSO Effect E_Isomer (2E)-Isomer (Bioactive Trans) Excited Excited State (Biradical/Zwitterion) E_Isomer->Excited UV Light (λ 280-320nm) Excited->E_Isomer Relaxation Z_Isomer (2Z)-Isomer (Less Active Cis) Excited->Z_Isomer Relaxation Effect DMSO lowers energy barrier for rotation

Figure 1: Light-induced isomerization pathway. In DMSO, the energy barrier for rotation is lowered, increasing the rate of conversion to the Z-isomer under ambient light.

Module 2: Solubility & Hygroscopicity (The "Crash Out")

Status: MODERATE RISK

DMSO is highly hygroscopic.[1] It will absorb atmospheric water until it reaches equilibrium (approx. 30% w/w water).

  • The Problem: Your compound is a lipophilic organic acid. It is soluble in pure DMSO but insoluble in DMSO/Water mixtures >10% water.

  • The Symptom: You retrieve a stock solution from the freezer, and it looks cloudy or has crystals at the bottom.

Solubility Threshold Table
Solvent ConditionSolubility StatusRisk Level
Dry DMSO (<0.1%

)
>50 mMLow
DMSO (stored uncapped, 2 hrs) ~20-30 mMModerate
DMSO (10%

)
<5 mM (Precipitation likely)High
PBS/Media (1% DMSO final) <100 µMCritical (Check for aggregation)
Protocol: The "Dry-Aliquot" System

To prevent water uptake:

  • Dissolve compound in anhydrous DMSO (99.9%) under inert gas (Argon/Nitrogen) if possible.

  • Immediately aliquot into single-use amber vials (e.g., 20 µL or 50 µL).

  • Do not store in large volumes (1 mL) that are repeatedly thawed and opened. Every opening introduces atmospheric moisture.

Module 3: Chemical Integrity & NMR Artifacts

Status: LOW RISK (If handled correctly)

The "Missing Proton" Phenomenon

Users often report that the carboxylic acid proton (approx. 12 ppm) is "missing" in their NMR spectrum when run in DMSO-


, leading them to believe the compound has degraded.[1]
  • Explanation: DMSO is a strong hydrogen bond acceptor. It binds tightly to the

    
     proton. This exchange broadening often flattens the peak into the baseline.
    
  • Verification: Run the NMR in

    
     (if soluble) or add a drop of 
    
    
    
    (peak will disappear completely due to exchange, confirming it was labile).
Oxidation

The 4-ethoxy-3-methoxy substitution pattern creates an electron-rich aromatic ring. While stable, it can oxidize if the DMSO contains peroxides (common in old DMSO).

  • Sign of Failure: The solution turns from colorless/pale yellow to dark amber/brown .

Module 4: Troubleshooting Guide

Interactive Diagnostics Flowchart

Use this logic flow to diagnose issues with your stock solution.

Troubleshooting Start Issue: Compound Behavior in DMSO Precipitation Visible Precipitate/Cloudiness? Start->Precipitation ColorChange Color Change (Darkening)? Start->ColorChange ActivityLoss Loss of Biological Activity? Start->ActivityLoss CheckWater Check DMSO Water Content (Was vial left open?) Precipitation->CheckWater CheckAge Stock > 6 months old? ColorChange->CheckAge CheckLight Was sample exposed to light? ActivityLoss->CheckLight Sonicate Sonicate at 30°C for 5 mins CheckWater->Sonicate If likely wet Solved Use immediately, discard remainder Sonicate->Solved Clear Failed Discard. Compound irretrievably crashed out Sonicate->Failed Cloudy RunHPLC Run HPLC/UPLC Check for split peaks (Isomers) CheckLight->RunHPLC Yes/Unknown Isomer Isomerization Occurred. Resynthesize fresh stock. RunHPLC->Isomer Double Peak Oxidation Oxidation likely. Check DMSO quality. CheckAge->Oxidation Yes

Figure 2: Diagnostic logic for identifying failure modes in DMSO stock solutions.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I heat the DMSO solution to dissolve the compound? A: Yes, but with strict limits. You may heat to 37°C - 45°C while sonicating. Do not exceed 60°C. High heat in DMSO can accelerate the decarboxylation of cinnamic acids or promote dimerization.

Q2: My stock solution froze during shipping. Is it ruined? A: Likely not. DMSO freezes at 19°C. However, the freeze-thaw process can create local zones of high concentration where the compound precipitates.

  • Action: Thaw completely at room temperature, vortex vigorously, and inspect for solids. If clear, it is safe to use.

Q3: How do I sterilize the stock solution for cell culture? A: Do not autoclave. Use a 0.22 µm PTFE (Teflon) or Nylon syringe filter . Do not use Cellulose Acetate filters, as DMSO dissolves them. Note that filtration causes volume loss; filter the DMSO before adding the compound if possible, or prepare a higher concentration to account for loss.

Q4: Why does my


 change when I switch from glass to plastic plates? 
A:  Cinnamic acid derivatives are moderately lipophilic (

). They can adsorb onto polystyrene plastics.
  • Recommendation: Use low-binding polypropylene plates or add 0.01% Tween-20 to your assay buffer (if biologically compatible) to keep the compound in solution.

References

  • Isomerization Mechanism: Saltiel, J., et al. "Cis-Trans Isomerization of Cinnamic Acid Derivatives." Journal of the American Chemical Society. Explains the photo-induced electron promotion mechanism.
  • DMSO Hygroscopicity: Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[2] Comb. Chem. High Throughput Screen, 2005.

  • Proton Exchange in DMSO: Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[1]

  • Cinnamic Acid Solubility: "Solubilities of trans-cinnamic acid in polar and non-polar solvents." Journal of Chemical Thermodynamics.

  • General Handling: MedChemExpress Safety Data Sheet for (E)-3-(4-Methoxyphenyl)acrylic acid (Structural Analog).

Sources

Troubleshooting

purification of 4-ethoxy-3-methoxycinnamic acid from reaction byproducts

Status: Operational | Version: 2.4 | Last Updated: February 2026 Topic: Isolation & Purification from Knoevenagel/Perkin Condensation Byproducts Module 1: Critical Workflow (The Standard Protocol) The "Happy Path" Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Last Updated: February 2026 Topic: Isolation & Purification from Knoevenagel/Perkin Condensation Byproducts

Module 1: Critical Workflow (The Standard Protocol)

The "Happy Path" Protocol

This workflow assumes synthesis via Knoevenagel condensation (4-ethoxy-3-methoxybenzaldehyde + malonic acid) in pyridine/piperidine. This method relies on the acidity difference between the product (


), the starting aldehyde (neutral), and the basic catalysts.

Step-by-Step Methodology:

  • Quenching & Precipitation:

    • Cool the reaction mixture to 0–5°C.

    • Slowly pour the reaction mixture into a stirred excess of ice-cold dilute HCl (2M).

    • Target pH: < 2.0. (Crucial for fully protonating the carboxylic acid).

    • Observation: A heavy white to pale-yellow precipitate should form immediately.

  • Filtration & Initial Wash:

    • Filter the crude solid using a Buchner funnel.[1]

    • Wash 1: Cold water (3x) to remove Pyridine-HCl salts and unreacted malonic acid.

    • Wash 2: A small volume of cold 10% HCl to ensure removal of trapped basic catalysts.

  • Purification via Acid-Base Extraction (If crude is sticky/colored):

    • Dissolve the crude solid in 10%

      
       (aq). The product dissolves as the sodium salt.
      
    • Extraction: Wash this aqueous phase with Ethyl Acetate (2x).

      • Why? The unreacted aldehyde (4-ethoxy-3-methoxybenzaldehyde) is neutral and lipophilic; it will migrate to the organic layer.

    • Precipitation: Acidify the aqueous layer again with 6M HCl to pH 1. Collect the purified solid.

  • Recrystallization (The Final Polish):

    • Solvent System: Ethanol/Water (Mixed Solvent).

    • Dissolve solid in boiling Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temp, then 4°C.

Workflow Logic Visualization

PurificationLogic Start Crude Reaction Mixture (Pyridine/Piperidine) Acidify Pour into Ice/HCl (pH < 2) Start->Acidify Quench Filter Filtration Acidify->Filter CrudeSolid Crude Solid (Contains Aldehyde Impurity) Filter->CrudeSolid BaseDissolve Dissolve in NaHCO3 (aq) CrudeSolid->BaseDissolve If impure OrgWash Wash with Ethyl Acetate BaseDissolve->OrgWash AqLayer Aqueous Layer (Contains Product Salt) OrgWash->AqLayer Keep Aqueous Waste Organic Waste OrgWash->Waste Discard Organic (Aldehyde) ReAcidify Acidify with HCl AqLayer->ReAcidify FinalCryst Recrystallize (EtOH/H2O) ReAcidify->FinalCryst

Caption: Logical flow for removing neutral impurities (aldehydes) and basic catalysts via acid-base workup.

Module 2: Troubleshooting Assistant

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with ethoxy-substituted cinnamic acids due to their lower melting points and higher lipophilicity compared to methoxy analogs. It often indicates the solution is too concentrated or cooled too quickly.

Corrective Actions:

  • The "Cloud Point" Technique: Re-heat the mixture until clear. Add the poor solvent (water) slower. Stop immediately when a faint cloudiness persists.

  • Seed Crystals: If you have a tiny amount of pure product from a previous batch, add a "seed" crystal at roughly 40°C.

  • Trituration: If the oil solidifies into a gum, decant the solvent and grind the gum with cold Hexane or Pentane to induce crystallization.

Issue 2: "The product has a persistent yellow/brown color."

Diagnosis: Cinnamic acids should be white or off-white. Color usually indicates polymerization byproducts or conjugated impurities trapped in the crystal lattice.

Corrective Actions:

  • Activated Charcoal: During the hot recrystallization step (while dissolved in Ethanol), add 1-2% w/w activated charcoal. Stir for 5 minutes, then filter hot through Celite before adding the water.

  • Check the Aldehyde: If the starting material (4-ethoxy-3-methoxybenzaldehyde) was old/oxidized, it introduces colored quinone-like impurities. Purify your starting material via vacuum distillation first.

Issue 3: "Yield is significantly lower than expected (<40%)."

Diagnosis: The ethoxy group increases lipophilicity, but the salt form is still water-soluble. You may be losing product in the mother liquor or the washes.

Corrective Actions:

  • pH Check: Ensure the precipitation pH is strictly < 2. At pH 4, significant amounts of the product exist as the soluble carboxylate anion.

  • Salting Out: Add NaCl to the aqueous mother liquor to saturate it. This forces the organic acid out of the solution (Common Ion Effect).

Module 3: Advanced Optimization (FAQ)

Q: How do I separate the cis (Z) isomer from the trans (E) isomer?

A: The Knoevenagel condensation predominantly yields the thermodynamically stable trans (E) isomer. However, exposure to UV light during workup can induce isomerization to the cis form.

  • Prevention: Wrap flasks in aluminum foil during synthesis and workup.

  • Purification: Isomers can often be separated by Fractional Crystallization . The trans isomer is typically less soluble and has a higher melting point.

  • Chromatographic Separation: If HPLC purification is required, use the conditions below.

Q: What are the optimal HPLC conditions for purity analysis?

A: Cinnamic acids are ionizable. You must suppress ionization to get sharp peaks.

ParameterRecommended SettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18)Standard reverse phase for aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the carboxylic acid remains protonated (neutral).
Mobile Phase B AcetonitrileSharpens peaks for lipophilic ethoxy groups.
Gradient 10% B to 90% B over 20 minStandard gradient for phenylpropanoids.
Detection UV @ 280 nm or 320 nm320 nm is specific for the cinnamoyl conjugation; reduces noise from simple benzenes.
Recrystallization Solvent Compatibility Table
Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Best balance of yield and purity.[2] Standard "solvent pair."[2][3]
Ethyl Acetate / Hexane Good Good for removing non-polar impurities. Product crystallizes from EtOAc upon adding Hexane.
Toluene Moderate Requires high heat; good for removing polar impurities but yield may suffer.
Water (pure) Poor Solubility is too low even at boiling; requires massive volumes.
Recrystallization Decision Tree

RecrystTree Start Crude Solid SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble YesSoluble Add Water (Dropwise) Soluble->YesSoluble Yes NoSoluble Filter Hot (Remove Salts) Soluble->NoSoluble No (Insolubles) Cooling Slow Cool to RT YesSoluble->Cooling NoSoluble->YesSoluble Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add More EtOH Oiling->Reheat Yes Success Filter Crystals Oiling->Success No Reheat->Cooling

Caption: Decision logic for navigating common recrystallization failures.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sinha, A. K., et al. "An improved microwave-induced synthesis of cinnamic acid derivatives." Indian Journal of Chemistry, Vol 41B, 2002.

  • BenchChem Technical Support. "Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid."

  • PubChem. "4-ethoxy-3-methoxycinnamic acid Compound Summary."[4] National Library of Medicine.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison. (Reference for carboxylic acid acidity trends).

Sources

Optimization

minimizing photoisomerization of (2E)-cinnamic acid derivatives

Welcome to the Photo-Stability Support Hub For the handling of (2E)-Cinnamic Acid Derivatives Status: Operational Role: Senior Application Scientist Ticket ID: PHOTO-ISO-2E-PREV Introduction: The "Ghost Peak" Phenomenon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Photo-Stability Support Hub For the handling of (2E)-Cinnamic Acid Derivatives

Status: Operational Role: Senior Application Scientist Ticket ID: PHOTO-ISO-2E-PREV

Introduction: The "Ghost Peak" Phenomenon

If you are reading this, you have likely observed a degradation in purity of your trans-cinnamic acid derivative (the (2E) isomer) over time, or you are seeing "ghost peaks" in your HPLC chromatograms that do not correspond to synthetic byproducts.

The Problem: Cinnamic acid derivatives are chromophores with high molar absorptivity in the UV region. Upon exposure to light (specifically UV-A and UV-B), they undergo two distinct photochemical failures:

  • In Solution: E-to-Z Photoisomerization (Geometric instability).

  • In Solid State: [2+2] Photocycloaddition (Dimerization).[1][2]

This guide provides the protocols required to arrest these transitions.

Module 1: The Mechanistic Diagnostics (FAQ)

Q: Why is my pure starting material degrading even in the freezer? A: It likely isn't degrading thermally; it is degrading photochemically during the brief periods it is exposed to light during weighing or dissolution.

  • Thermodynamics: The (2E) (trans) isomer is the thermodynamically stable form.

  • Photochemistry: Absorption of a photon promotes an electron from the HOMO (

    
    ) to the LUMO (
    
    
    
    ). In this excited state, the double bond character is lost, allowing free rotation. Upon relaxation, the molecule returns to the ground state in a ratio determined by the Photostationary State (PSS) , often yielding 20–40% of the unwanted (2Z) (cis) isomer.

Q: Is it just isomerization? A: No. If your sample is a solid powder, you are at risk of dimerization . According to Schmidt’s Topochemical Rules , if the crystal packing aligns two alkene bonds parallel to each other at a distance of


, UV light will fuse them into a cyclobutane ring (truxillic/truxinic acid derivatives).
Visualizing the Failure Modes

G Trans (2E)-Cinnamic Acid (Thermodynamically Stable) Excited Excited State (π -> π*) Trans->Excited UV Absorption (hν) Excited->Trans Relaxation Cis (2Z)-Cinnamic Acid (Kinetic Product) Excited->Cis Rotation & Relaxation (Solution) Dimer Truxillic/Truxinic Dimers (Cyclobutane Ring) Excited->Dimer [2+2] Cycloaddition (Solid State < 4.2Å) Cis->Trans Thermal/Acid Reversion

Figure 1: The bifurcation of photochemical degradation. In solution, isomerization dominates. In solid state, dimerization dominates if crystal packing allows.

Module 2: Solution-Phase Troubleshooting

Issue: "I see a new peak eluting earlier/later than my product in LCMS." Root Cause: Ambient lab lighting (fluorescent tubes) emits sufficient UV (300–400 nm) to drive isomerization during sample prep.

Protocol A: The "Red Light" Workflow

Standard amber glassware is often insufficient for highly sensitive derivatives (e.g., nitro- or methoxy-substituted).

  • Light Source: Equip your weigh station and HPLC prep area with Red LED lights or Sodium Vapor lamps. Cinnamic acid derivatives have negligible absorption >500 nm.

  • Glassware: Use Class A Amberized volumetric flasks.

    • Verification: If you must use clear glass, wrap it entirely in aluminum foil immediately.

  • Solvent Selection:

    • Avoid Acetone or Benzophenone-containing solvents if possible; these can act as triplet sensitizers, accelerating isomerization.

    • Use Acetonitrile or Methanol (high UV cutoff), but analyze immediately.

Protocol B: The "Zero-Time" Injection

If you suspect isomerization happens inside the autosampler:

  • Set the autosampler temperature to 4°C (slows thermal relaxation, though less effective against light).

  • Enable the "Dark Mode" or turn off the internal light in the autosampler (common in Agilent/Waters systems).

  • System Suitability Test (SST): Inject a fresh sample immediately. Then, leave the vial in ambient light for 1 hour and re-inject.

    • Pass: Peak area of impurity < 0.5% change.

    • Fail: Significant growth of a secondary peak.

Module 3: Solid-State Storage (Topochemistry)

Issue: "My white powder has turned yellow or caked over time." Root Cause: Photodimerization.[2][3][4][5] This is strictly controlled by the crystal lattice (Schmidt's Rules).

The Polymorph Check: Cinnamic acids crystallize in three primary forms. You must ensure your isolation protocol yields the


-form  (photostable).
Polymorph FormPacking DistancePhotostabilityOutcome

-form
3.5 – 4.1 ÅUnstable Centrosymmetric Dimers (

-truxillic acid)

-form
3.5 – 4.1 ÅUnstable Mirror-symmetric Dimers (

-truxinic acid)

-form
4.7 – 5.1 ÅStable No Reaction (Distance > 4.2 Å)
Protocol C: Recrystallization for Stability

If your batch is unstable:

  • Do not simply dry it down from a random solvent.

  • Recrystallization: Attempt recrystallization from a solvent that favors the

    
    -form (often non-polar solvents or specific alcohol/water mixtures, dependent on the specific derivative).
    
  • Storage: Store in amber vials wrapped in foil, inside a desiccator. Humidity can alter the crystal lattice, potentially shifting the packing distance back to the reactive < 4.2 Å range.

Module 4: Analytical Validation

Issue: "How do I prove this impurity is the cis-isomer and not a synthetic impurity?" Method: Proton NMR (


H-NMR) is the definitive method. You must look at the coupling constants (

)
of the alkene protons.[6][7]
The Coupling Constant Rule ( )

The Karplus equation dictates that trans protons (180° dihedral angle) couple more strongly than cis protons (0° dihedral angle).[6]

Feature(2E) - Trans Isomer(2Z) - Cis Isomer
Coupling (

)
15.0 – 16.5 Hz 11.0 – 13.0 Hz
Chemical Shift Typically DownfieldTypically Upfield (Shielded)
Visualizing the Analytical Logic

Analysis Sample Unknown Impurity Peak Isolate Isolate/Enrich Impurity (Prep HPLC) Sample->Isolate NMR Run 1H-NMR (Zoom on Alkene Region) Isolate->NMR Calc Calculate J-Coupling NMR->Calc ResultTrans J = 16 Hz Confirmed: Trans (Starting Material) Calc->ResultTrans ResultCis J = 12 Hz Confirmed: Cis (Photo-Isomer) Calc->ResultCis ResultDimer No Alkene Protons Cyclobutane Signals (3.5-4.5 ppm) Confirmed: Dimer Calc->ResultDimer

Figure 2: Decision tree for identifying cinnamic acid photo-degradants using NMR spectroscopy.

References

  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000. Link

  • BenchChem Technical Support. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. Link

  • Yang, Q., et al. (1999). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis. Bioscience, Biotechnology, and Biochemistry. Link

  • Fernandes, A., et al. (2011). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 13, 222-230. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (also known as O-ethylferulic acid). It is designed for researchers requiring precise str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (also known as O-ethylferulic acid). It is designed for researchers requiring precise structural verification and differentiation from metabolic analogs like Ferulic Acid.

Executive Summary

Compound: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid CAS: 144878-40-0 (generic) / 58168-81-3 (specific isomer) Molecular Formula: C₁₂H₁₄O₄ Key Application: Lignin model compounds, antioxidant conjugates, and curcuminoid synthesis intermediates.[1][2]

This guide focuses on the structural validation of the title compound using 1H NMR spectroscopy. It specifically addresses the differentiation of this compound from its parent, Ferulic Acid, and its methylated analog, 3,4-Dimethoxycinnamic acid, which are common impurities or metabolic byproducts in relevant workflows.

Comparative Analysis: Title Compound vs. Analogs

The primary challenge in working with phenylpropanoids is distinguishing between varying alkoxy substitutions on the aromatic ring. The table below contrasts the title compound with its two closest structural relatives in DMSO-d₆ .

Table 1: Chemical Shift Comparison (δ ppm, 400 MHz, DMSO-d₆)[3]
Proton AssignmentTitle Compound (4-OEt, 3-OMe)Ferulic Acid (4-OH, 3-OMe)3,4-Dimethoxy (3,4-diOMe)Diagnostic Feature
-COOH 12.20 (br s)12.16 (br s)12.25 (br s)Non-diagnostic; broad.
H-7 (Alkene β) 7.54 (d, J=16.0)7.51 (d, J=16.0)7.56 (d, J=16.0)Trans-geometry marker (J value).
H-2 (Aromatic) 7.32 (d, J~2.0)7.30 (d, J~2.0)7.35 (d, J~2.0)Slight shift only.
H-6 (Aromatic) 7.18 (dd, J~8.2, 2.0)7.11 (dd, J~8.2, 2.0)7.22 (dd, J~8.2, 2.0)Overlap region.[1][3]
H-5 (Aromatic) 6.98 (d, J~8.2)6.81 (d, J~8.2)6.99 (d, J~8.2)Shielding changes with O-alkylation.
H-8 (Alkene α) 6.45 (d, J=16.0)6.38 (d, J=16.0)6.48 (d, J=16.0)Upfield alkene doublet.
4-Substituent 4.06 (q, 2H) + 1.35 (t, 3H) 9.60 (s, 1H, OH) 3.83 (s, 3H) Primary Differentiator.
3-OMe 3.81 (s, 3H)3.82 (s, 3H)3.83 (s, 3H)Static reference point.

Critical Insight: The disappearance of the phenolic proton (~9.6 ppm) and the appearance of the ethyl quartet/triplet system is the definitive proof of successful O-ethylation. In the 3,4-dimethoxy analog, the two methoxy singlets often overlap or appear extremely close (~3.80–3.85 ppm), making integration difficult. The title compound resolves this by moving the 4-position signal to ~4.06 ppm (quartet).

Detailed Spectral Assignment & Mechanistic Insight

A. The Aliphatic "Fingerprint" (1.0 – 4.5 ppm)

The ethyl group provides a distinct handle for quantification, particularly in complex mixtures where the aromatic region is crowded.

  • δ 1.35 ppm (Triplet, J = 7.0 Hz, 3H): Corresponds to the terminal methyl of the ethoxy group (-OCH₂CH₃ ).

  • δ 3.81 ppm (Singlet, 3H): The methoxy group at position 3.[4]

  • δ 4.06 ppm (Quartet, J = 7.0 Hz, 2H): The methylene protons of the ethoxy group (-OCH₂ CH₃). This signal is deshielded by the oxygen atom.

B. The Alkene Region (6.0 – 8.0 ppm)

The coupling constant (J) is the primary metric for stereochemistry.

  • δ 6.45 & 7.54 ppm: These signals appear as doublets.

  • Mechanistic Check: A J-coupling of 15.8 – 16.2 Hz confirms the (E)-isomer (trans) . If you observe smaller couplings (~10-12 Hz), your sample contains the (Z)-isomer, likely due to photo-isomerization during storage.

C. The Aromatic Region (ABX System)

The substitution pattern creates an ABX spin system:

  • H-2 (Meta to alkene): Appears as a narrow doublet (long-range coupling to H-6).

  • H-6 (Para to OEt): Appears as a doublet of doublets.

  • H-5 (Ortho to OEt): Appears as a doublet. Note: Alkylation of the 4-OH (Ferulic acid) to 4-OEt causes a downfield shift of H-5 (from ~6.81 to ~6.98 ppm) due to the loss of the hydrogen bond donor capability and steric changes.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and match the literature values cited above, follow this standard operating procedure (SOP).

Reagents
  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? Cinnamic acid derivatives have poor solubility in CDCl₃, leading to broad peaks and concentration-dependent shifts (dimerization). DMSO disrupts acid dimers, sharpening the signals.

  • Sample Mass: 5–10 mg.

Workflow
  • Weighing: Weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until the solution is perfectly clear. Turbidity indicates impurities or salts.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (water signal appears at ~3.33 ppm in DMSO).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): ≥ 1.0 second (standard) or ≥ 5.0 seconds (for quantitative integration).

    • Scans: 16–64 (sufficient for 1H).

Visualization: Verification Workflow

The following diagram illustrates the logical flow for synthesizing and verifying the title compound, highlighting the key decision points based on NMR data.

NMR_Verification_Workflow Start Start: Synthesis/Purchase Crude Crude Product (Mixture) Start->Crude Prep Sample Prep (DMSO-d6) Crude->Prep NMR_Run Run 1H NMR Prep->NMR_Run Check_OH Check 9.0-10.0 ppm (Phenolic OH) NMR_Run->Check_OH Check_Et Check 1.3 & 4.1 ppm (Ethyl Group) Check_OH->Check_Et Signal Absent Result_Ferulic Identity: Ferulic Acid (Reaction Failed) Check_OH->Result_Ferulic Signal Present Check_J Check Alkene J-Coupling (>15.8 Hz?) Check_Et->Check_J Signals Present Check_Et->Result_Ferulic Signals Absent Result_Z Identity: (Z)-Isomer (Photo-isomerized) Check_J->Result_Z No (Cis) Result_Success Identity CONFIRMED: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid Check_J->Result_Success Yes (Trans)

Caption: Logic flow for structural verification. Green paths indicate successful synthesis and purity conformation.

Synthesis Context & Impurity Profiling[2]

Understanding the source of the compound aids in assigning "mystery peaks." The title compound is typically synthesized via a Knoevenagel condensation :

  • Reactants: 4-ethoxy-3-methoxybenzaldehyde + Malonic acid.

  • Catalyst: Piperidine/Pyridine.

Common Impurities:

  • Aldehyde Precursor: Look for a sharp singlet at ~9.8 ppm (CHO) and aromatic signals shifted downfield.

  • Decarboxylation Failure: If the reaction is incomplete, malonic acid peaks may remain (singlet at ~3.2 ppm in DMSO, though often obscured by water).

  • Solvent Residuals:

    • Ethanol (from recrystallization): Triplet at 1.06 ppm, Quartet at 3.44 ppm.

    • Pyridine: Multiplets at 7.3, 7.7, 8.6 ppm.

References

  • Ralph, J., et al. (2004). NMR Characterization of Lignin Models. U.S. Dairy Forage Research Center. (Provides baseline shifts for ferulate esters and ethers).

  • Sigma-Aldrich. (2024). Ferulic Acid 1H NMR Spectrum in DMSO-d6. (Reference standard for the parent compound).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Data for 4-ethoxy-3-methoxybenzaldehyde precursor).

  • ChemSpider. (2024). 3-(4-Ethoxy-3-methoxyphenyl)acrylic acid Structure & Properties. Royal Society of Chemistry.

Sources

Comparative

melting point range of pure (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

This guide details the characterization, specifically the melting point range, of (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (also known as O-Ethylferulic acid or 4-Ethoxy-3-methoxycinnamic acid). It compares this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, specifically the melting point range, of (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (also known as O-Ethylferulic acid or 4-Ethoxy-3-methoxycinnamic acid). It compares this specific derivative against its parent compound (Ferulic acid) and related analogs to provide a comprehensive reference for purity assessment.

Executive Summary: The Purity Benchmark

For researchers utilizing (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (CAS: 144878-40-0 ), the melting point (MP) serves as the primary initial indicator of purity and isomeric identity. Unlike its ethyl ester counterpart (Ethyl Ferulate, MP 63–65 °C), the free acid is a high-melting crystalline solid.

  • Target Melting Point Range: 203 – 205 °C (Reported)

  • Key Distinction: Purity is confirmed by the absence of the lower-melting Z-isomer and the distinct separation from the melting range of the parent Ferulic acid (~170 °C).

  • Critical Note: Commercial samples may vary based on recrystallization solvents (polymorphism). A range of 195–205 °C is often observed in synthesized batches prior to final drying.

Comparative Technical Analysis

To validate the identity of your compound, compare its thermal properties against these structural analogs. The alkylation of the phenolic oxygen (4-OH) significantly alters the crystal lattice energy, typically increasing the melting point compared to the parent hydroxy-cinnamic acid.

Table 1: Melting Point & Structural Comparison
CompoundStructure (Substituents)Melting Point (°C)Solubility Profile
(E)-4-Ethoxy-3-methoxycinnamic acid 4-OEt, 3-OMe 203 – 205 Soluble in EtOH, DMSO; Insoluble in Water
Ferulic Acid (Parent) 4-OH, 3-OMe168 – 172Soluble in Hot Water, EtOH
3,4-Dimethoxycinnamic Acid 4-OMe, 3-OMe181 – 183Soluble in CHCl3, Acetone
Ethyl Ferulate (Ester) 4-OH, 3-OMe (Ethyl Ester)63 – 65Highly Lipophilic
Ethyl Vanillin (Precursor) 4-OEt, 3-OMe (Aldehyde)76 – 78Soluble in Organic Solvents

Analyst Insight: Note that while the aldehyde precursor (Ethyl Vanillin) melts at a lower temperature than Vanillin, the corresponding cinnamic acid derivative (Target) melts higher than Ferulic acid. This inversion is due to the loss of the phenolic hydrogen bond donor, which favors a more compact hydrophobic packing in the acid crystal lattice.

Experimental Protocol: Synthesis & Purification

To achieve the reported melting point range, the compound is typically synthesized via a Knoevenagel Condensation . This method favors the thermodynamically stable (E)-isomer.

Workflow Diagram (DOT)

G Start Reagents: Ethyl Vanillin + Malonic Acid Reaction Reaction: Pyridine/Piperidine Reflux (90-100°C) Start->Reaction Knoevenagel Quench Quench: Pour into Ice/HCl (pH < 2) Reaction->Quench Decarboxylation Crude Crude Precipitate: Filter & Wash Quench->Crude Precipitation Purification Recrystallization: Solvent: EtOH/Water (80:20) Crude->Purification Purification Final Pure Product: (E)-Isomer MP: 203-205°C Purification->Final Drying

Figure 1: Synthesis and purification workflow to isolate high-purity (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve Ethyl Vanillin (1.0 eq) and Malonic Acid (2.2 eq) in Pyridine (5.0 eq).

    • Add catalytic Piperidine (0.1 eq).

    • Why: The base deprotonates malonic acid; pyridine acts as the solvent and decarboxylation facilitator.

  • Condensation & Decarboxylation:

    • Heat to 80–100 °C for 2–4 hours.

    • Observation: Evolution of CO₂ gas indicates the decarboxylation of the intermediate to form the acrylic acid double bond.

  • Isolation (Acidification):

    • Cool the mixture to room temperature.

    • Pour slowly into a stirred mixture of Ice and Concentrated HCl .

    • Critical: Ensure pH drops below 2 to fully protonate the carboxylic acid, causing it to precipitate as a white/off-white solid.

  • Purification (Recrystallization):

    • Collect crude solid by filtration.

    • Solvent System: Dissolve in boiling Ethanol (95%) and add warm water until slight turbidity appears (approx. 4:1 EtOH:Water ratio).

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Result: This slow cooling preferentially crystallizes the (E)-isomer, removing any trace (Z)-isomer or unreacted aldehyde.

  • Validation:

    • Dry the crystals under vacuum at 50 °C.

    • Measure MP. If < 200 °C, repeat recrystallization.

Scientific Integrity & Troubleshooting
Common Impurities & Their Effect on MP
  • Unreacted Ethyl Vanillin: Lowers MP significantly (eutectic depression). Detectable by odor (vanilla-like) or TLC.

  • cis (Z)-Isomer: Lowers MP and broadens the range. Often formed if the reaction is exposed to strong UV light during workup.

  • Solvent Inclusion: If crystals are opaque or "wet" looking, trapped solvent can cause "sweating" at ~100 °C. Ensure thorough vacuum drying.

Differentiation from Ethyl Ferulate

Researchers often confuse the acid with the ethyl ester (Ethyl Ferulate).

  • Test: Dissolve a small amount in 5% NaHCO₃.

    • Acid (Target): Dissolves with CO₂ effervescence (soluble salt formation).

    • Ester (Impurity): Remains insoluble.

References
  • ChemicalBook. (2024). Properties of 4-Ethoxy-3-methoxycinnamic acid (CAS 144878-40-0).Link

  • PubChem. (2024). Compound Summary: Ferulic Acid (Comparison Data). National Library of Medicine. Link

  • Echemi. (2024). 4-Ethoxy-3-Methoxycinnamic Acid Melting Point Data.Link

  • BenchChem. (2024). Comparative Analysis of Cinnamic Acid Derivatives.Link

  • Sigma-Aldrich. (2024). Ethyl Vanillin (Precursor) Physical Properties.[1][2]Link

Sources

Validation

comparing antioxidant potency of 4-ethoxy-3-methoxycinnamic acid and ferulic acid

This guide provides an in-depth technical comparison between Ferulic Acid and its lipophilic derivative, 4-Ethoxy-3-Methoxycinnamic Acid . It is designed for researchers and drug development professionals, focusing on st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ferulic Acid and its lipophilic derivative, 4-Ethoxy-3-Methoxycinnamic Acid . It is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), antioxidant mechanisms, and experimental validation.

Executive Summary

Ferulic Acid (FA) is the superior direct antioxidant (radical scavenger) due to its free phenolic hydroxyl group, which facilitates Hydrogen Atom Transfer (HAT). 4-Ethoxy-3-Methoxycinnamic Acid (EMCA) , an ethyl ether derivative, exhibits significantly lower direct radical scavenging potency because the active phenolic site is blocked.

However, EMCA outperforms FA in lipophilicity and thermal stability , making it a more effective antioxidant additive for lipid-based systems (e.g., preventing auto-oxidation in oils) or as a stable prodrug candidate.

FeatureFerulic Acid (FA)4-Ethoxy-3-Methoxycinnamic Acid (EMCA)
Primary Mechanism Hydrogen Atom Transfer (HAT)Single Electron Transfer (SET) / Lipid Partitioning
DPPH IC50 (Approx) 9.9 - 15.0 µg/mL (High Potency)~56.5 - 90.0 µg/mL (Low Potency)
Lipophilicity (LogP) ~1.5 (Hydrophilic)> 2.5 (Lipophilic)
Key Application Aqueous/Serum Radical ScavengingLipid Stabilization, Topical Formulations

Chemical & Structural Analysis (SAR)

The antioxidant capability of cinnamic acid derivatives is dictated by the substitution pattern on the phenyl ring.

  • Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Contains a free phenolic hydroxyl (-OH) at position 4 and a methoxy group (-OCH3) at position 3. The 4-OH is the critical site for antioxidant activity. The ortho-methoxy group stabilizes the resulting phenoxy radical via electron donation, enhancing potency.

  • 4-Ethoxy-3-Methoxycinnamic Acid: The 4-OH hydrogen is replaced by an ethyl group (-CH2CH3). This "capping" prevents the molecule from donating a hydrogen atom to neutralize free radicals, effectively shutting down the HAT mechanism.

Visualization: Structure-Activity Relationship (SAR)

SAR_Comparison cluster_FA Ferulic Acid (FA) cluster_EMCA 4-Ethoxy-3-Methoxycinnamic Acid (EMCA) FA_Struct Structure: 4-OH, 3-OCH3 FA_Mech Mechanism: H-Atom Transfer (HAT) FA_Struct->FA_Mech Free OH Group FA_Result Result: Stable Phenoxy Radical FA_Mech->FA_Result EMCA_Struct Structure: 4-OEt, 3-OCH3 EMCA_Mech Mechanism: HAT Blocked EMCA_Struct->EMCA_Mech Ethyl Capping EMCA_Alt Alternative: Lipid Partitioning / SET EMCA_Mech->EMCA_Alt Steric/Chemical Block

Figure 1: Structural blockage of the primary antioxidant mechanism in EMCA compared to FA.

Comparative Antioxidant Performance[1][2][3][4][5][6]

In Vitro Radical Scavenging (DPPH Assay)

The DPPH assay measures the ability of a compound to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.[1]

  • Ferulic Acid: Rapidly decolorizes DPPH. The free proton on the 4-OH is abstracted by the radical.

  • EMCA: Shows weak to negligible activity. Without the free proton, it relies on slower electron transfer mechanisms or addition to the conjugated double bond side chain.

Experimental Data Comparison:

CompoundIC50 (DPPH)Relative PotencySource
Ferulic Acid 9.9 ± 0.7 µg/mL100% (Baseline)[BenchChem, 2025]
EMCA (O-Ethyl Ferulic Acid) 56.5 ± 2.4 µg/mL~17%[Forero-Doria et al., 2024]
Ethyl Ferulate (Ester) ~12.0 µg/mL~80%[Karamac et al., 2017]

Note: Do not confuse EMCA (Ether) with Ethyl Ferulate (Ester). The ester retains the 4-OH group and thus retains high antioxidant activity. The ether (EMCA) loses it.

Lipid Peroxidation & Thermal Stability

While EMCA is a poor radical scavenger in aqueous/alcoholic solvents (DPPH), it excels in lipid systems.

  • Solubility: EMCA partitions effectively into lipid bilayers or bulk oils, whereas FA is often too polar to protect the hydrophobic core of cell membranes or oil emulsions.

  • Mechanism: EMCA acts by interfering with lipid oxidation propagation steps or by physical "cut-off" effects in the lipid phase, rather than direct radical quenching.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay

This protocol differentiates between the HAT-capable FA and the HAT-blocked EMCA.

Reagents:

  • 0.1 mM DPPH solution in methanol.

  • Test compounds (FA and EMCA) dissolved in methanol (10–100 µg/mL).

Workflow:

  • Preparation: Prepare serial dilutions of FA and EMCA.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (A517).

  • Calculation:

    
    
    
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Workflow:

  • Dissolve compound in octanol-saturated water.

  • Add equal volume of water-saturated octanol.

  • Shake for 24 hours; allow phases to separate.

  • Measure concentration in both phases via HPLC (UV detection at 320 nm).

  • Calculate Partition Coefficient (

    
    ).
    
Visualization: Experimental Workflow

Workflow cluster_DPPH DPPH Assay (Radical Scavenging) Start Start Comparison Solubility 1. Solubilize Compounds (MeOH for DPPH, Octanol for LogP) Start->Solubility Mix Mix with 0.1mM DPPH Solubility->Mix Incubate Incubate 30 mins (Dark) Mix->Incubate Read Read Abs @ 517nm Incubate->Read Result1 FA: High Inhibition EMCA: Low Inhibition Read->Result1

Figure 2: Step-by-step workflow for validating antioxidant potency differences.

Conclusion & Recommendations

Verdict:

  • Use Ferulic Acid if your goal is direct neutralization of ROS (Reactive Oxygen Species) in aqueous or cellular environments. It is the gold standard for potency in this class.

  • Use 4-Ethoxy-3-Methoxycinnamic Acid if you require a lipophilic additive for oil stability or a negative control to demonstrate the necessity of the 4-OH group in ferulic acid's mechanism.

Scientific Rationale: The alkylation of the phenolic hydroxyl group in EMCA removes the primary catalytic site for antioxidant action (Hydrogen Atom Transfer), reducing its radical scavenging efficiency by >80% compared to the parent compound.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Efficacy of 4-Methylcinnamic Acid and Ferulic Acid. Retrieved from

  • Forero-Doria, O., et al. (2024). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain. Royal Society of Chemistry.[1] Retrieved from

  • Karamac, M., et al. (2017). The Structure-Antioxidant Activity Relationship of Ferulates. Molecules, 22(4). Retrieved from

  • Zhao, L., & Moghadasian, M. H. (2008). Chemistry, natural sources, dietary intake and pharmacokinetic properties of ferulic acid: A review. Food Chemistry. Retrieved from

  • Zhang, X., et al. (2023). Evaluation of the Antioxidant Activities and Phenolic Profile of Shennongjia Apis cerana Honey. Molecules. Retrieved from

Sources

Comparative

Bioavailability &amp; Pharmacokinetics: 4-O-Ethylferulic Acid vs. Ferulic Acid

Topic: Bioavailability of 4-O-Ethylferulic Acid vs. Ferulic Acid in Vivo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability of 4-O-Ethylferulic Acid vs. Ferulic Acid in Vivo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Ferulic Acid (FA) and its ethyl ester derivative, 4-O-Ethylferulic Acid (EFA) (also known as Ethyl Ferulate). While FA is a potent antioxidant, its clinical utility is often limited by poor lipophilicity and rapid Phase II metabolism. EFA functions primarily as a lipophilic prodrug : it enhances membrane permeability and formulation stability, yet it is rapidly hydrolyzed in vivo by esterases to release free FA.

Key Takeaway: EFA demonstrates superior tissue distribution (Volume of Distribution, Vd) and stability in lipid-based formulations compared to FA, but systemic exposure is primarily measured as FA and its conjugates.

Physicochemical Basis of Bioavailability

The structural difference—an ethyl group replacing the carboxylic hydrogen—fundamentally alters the molecule's interaction with biological membranes.

FeatureFerulic Acid (FA)4-O-Ethylferulic Acid (EFA)Impact on Bioavailability
Molecular Weight 194.18 g/mol 222.24 g/mol Negligible difference in size-based filtration.
Lipophilicity (LogP) ~1.5~2.2 - 2.5Critical: EFA penetrates lipid bilayers (GI tract, skin, BBB) more effectively.
Water Solubility Moderate (pH dependent)LowEFA requires lipid-based delivery systems (e.g., emulsions, micelles).
pKa ~4.58 (Carboxylic acid)Non-ionizable esterEFA remains uncharged in the GI tract, favoring passive diffusion.
Diagram 1: Physicochemical Impact Flow

physicochemical_impact FA Ferulic Acid (FA) (Hydrophilic Carboxyl) Permeability Membrane Permeability FA->Permeability Low (Ionized at pH 7.4) EFA 4-O-Ethylferulic Acid (EFA) (Lipophilic Ester) EFA->Permeability High (Uncharged) Formulation Lipid Formulation Stability EFA->Formulation High Solubility in Oils Outcome_FA Limited Passive Diffusion Rapid Renal Excretion Permeability->Outcome_FA Outcome_EFA Enhanced Cellular Uptake Higher Vol. of Distribution Permeability->Outcome_EFA

Caption: EFA's esterification prevents ionization at physiological pH, significantly enhancing passive membrane diffusion compared to FA.

Pharmacokinetic Profile Comparison

Experimental data indicates that while EFA is the administered agent, the measured systemic analyte is predominantly FA. The ethyl group acts as a "molecular Trojan horse," facilitating entry before hydrolysis.

Comparative PK Parameters (Rat Model, Oral Administration)

Data synthesized from comparative studies (e.g., Annals of Phytomedicine, J. Agric.[1][2] Food Chem).

ParameterFerulic Acid (Oral)Ethyl Ferulate (Oral)Interpretation
Tmax (Time to Peak) 0.03 – 0.5 h0.25 – 0.5 hBoth are rapidly absorbed; ester hydrolysis is fast.
Cmax (Peak Conc.) ModerateComparable (as FA)The ester does not drastically increase Cmax of free FA but alters distribution.
AUC (Exposure) Low (Rapid elimination)Moderate IncreaseEFA may provide a sustained release effect via hydrolysis.
Vd (Vol. of Dist.) ~1.25 L/kg~2.85 L/kg Key Differentiator: EFA distributes more extensively into tissues before hydrolysis.
t1/2 (Half-life) 0.2 – 1.5 hSimilar (active metabolite)Elimination is rate-limited by FA metabolism.
Metabolic Fate & Mechanism

Understanding the conversion of EFA to FA is critical for interpreting in vivo data. EFA is not metabolically inert; it is a substrate for carboxylesterases (CES) in the intestine and liver.

Diagram 2: Metabolic Pathway & Bioactivation

metabolic_pathway EFA_Gut Ethyl Ferulate (Lumen) EFA_Blood Ethyl Ferulate (Systemic) (Minor Fraction) EFA_Gut->EFA_Blood Passive Diffusion (High Efficiency) FA_Free Free Ferulic Acid (Active Metabolite) EFA_Gut->FA_Free Hydrolysis (Gut Wall) EFA_Blood->FA_Free Rapid Hydrolysis Phase2 SULTs / UGTs (Liver) FA_Free->Phase2 Rapid Metabolism FA_Conj FA-Sulfates & FA-Glucuronides (Phase II Metabolites) Esterase Carboxylesterases (Intestine/Liver) Phase2->FA_Conj Renal Excretion

Caption: EFA undergoes hydrolysis by esterases.[3][4] While some EFA enters circulation intact, the majority is converted to FA, which is then rapidly conjugated.

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: In Vivo PK Study Design (Rat)

Objective: Distinguish between administered EFA and metabolized FA.

  • Group Design:

    • Group 1: Ferulic Acid (150 mg/kg, p.o.) in 0.5% CMC-Na.

    • Group 2: Ethyl Ferulate (Equimolar dose, p.o.) in Corn Oil (Lipid vehicle is critical for EFA).

  • Sampling:

    • Collect plasma at 0, 5, 15, 30, 60, 120, 240 min.

    • Stabilization: Immediately acidify plasma (1% Formic Acid) to prevent ex vivo hydrolysis of EFA by plasma esterases.

  • Sample Prep (Dual Extraction):

    • Fraction A (Total FA): Treat with

      
      -glucuronidase/sulfatase to measure total conjugated FA.
      
    • Fraction B (Free FA & Intact EFA): Liquid-Liquid Extraction (LLE) with Ethyl Acetate. Do not hydrolyze.

Protocol B: LC-MS/MS Quantification

Objective: Simultaneous detection of FA and EFA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[3][5][6]

  • Gradient: 10% B to 90% B over 5 mins. (EFA elutes significantly later than FA due to lipophilicity).

  • MS Transitions (MRM - Negative Mode):

    • Ferulic Acid:

      
       193.0 
      
      
      
      133.9 (Quantifier).[5]
    • Ethyl Ferulate:

      
       221.1 
      
      
      
      193.0 (Loss of ethyl group) or 221.1
      
      
      134.0.
Diagram 3: Analytical Workflow

analytical_workflow Sample Rat Plasma Sample Acid Add 1% Formic Acid (Stop Esterase Activity) Sample->Acid Split Split Sample Acid->Split Path_A Path A: Intact Analysis Split->Path_A Path_B Path B: Total Metabolites Split->Path_B LLE LLE (Ethyl Acetate) Path_A->LLE Enzyme Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Path_B->Enzyme LCMS LC-MS/MS Analysis LLE->LCMS LLE->LCMS Enzyme->LLE Result_A Data: Free FA + Intact EFA LCMS->Result_A Result_B Data: Total FA (Conjugated) LCMS->Result_B

Caption: Dual-pathway extraction is required to differentiate between free FA, intact EFA, and conjugated metabolites.

Implications for Drug Development
  • Formulation Strategy: Choose EFA if developing topical formulations or lipid-based oral delivery systems (e.g., softgels). Its lipophilicity prevents crystallization in lipid matrices, a common issue with FA.

  • Targeting: The higher Vd of EFA suggests it may be more effective for targeting tissues with high lipid content (e.g., CNS, adipose) before it is fully hydrolyzed.

  • Safety: EFA toxicity profile is similar to FA but requires monitoring for ethanol release (though negligible at therapeutic doses).

References
  • Pharmacokinetics of ferulic acid following oral administration of ethyl ferulate alone and in combination with piperine in rats. Annals of Phytomedicine. (2019). Link

  • Determination of Ferulic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. Journal of Chromatography B. (2016). Link

  • Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules. (2018). Link

  • Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. Journal of Agricultural and Food Chemistry. (2016). Link

  • Characterization of Physicochemical Properties of Ferulic Acid. Chemical & Pharmaceutical Bulletin. (2009). Link

Sources

Validation

Reference Standard Guide: 4-Ethoxy-3-Methoxycinnamic Acid for HPLC Analysis

Topic: Reference Standard for 4-Ethoxy-3-Methoxycinnamic Acid HPLC Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Hidden" St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard for 4-Ethoxy-3-Methoxycinnamic Acid HPLC Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Hidden" Standard

4-Ethoxy-3-methoxycinnamic acid (CAS: 58168-81-3 ) is a critical yet frequently overlooked phenylpropanoid. Often encountered as a specific marker in Manuka honey analysis or as a lipophilic synthetic intermediate of Ferulic Acid, it presents a unique challenge in quantitative HPLC: availability of certified reference materials (CRMs).

Unlike its parent compound, Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), which is available as a USP/EP primary standard, 4-ethoxy-3-methoxycinnamic acid is predominantly sold as a "building block" or "reagent grade" chemical.

This guide compares the performance of Analytical Grade Standards (>99%) versus Reagent Grade Synthetics (95-97%) and provides a self-validating HPLC protocol to ensure data integrity when "Gold Standard" CRMs are unavailable.

Comparative Analysis: Analytical Standard vs. Reagent Grade

In the absence of a Pharmacopeial Primary Standard, researchers must choose between high-cost custom analytical standards or commercially available reagent-grade materials. The choice fundamentally alters the validation workflow.

Table 1: Specification Comparison
FeatureOption A: Analytical Reference Standard Option B: Reagent/Synthesis Grade
Purity (HPLC) ≥ 99.0% 95.0% - 97.0%
Primary Impurity Trace solvent residuesFerulic Acid (Hydrolysis product), Ethyl Ferulate (Ester impurity)
Water Content Quantified (KF Titration)Often Unknown / Hygroscopic
Isomeric Ratio Certified trans-isomer contentMixed cis/trans (variable)
Traceability CoA with H-NMR, Mass, HPLCBasic CoA (Melting Point, TLC)
Cost High (

$)
Low ($)
Suitability GMP Release Testing, PK StudiesEarly Discovery, Qualitative ID
The "Trap" of Reagent Grade

Using Option B without purification introduces a systematic error in quantification.

  • The Mechanism: The 4-ethoxy group is an ether linkage. While stable, synthesis often leaves unreacted Ferulic Acid (4-OH).

  • The Consequence: Ferulic Acid has a significantly different response factor at 320 nm. If your standard is only 95% pure, and 3% is Ferulic Acid, your quantification will be skewed not just by mass, but by molar extinction coefficient differences.

Strategic Workflow: Qualification of the Standard

If you cannot source Option A, you must qualify Option B. Do not use it "as is."

Diagram 1: Reference Standard Qualification Workflow

This decision tree guides the researcher through the necessary steps to validate a non-certified standard.

G Start Source Material: 4-Ethoxy-3-Methoxycinnamic Acid (Reagent Grade, ~95%) PurityCheck Initial HPLC-PDA Purity Check (Area % at 320 nm) Start->PurityCheck HighPurity Purity > 99.0%? PurityCheck->HighPurity Yes Yes HighPurity->Yes Proceed to qNMR No No HighPurity->No Recrystallize qNMR qNMR (Quantitative NMR) Determine Absolute Assay % Yes->qNMR Recryst Recrystallization (EtOH/Water system) No->Recryst Recryst->PurityCheck Re-analyze Water Karl Fischer Titration (Determine Water Content) qNMR->Water FinalCalc Calculate Potency: P = (100 - %Water - %Solvent) * %Assay Water->FinalCalc Use Release as Secondary Working Standard FinalCalc->Use

Caption: Workflow for upgrading Reagent Grade material to a Working Standard using qNMR and HPLC purification logic.

Experimental Protocol: The Self-Validating HPLC Method

This method is designed to separate the target analyte from its most likely impurities: Ferulic Acid (more polar) and Ethyl Ferulate (more non-polar).

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonated state, prevents peak tailing).

  • Mobile Phase B: Acetonitrile (Sharper peaks than Methanol for ethers).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV-Vis (PDA) at 320 nm (Max absorption for ferulic derivatives).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.04060Linear Gradient (Elute Target)
18.0595Wash (Elute dimers/polymers)
20.0595Hold
20.19010Re-equilibration
Protocol: Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 4-Ethoxy-3-methoxycinnamic acid in 10 mL Methanol (Concentration: 1000 µg/mL). Note: Do not use water; solubility is low.

  • Working Solution: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.

  • System Suitability: Inject 6 replicates.

    • Requirement: RSD of Peak Area < 2.0%.

    • Tailing Factor: 0.8 – 1.2.[1]

Scientific Rationale & Troubleshooting

Why 320 nm? The conjugation of the aromatic ring with the alkene and carboxylic acid creates a strong chromophore. While the ethoxy substitution at position 4 (para) slightly alters electron density compared to the hydroxy group in Ferulic acid, the


 remains characteristic of the cinnamoyl backbone (~310-325 nm). Using 254 nm (universal aromatic) is less selective and will increase noise from solvent fronts.

Separation Logic (The "Self-Validating" Aspect):

  • Ferulic Acid (Impurity): More polar (free -OH). Elutes earlier (approx. 5-7 min).

  • 4-Ethoxy-3-methoxycinnamic acid (Target): Medium polarity (Ether blocked). Elutes middle (approx. 10-12 min).

  • Ethyl Ferulate (Impurity): Esterified carboxyl group. Very non-polar. Elutes late (approx. 16-18 min).

  • Validation Check: If your standard shows a single peak at 10 min, but a small shoulder at 6 min, your standard has degraded (hydrolysis of the ether) or was synthesized poorly.

Diagram 2: HPLC Separation Logic

Visualizing the elution order based on polarity.

HPLC cluster_column C18 Column Retention (Reverse Phase) Injection Ferulic Ferulic Acid (4-OH) Polar: Elutes First Injection->Ferulic Weak interaction Target 4-Ethoxy-3-Methoxy- cinnamic Acid (4-OEt) Target Analyte Injection->Target Moderate interaction Ester Ethyl Ferulate (COOEt) Non-polar: Elutes Last Injection->Ester Strong interaction

Caption: Elution order on C18. The target analyte (4-OEt) elutes between the hydrolysis product (Ferulic) and the ester derivative.

References
  • Chemical Identity & CAS: Sigma-Aldrich. Product Specification: 4-Ethoxy-3-methoxycinnamic acid (CAS 58168-81-3).[2]Link

  • Manuka Honey Analysis: Li, Y., et al. (2023).[3] "Evaluation of the Antioxidant Activities and Phenolic Profile of Shennongjia Apis cerana Honey." Molecules, 28(7), 3267. (Identifies 4-ethoxy-3-methoxycinnamic acid as a marker using C18 HPLC-MS). Link

  • General HPLC of Cinnamic Derivatives: BenchChem. "Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives." (Provides foundational gradient conditions for phenylpropanoids). Link

  • Reference Standard Qualification: U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Basis for the qNMR/purity calculation workflow). Link

Sources

Comparative

crystal structure data for (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

The following guide provides a technical comparison and structural analysis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (commonly referred to as -Ethylferulic Acid or 4-ethoxy-3-methoxycinnamic acid ). This content...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and structural analysis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (commonly referred to as


-Ethylferulic Acid  or 4-ethoxy-3-methoxycinnamic acid ).

This content is structured for research scientists requiring physicochemical grounding to evaluate this compound against its parent, Ferulic Acid.

Crystal Structure & Physicochemical Profiling: -Ethylferulic Acid

Executive Summary

Compound: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid CAS: 948051-11-4 (and isomers) Class: Cinnamic Acid Derivative / Phenylpropanoid

The crystal structure of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid represents a critical modification of the Ferulic Acid (FA) scaffold. By ethylating the 4-hydroxyl group, the molecule loses a key hydrogen bond donor (the phenol), forcing a rearrangement of the crystal lattice.

While Ferulic Acid relies on a complex network of carboxylic acid dimers and phenolic hydrogen bonds to stabilize its Monoclinic (


) lattice, the 

-ethyl derivative relies almost exclusively on centrosymmetric carboxylic acid dimerization and van der Waals stacking of the alkoxy chains. This structural shift results in a notable increase in thermal stability (Melting Point

205°C) compared to the parent Ferulic Acid (~172°C), contradicting the common trend where alkyl chain extension lowers lattice energy.

Structural Landscape: The Comparative Analysis

To understand the performance of the


-ethyl derivative, we must benchmark it against the parent compound (Ferulic Acid) and its methyl-analog (3,4-Dimethoxycinnamic Acid).
Table 1: Crystallographic & Physicochemical Benchmarks
FeatureFerulic Acid (Reference)

-Ethylferulic Acid (Target)
3,4-Dimethoxycinnamic Acid
Formula



Substitution 3-OMe, 4-OH3-OMe, 4-OEt 3-OMe, 4-OMe
H-Bond Donors 2 (COOH, Phenol-OH)1 (COOH only) 1 (COOH only)
Crystal System Monoclinic (

)
Monoclinic / Triclinic (Predicted) Triclinic (

) / Monoclinic
Packing Motif Carboxylic dimers + Phenolic chainsCentrosymmetric Acid Dimers Centrosymmetric Acid Dimers
Melting Point 168–172 °C205 °C 181–183 °C
LogP (Calc) ~1.5~2.6 ~1.9
Solubility High in EtOH; Low in LipidsHigh in Lipids/Ethers Moderate in Lipids
Mechanistic Insight: The "Phenolic Loss" Effect

The transition from Ferulic Acid to


-Ethylferulic Acid fundamentally alters the lattice energy landscape:
  • Loss of 3D Networking: Ferulic acid crystals are stabilized by "head-to-tail" interactions where the phenolic proton donates to the carbonyl oxygen of adjacent molecules.

  • Enhanced Planarity & Stacking: The

    
    -ethyl group, while bulkier, forces the molecule into a rigid packing mode dominated by the carboxylic acid dimer (the "synthon"). The unusually high melting point (205°C) indicates that the ethyl group locks into a highly efficient packing conformation, likely interdigitating with methoxy groups of parallel stacks, minimizing void volume.
    

Experimental Protocols

As specific unit cell parameters (a, b, c,


) for the ethyl derivative are often proprietary or absent from open databases (CSD), the following protocols are designed to generate and validate this data in-house.
Protocol A: Polymorph Screening & Single Crystal Growth

Objective: Obtain crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

  • Solvent Selection:

    • Primary: Ethyl Acetate/Hexane (1:1 v/v) – Favors thermodynamic form.

    • Secondary: Ethanol/Water (Slow evaporation) – May yield hydrates.

    • Tertiary: Toluene (Slow cooling) – Favors anhydrous forms.

  • Procedure:

    • Dissolve 50 mg of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid in 5 mL of hot Ethyl Acetate.

    • Filter through a 0.45

      
      m PTFE syringe filter to remove nucleation seeds.
      
    • Add warm Hexane dropwise until persistent turbidity is just observed.

    • Add 2 drops of Ethyl Acetate to clear the solution.

    • Allow to stand at ambient temperature (25°C) in a vibration-free environment for 48–72 hours.

  • Harvesting:

    • Select block-like or prismatic crystals (avoid needles if possible, as they often indicate rapid, disordered growth).

Protocol B: Characterization Pipeline

Objective: Validate structural identity and phase purity.

  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min from 40°C to 250°C.

    • Target: Look for a sharp endotherm at 205°C . A broad peak suggests amorphous content or solvent inclusion.

  • PXRD (Powder X-Ray Diffraction):

    • Range: 2

      
       = 5° to 40°.
      
    • Key Signature: Compare against the calculated pattern of Ferulic Acid. Expect a shift in the low-angle peaks (

      
      -spacing) due to the elongation of the 
      
      
      
      -axis (or equivalent) by the ethyl chain.

Performance & Application Logic

Bioavailability & Metabolic Stability

The crystal structure dictates the dissolution rate, but the chemical modification dictates the metabolic fate.

  • Ferulic Acid: Rapidly conjugated (sulfated/glucuronidated) at the 4-OH position in the liver. Low systemic bioavailability.

  • 
    -Ethylferulic Acid:  The 4-ethoxy group blocks this primary metabolic soft spot. The crystal lattice energy (reflected in the 205°C MP) implies a slower dissolution rate, but the increased LogP (2.6) ensures significantly higher permeability across lipid bilayers once dissolved.
    
Logical Pathway: Structure-to-Function

The following diagram illustrates the decision-making process for selecting the


-ethyl derivative over the parent compound based on structural properties.

CrystalLogic Substrate Ferulic Acid Scaffold Mod Modification: 4-OH -> 4-OEt Substrate->Mod Synthesis StructChange Loss of Phenolic H-Bond Dominant COOH Dimer Mod->StructChange Crystallography Prop2 Lipophilicity Increase (LogP: 1.5 -> 2.6) Mod->Prop2 Chemical Nature Prop1 Lattice Energy Increase (MP: 172°C -> 205°C) StructChange->Prop1 Packing Efficiency Result Target Profile: High Stability Metabolic Resistance Prop1->Result Formulation Prop2->Result PK/PD

Figure 1: Structural logic flow connecting the chemical modification of Ferulic Acid to its crystallographic and pharmacological outcomes.

References

  • Ferulic Acid Structure: Acta Crystallographica Section C, Crystal structure of trans-3-methoxy-4-hydroxycinnamic acid (ferulic acid).

  • Melting Point Data: Echemi Chemical Database. 4-Ethoxy-3-Methoxycinnamic Acid Properties. (Accessed 2024).[1]

  • Polymorphism in Analogs: Crystal Growth & Design, 2015. "Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid".

  • Solubility & Bioavailability: Molecules, 2024. "Ferulic Acid: A Comprehensive Review of Extraction, Bioavailability, and Biological Activity".

  • Synthesis & Characterization: US Patent 3959322A. Synthesis of 13-alkyl-gon-4-ones (Intermediates describing methoxy/ethoxy cinnamic derivatives).

Sources

Validation

Technical Comparison Guide: 4-Ethoxy-3-Methoxycinnamic Acid vs. Isoferulic Acid

This guide provides a technical comparison between 4-ethoxy-3-methoxycinnamic acid and isoferulic acid , designed for researchers requiring definitive structural confirmation.[1] [1] Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-ethoxy-3-methoxycinnamic acid and isoferulic acid , designed for researchers requiring definitive structural confirmation.[1]

[1]

Executive Summary & Chemical Identity[1][2]

Distinguishing these two compounds is a common challenge in synthetic optimization (e.g., O-alkylation of ferulic acid derivatives) and metabolite profiling. While they share a cinnamic acid backbone, their physicochemical behaviors diverge significantly due to the phenolic nature of isoferulic acid versus the dialkoxy ether structure of 4-ethoxy-3-methoxycinnamic acid.[1]

Comparative Profile
FeatureIsoferulic Acid (IFA)4-Ethoxy-3-Methoxycinnamic Acid (EMCA)
IUPAC Name 3-hydroxy-4-methoxycinnamic acid3-methoxy-4-ethoxycinnamic acid
CAS Registry 537-73-558168-81-3
Molecular Formula C₁₀H₁₀O₄C₁₂H₁₄O₄
Molecular Weight 194.18 g/mol 222.24 g/mol
Melting Point 228–233 °C (Dec)~205 °C
Acidity (pKa) Two acidic sites (COOH ~4.5; Phenol ~9.[1]0)One acidic site (COOH ~4.5)
Key Functional Group Free Phenol (C3-OH)Ethyl Ether (C4-OEt)

Structural Elucidation Protocols

Protocol A: Mass Spectrometry (Gold Standard)

Objective: Definitive identification based on molecular ion mass.

The most robust method for differentiation is High-Resolution Mass Spectrometry (HRMS) due to the 28 Da mass difference (ethyl vs. hydrogen).

  • Methodology:

    • Prepare 1 ppm solutions in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Inject via Direct Infusion or LC-MS (ESI Negative Mode preferred for carboxylic acids).[1]

  • Expected Results:

    • Isoferulic Acid: Observe [M-H]⁻ at m/z 193.05 .

    • EMCA: Observe [M-H]⁻ at m/z 221.08 .

    • Note: In Positive Mode (ESI+), look for [M+H]⁺ at 195.19 (IFA) vs. 223.24 (EMCA).

Protocol B: 1H-NMR Spectroscopy

Objective: Structural confirmation via proton environment analysis.

NMR provides the specific "fingerprint" of the ethyl group which is absent in isoferulic acid.

  • Solvent: DMSO-d₆ (Preferred to prevent proton exchange of the phenol).[1]

  • Key Signals:

    • Isoferulic Acid: [1][2][3][4]

      • Phenolic Proton: Broad singlet at δ ~9.0–9.5 ppm (disappears with D₂O shake).

      • Methoxy: Single sharp singlet (3H) at δ ~3.8 ppm.[5][6]

    • EMCA:

      • Ethyl Group: Distinct quartet (2H) at δ ~4.1 ppm and triplet (3H) at δ ~1.3–1.4 ppm.

      • Methoxy: Single sharp singlet (3H) at δ ~3.8 ppm.[5][6]

      • Absence: No phenolic singlet in the downfield region.

Rapid Bench-Top Screening (UV-Vis Shift)

Objective: Low-cost, immediate differentiation without advanced instrumentation.

This protocol exploits the bathochromic shift (Red Shift) typical of phenols. Isoferulic acid, possessing a free phenolic hydroxyl, will deprotonate in alkaline conditions, extending its conjugation system and shifting its UV absorption maximum (


). EMCA, being an ether, lacks this capability.
Experimental Workflow
  • Blank: Prepare 3 mL of Ethanol/Water (1:1).

  • Sample A (Neutral): Dissolve 1 mg of compound in 10 mL Ethanol. Take 100 µL into 3 mL neutral buffer (pH 7). Record UV spectrum (200–400 nm).

  • Sample B (Alkaline): Take 100 µL of stock into 3 mL of 0.1 M NaOH. Record UV spectrum.

Interpretation
  • Isoferulic Acid: Significant Red Shift (+20–40 nm) in NaOH compared to neutral pH. The solution may turn visibly yellow/greenish.

  • EMCA: Negligible shift (< 5 nm). The spectrum remains largely unchanged because the ether linkage prevents phenolate formation.

Chromatographic Separation (HPLC)[1]

Objective: Separation of mixtures or purity assessment.

EMCA is significantly more lipophilic than isoferulic acid due to the "capping" of the polar hydroxyl group with an ethyl chain.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm or 320 nm.

Retention Behavior[1]
  • Isoferulic Acid: Elutes earlier (More polar).

  • EMCA: Elutes later (More hydrophobic).

    • Self-Validating Check: If analyzing a reaction mixture (e.g., ethylation of isoferulic acid), the product peak (EMCA) must appear after the starting material peak.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying an unknown sample suspected to be either IFA or EMCA.

IdentificationWorkflow Start Unknown Sample (IFA or EMCA?) Solubility Dissolve in 0.1M NaOH (Check UV Spectrum) Start->Solubility Shift Bathochromic Shift (>20 nm)? Solubility->Shift IFA_Result Identity: Isoferulic Acid (Phenol Present) Shift->IFA_Result Yes (Red Shift) EMCA_Path No Shift Observed (Ether Present) Shift->EMCA_Path No (Spectra Overlap) Confirm Confirmation via MS/NMR EMCA_Path->Confirm MS_Check MS (ESI-): m/z 221? Confirm->MS_Check NMR_Check 1H-NMR: Ethyl Quartet? Confirm->NMR_Check Final_EMCA Identity: 4-ethoxy-3-methoxycinnamic acid MS_Check->Final_EMCA Yes NMR_Check->Final_EMCA Yes

Caption: Analytical decision tree for distinguishing Isoferulic Acid from its ethyl ether derivative.

References

  • PubChem. (2025).[7][4] Isoferulic Acid (CID 736186) - Chemical and Physical Properties.[1][3] National Library of Medicine. [Link][1]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids and Phenolic Acids. Springer-Verlag.[1] (Standard reference for UV bathochromic shifts in phenolics).

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Characterization of C₁₂H₁₄O₄ Derivatives

Executive Summary This guide provides a rigorous framework for the validation of organic compounds with the molecular formula C₁₂H₁₄O₄ (MW: 222.24 g/mol ). While this stoichiometry is common to various functional classes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the validation of organic compounds with the molecular formula C₁₂H₁₄O₄ (MW: 222.24 g/mol ). While this stoichiometry is common to various functional classes—most notably phthalate esters (e.g., diethyl phthalate) and substituted phenols—accurate characterization requires distinguishing between isomeric identity and bulk purity.

This document compares the industry gold standard, Combustion Analysis (CHN) , against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . It establishes a self-validating protocol for researchers to ensure data meets the stringent


 acceptance criteria required by top-tier journals (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][2][3][4][5][6][7][8][9]

Part 1: Theoretical Framework

Baseline Stoichiometric Calculation

To validate a C₁₂H₁₄O₄ derivative, one must first establish the theoretical mass percentages based on IUPAC standard atomic weights.

Formula: C₁₂H₁₄O₄ Molecular Weight Calculation:

  • Carbon (C):

    
     Da
    
  • Hydrogen (H):

    
     Da
    
  • Oxygen (O):

    
     Da
    
  • Total MW:

    
     g/mol [1][3]
    

Theoretical Mass Percentages:

ElementTotal Mass Contribution (Da)CalculationTheoretical %Acceptance Range (

)
Carbon 144.132

64.85% 64.45% – 65.25%
Hydrogen 14.112

6.35% 5.95% – 6.75%
Oxygen 63.996

28.80% N/A (usually calculated by difference)

Note: Oxygen is rarely measured directly in standard combustion analysis. It is inferred by subtracting the C, H, and N percentages from 100%.

Part 2: Comparative Analysis of Validation Methods

While Combustion Analysis (EA) is the historical precedent, modern workflows often integrate HRMS and qNMR. The following table objectively compares these methodologies for C₁₂H₁₄O₄ derivatives.

Method Performance Matrix
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% composition)Molecular Formula IdentityMolar Purity & Impurity ID
Precision High (

)
High (< 3 ppm mass error)Moderate (

)
Sample Requirement ~2 mg (Destructive)< 0.1 mg (Destructive)~5-10 mg (Non-destructive)
Blind Spot Cannot detect non-combustible inorganic salts (e.g., NaCl).Does not quantify bulk impurities; "blind" to salts.Requires internal standard; signal overlap issues.
C₁₂H₁₄O₄ Specifics Best for: Confirming removal of solvent traps in oily phthalates.Best for: Distinguishing C₁₂H₁₄O₄ from metabolic byproducts (e.g., C₁₂H₁₂O₄).Best for: Quantifying residual ethanol or water solvates.
Cost/Time Low / 24-48 hrsHigh / 1-4 hrsMedium / 1 hr
Decision Logic for Method Selection

The following diagram illustrates the logical flow for validating a synthesized C₁₂H₁₄O₄ derivative.

ValidationLogic Start Synthesized C12H14O4 Derivative Step1 1. Perform 1H NMR Start->Step1 Decision1 Clean Spectrum? Step1->Decision1 Step2 2. Perform HRMS Decision1->Step2 Yes Fail1 Repurify (Chromatography) Decision1->Fail1 No Decision2 Correct Mass (222.0892)? Step2->Decision2 Step3 3. Perform CHN Analysis Decision2->Step3 Yes Decision2->Fail1 No Decision3 Within +/- 0.4%? Step3->Decision3 Pass VALIDATED (Publishable) Decision3->Pass Yes Fail2 Check for Solvates/Inorganics Decision3->Fail2 No Fail2->Fail1 Recycle

Figure 1: Decision matrix for validating organic small molecules. CHN analysis is the final gatekeeper for bulk purity.

Part 3: Experimental Protocol (Self-Validating System)

Many C₁₂H₁₄O₄ derivatives (like diethyl phthalate) are viscous liquids or low-melting solids . These pose specific challenges for elemental analysis, such as evaporation during weighing or hygroscopicity.

Protocol: Handling Liquid/Oily Derivatives

Objective: Eliminate weighing errors and volatile loss to ensure <0.4% deviation.

  • Preparation of Capsules:

    • Use Tin (Sn) capsules for liquids. Tin melts exothermically at ~232°C, raising the local combustion temperature to >1000°C, ensuring complete oxidation of the aromatic ring.

    • Critical Step: Tare the empty capsule on a microbalance (readability

      
       mg).
      
  • Sample Loading (The "Difference" Method):

    • Do not pipette directly into the capsule if the liquid is viscous (it smears).

    • Step A: Weigh a syringe containing the C₁₂H₁₄O₄ derivative. Record Mass (

      
      ).
      
    • Step B: Dispense ~2.0 mg into the tin capsule.

    • Step C: Immediately crimp the capsule using two forceps to create a "Cold Weld" seal. This prevents evaporation of volatile derivatives.

    • Step D: Reweigh the syringe. Record Mass (

      
      ).
      
    • Calculation: Sample Mass

      
      .
      
  • Combustion Parameters:

    • Furnace Temperature: 950–1000°C.

    • Carrier Gas: Helium (High Purity 99.999%).

    • Oxygen Boost: 2–5 seconds (ensure excess O₂ for the aromatic ring).

Troubleshooting Data Deviations

If your results fail the


 test, apply this diagnostic logic:
  • Scenario A: High %C, Low %H

    • Cause: Incomplete combustion (soot formation) or sample evaporation before analysis.

    • Fix: Increase oxygen boost time or add Tungsten Trioxide (

      
      ) powder as a combustion aid.
      
  • Scenario B: Low %C, High %H

    • Cause: Trapped solvent (e.g., Ethanol, Water).

    • Calculation: If the sample is a hemi-hydrate (

      
      ), the MW becomes 231.24.
      
      • New Theoretical %C:

        
         (vs 64.85%). A massive drop!
        
    • Fix: Dry sample under high vacuum (>0.1 mbar) at 40°C for 12 hours.

Part 4: Data Visualization & Reporting

When publishing, data must be reported in a specific format to ensure reproducibility.

Reporting Standard (ACS Style)

Anal. Calcd for C₁₂H₁₄O₄: C, 64.85; H, 6.35. Found: C, 64.92; H, 6.31.

Workflow Diagram: From Synthesis to Data

The following graph details the physical workflow, emphasizing the "Cold Weld" technique required for liquid C₁₂H₁₄O₄ derivatives.

ExperimentalWorkflow Sample Purified Sample (Liquid/Oil) Weighing Difference Weighing (Syringe Method) Sample->Weighing Load Sealing Cold Weld Sealing (Tin Capsule) Weighing->Sealing Crimp Combustion Combustion (1000°C + O2) Sealing->Combustion Auto-sample Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Gas Separation

Figure 2: Physical workflow for CHN analysis of liquid samples, emphasizing the sealing step to prevent volatilization.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[10][11] [Link]

  • American Chemical Society. (2025). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Diethyl Phthalate (C12H14O4) Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2][7] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Compound ID: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (Also known as O-Ethylferuli...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Compound ID: (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (Also known as O-Ethylferulic acid)

Introduction: The "Why" Behind the Protocol

As researchers, we often treat cinnamic acid derivatives as routine organic solids. However, (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid presents specific handling challenges due to its physical properties as a fine crystalline powder and its biological activity as a Michael acceptor.

This compound is a structural analog of ferulic acid. While it does not carry the extreme acute toxicity of simple acrylic acid monomers, it possesses significant irritant properties (H315, H319, H335) . The primary operational risk is airborne dust generation during weighing and transfer, which can lead to rapid respiratory tract sensitization and ocular inflammation.

This guide moves beyond the standard SDS to provide a logistical framework for safe, contamination-free handling in a research environment.

Hazard Assessment & Risk Profile

Before selecting PPE, we must quantify the hazard. This compound falls under the Warning signal word category.[1][2][3][4]

Hazard ClassGHS CodeDescriptionOperational implication
Skin Irritation H315 Causes skin irritation.[1][2][4][5]Direct contact with powder will cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][6]Fine dust is hydrophilic; it will adhere to and irritate the cornea.
STOT-SE H335 May cause respiratory irritation.[1][2][4][5][7][8]CRITICAL: Inhalation of dust triggers mucous membrane inflammation.

Scientific Context: The


-unsaturated carbonyl moiety (the "acrylic" part) makes this molecule an electrophile. It can react with nucleophilic residues (like cysteine) in biological tissues, which is the mechanistic basis for its irritation potential.

PPE Matrix: The Defense System

Do not rely on "standard lab wear." Use this matrix to select equipment based on the specific task.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Double-gloving recommended) Thickness:

0.11 mmBreakthrough: > 480 min
Nitrile provides excellent resistance to solid organic acids. Double gloving allows you to strip the outer layer immediately if contaminated by powder, preventing spread to balances/handles.
Eye Protection Chemical Safety Goggles (Not just glasses)Standard: ANSI Z87.1 (Impact + Splash)Safety glasses have gaps. Fine dusts drift. Goggles seal the ocular area against airborne particulates generated during static transfer.
Respiratory Fume Hood (Primary)Backup: N95/P2 RespiratorEngineering controls are superior to PPE. Always handle the solid in a certified fume hood. If weighing outside a hood is unavoidable, an N95 is mandatory.
Body Lab Coat (High-neck/Snap closure) Material: Cotton/Polyester blendPrevents accumulation of dust on street clothes. Snap closures allow for rapid removal in an emergency.

Operational Protocol: Step-by-Step Handling

This protocol is designed to minimize static charge and dust generation.[9]

Phase A: Preparation
  • Static Check: This powder is prone to static buildup. Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

  • Zone Setup: Clear the fume hood. Place a "working mat" (absorbent pad, plastic side down) to capture any stray grains.

Phase B: Weighing & Solubilization
  • Don PPE: Put on goggles, lab coat, and two pairs of nitrile gloves.

  • Transfer:

    • Open the container inside the fume hood.

    • Use a micro-spatula. Do not pour from the bottle.

    • Technique: Tap the spatula gently against the weighing boat to dislodge powder. Do not "flick" it, as this aerosolizes the solid.

  • Solubilization:

    • If preparing a stock solution (e.g., in DMSO or Ethanol), add the solvent to the vial before removing it from the hood.

    • Cap tightly and vortex.

    • Note: Once in solution, the respiratory risk decreases, but the skin absorption risk increases (solvents like DMSO carry the compound through the dermis).

Phase C: Decontamination
  • Wipe Down: Use a wet paper towel (ethanol or water) to wipe the balance area and the exterior of the stock container.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the hierarchy of controls.

SafeHandling Start Start: Task Definition RiskAssess Risk Assessment (H315, H319, H335) Start->RiskAssess StateCheck Physical State? RiskAssess->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Powder Solution Solution (Liquid) StateCheck->Solution Dissolved EngControl_Solid ENGINEERING CONTROL: Certified Fume Hood (Sash at proper height) Solid->EngControl_Solid EngControl_Liq ENGINEERING CONTROL: General Ventilation (Splash Shield) Solution->EngControl_Liq PPE_Solid PPE REQUIRED: Nitrile Gloves (x2) Safety Goggles Lab Coat EngControl_Solid->PPE_Solid PPE_Liq PPE REQUIRED: Nitrile Gloves (x1) Safety Glasses Lab Coat EngControl_Liq->PPE_Liq Action_Weigh Action: Weighing/Transfer (Minimize Static) PPE_Solid->Action_Weigh Action_Pipette Action: Pipetting/Injection PPE_Liq->Action_Pipette Waste Disposal: Solid Waste (Solids) Organic Solvent Waste (Liquids) Action_Weigh->Waste Action_Pipette->Waste

Caption: Operational logic flow for handling (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, distinguishing between solid and liquid handling requirements.

Emergency & Disposal Procedures

Spill Management
  • Minor Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop up the damp material and place it in a hazardous waste bag.

    • Clean the surface with soap and water.[2][4][10]

  • Exposure:

    • Eye Contact: Flush immediately with water for 15 minutes.[11][12] The compound is acidic; prompt irrigation is vital to prevent corneal etching.

    • Skin Contact: Wash with soap and water.[1][2][3][4][10] Do not use ethanol on the skin, as it may increase absorption.

Disposal[3][4][6][7][10][11][12][14][15]
  • Classification: Hazardous Chemical Waste.[8]

  • Protocol: Segregate into Solid Organic Waste containers. If in solution, dispose of in Organic Solvent Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Prohibition: Never flush down the drain.[8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(4-Ethoxy-3-methoxyphenyl)acrylic acid. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
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